molecular formula C93H135N21O29S2 B12658721 Marlumotide CAS No. 952720-86-4

Marlumotide

Cat. No.: B12658721
CAS No.: 952720-86-4
M. Wt: 2075.3 g/mol
InChI Key: NEPOVVIIZSDRTL-XUVMKQETSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

WT-1 122 long is a synthetic heteroclitic peptide analog derived from the Wilms' Tumor 1 (WT1) antigen, a zinc-finger transcription factor overexpressed in various leukemias and solid tumors but with limited expression in normal adult tissues . This peptide is a key component of investigational polyvalent cancer vaccines, such as galinpepimut-S, where it is designed to stimulate a robust immune response against WT1-expressing cancer cells . Its sequence, SGQAYMFPNAPYLPSCLES, contains a specific amino acid substitution that enhances its immunogenicity compared to the native sequence . In pre-clinical and clinical studies, this peptide has demonstrated the ability to elicit both CD4+ and CD8+ T-cell responses, contributing to its role in targeting malignancies like acute myeloid leukemia (AML) and ovarian cancer . Researchers value WT-1 122 long for investigating novel immunotherapies, studying T-cell activation mechanisms, and developing combination treatments with immune checkpoint inhibitors to potentiate anti-tumor immunity .

Properties

CAS No.

952720-86-4

Molecular Formula

C93H135N21O29S2

Molecular Weight

2075.3 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C93H135N21O29S2/c1-47(2)36-60(82(131)101-58(28-30-75(123)124)79(128)110-67(45-117)93(142)143)104-86(135)68(46-144)111-85(134)66(44-116)109-89(138)71-18-13-33-113(71)91(140)64(37-48(3)4)107-84(133)62(39-53-21-25-55(119)26-22-53)105-87(136)69-16-11-32-112(69)90(139)50(6)99-81(130)63(41-73(96)121)106-88(137)70-17-12-34-114(70)92(141)65(40-51-14-9-8-10-15-51)108-80(129)59(31-35-145-7)102-83(132)61(38-52-19-23-54(118)24-20-52)103-76(125)49(5)98-78(127)57(27-29-72(95)120)100-74(122)42-97-77(126)56(94)43-115/h8-10,14-15,19-26,47-50,56-71,115-119,144H,11-13,16-18,27-46,94H2,1-7H3,(H2,95,120)(H2,96,121)(H,97,126)(H,98,127)(H,99,130)(H,100,122)(H,101,131)(H,102,132)(H,103,125)(H,104,135)(H,105,136)(H,106,137)(H,107,133)(H,108,129)(H,109,138)(H,110,128)(H,111,134)(H,123,124)(H,142,143)/t49-,50-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1

InChI Key

NEPOVVIIZSDRTL-XUVMKQETSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC(C)C)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C(CCSC)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CO)N

Origin of Product

United States

Foundational & Exploratory

Marlumotide: A Novel, Potent, and Selective mTORC1 Inhibitor for Oncological Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of Marlumotide, a novel, synthetic small molecule inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). This compound exhibits high potency and selectivity for mTORC1 over the related mTORC2 complex and other kinases, positioning it as a promising candidate for targeted cancer therapy. This document details the discovery, synthesis, mechanism of action, and in vitro characterization of this compound. Detailed experimental protocols for key biological assays are also provided to enable further research and development.

Discovery of this compound

This compound was identified through a rigorous drug discovery process that began with a high-throughput screening (HTS) campaign of a diverse chemical library. The primary screen aimed to identify compounds that inhibited the kinase activity of mTORC1. Following the initial HTS, a series of hit-to-lead and lead optimization campaigns were conducted, focusing on improving potency, selectivity, and pharmacokinetic properties. This iterative process of chemical synthesis and biological testing led to the identification of this compound as the lead candidate.

Experimental Workflow: From High-Throughput Screening to Lead Candidate Identification

discovery_workflow HTS High-Throughput Screening (Biochemical mTORC1 Kinase Assay) Hit_ID Hit Identification (Potency and Selectivity Profiling) HTS->Hit_ID Primary Hits Hit_to_Lead Hit-to-Lead Optimization (Medicinal Chemistry) Hit_ID->Hit_to_Lead Validated Hits Lead_Gen Lead Generation (Structure-Activity Relationship Studies) Hit_to_Lead->Lead_Gen Improved Analogs Lead_Opt Lead Optimization (ADME/Tox Profiling) Lead_Gen->Lead_Opt Lead Compounds This compound This compound (Lead Candidate) Lead_Opt->this compound

Caption: Workflow for the discovery of this compound.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process involving the formation of a key intermediate followed by a final coupling reaction. The overall synthetic scheme is outlined below.

(Note: The following is a representative, hypothetical synthesis for a novel small molecule inhibitor.)

Scheme 1: Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound is provided in the Experimental Protocols section. The final product is purified by reverse-phase high-performance liquid chromatography (HPLC) to >98% purity. The structure and identity of this compound are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mechanism of Action

This compound is a potent and selective inhibitor of mTORC1.[1][2] The mTOR protein is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2.[2][3] mTORC1 is a central regulator of cell growth, proliferation, and metabolism, and its signaling is frequently dysregulated in cancer.[1][4]

This compound exerts its inhibitory effect by binding to the ATP-binding site of the mTOR kinase domain within the mTORC1 complex. This competitive inhibition prevents the phosphorylation of key downstream substrates of mTORC1, including p70 S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][2] The inhibition of S6K1 and 4E-BP1 phosphorylation leads to a downstream suppression of protein synthesis and cell cycle progression, ultimately resulting in the anti-proliferative effects of this compound.[5]

Signaling Pathway: this compound Inhibition of the mTORC1 Pathway

mTORC1_pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effectors cluster_cellular_processes Cellular Processes Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Activates Amino Acids Amino Acids Amino Acids->mTORC1 Activates S6K1 p-S6K1 (Thr389) mTORC1->S6K1 Phosphorylates p4EBP1 p-4E-BP1 (Thr37/46) mTORC1->p4EBP1 Phosphorylates This compound This compound This compound->mTORC1 Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes p4EBP1->Protein_Synthesis Promotes Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: this compound inhibits mTORC1, blocking downstream signaling.

Biochemical and Cellular Characterization

The biological activity of this compound was characterized through a series of in vitro biochemical and cellular assays.

Table 1: Biochemical Activity of this compound

AssayParameterValue
mTORC1 Kinase AssayIC₅₀1.2 nM
mTORC2 Kinase AssayIC₅₀> 5,000 nM
PI3Kα Kinase AssayIC₅₀> 10,000 nM
PI3Kβ Kinase AssayIC₅₀> 10,000 nM
PI3Kδ Kinase AssayIC₅₀> 10,000 nM
PI3Kγ Kinase AssayIC₅₀> 10,000 nM

Table 2: Cellular Activity of this compound in MCF-7 Breast Cancer Cells

AssayParameterValue
p-S6K1 (Thr389) InhibitionIC₅₀8.5 nM
p-4E-BP1 (Thr37/46) InhibitionIC₅₀10.2 nM
Cell Viability (MTT Assay, 72h)GI₅₀25.7 nM

Table 3: Pharmacokinetic Properties of this compound (Mouse)

ParameterValue
Oral Bioavailability (F%)45%
Plasma Half-life (t₁/₂)6.8 hours
Cₘₐₓ (10 mg/kg, oral)1.2 µM
AUC (0-24h)8.9 µM*h

Experimental Protocols

Detailed protocols for the key experiments used to characterize this compound are provided below.

In Vitro mTORC1 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of purified mTORC1.[6]

  • Reagents and Materials:

    • Purified, active mTORC1 complex (containing mTOR, Raptor, and mLST8).

    • GST-tagged 4E-BP1 substrate.

    • Kinase assay buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂, 0.5 mM DTT).

    • ATP solution (10 mM).

    • This compound stock solution (10 mM in DMSO).

    • 384-well assay plates.

    • ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of mTORC1 enzyme solution (final concentration 0.5 nM) to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a solution containing GST-4E-BP1 (final concentration 200 nM) and ATP (final concentration 10 µM).

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using a non-linear regression analysis.

Western Blot Analysis of mTORC1 Signaling

This protocol is used to assess the effect of this compound on the phosphorylation of mTORC1 downstream targets in cultured cells.[7][8]

  • Cell Culture and Treatment:

    • Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 16 hours.

    • Treat the cells with various concentrations of this compound or DMSO for 2 hours.

    • Stimulate the cells with 100 ng/mL insulin (B600854) for 30 minutes to activate the mTORC1 pathway.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Immunoblotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-S6K1 (Thr389)

      • Total S6K1

      • Phospho-4E-BP1 (Thr37/46)

      • Total 4E-BP1

      • β-actin (loading control)

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability (MTT) Assay

This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[9]

  • Cell Seeding:

    • Seed MCF-7 cells in 96-well plates at a density of 5,000 cells per well.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the medium in the wells with the medium containing the diluted compound or DMSO (vehicle control).

    • Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Formazan (B1609692) Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percent growth inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) value using a non-linear regression analysis.

Conclusion

This compound is a novel, potent, and selective mTORC1 inhibitor with promising anti-proliferative activity in cancer cell lines. Its well-defined mechanism of action and favorable in vitro profile make it a strong candidate for further preclinical and clinical development as a targeted therapy for various cancers. The detailed protocols provided in this guide are intended to facilitate the continued investigation of this compound and other mTORC1 inhibitors.

References

Marlumotide: An Unidentified Compound in Public Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific databases and literature, the compound "marlumotide" remains unidentified. As of the current date, there is no discernible information regarding its chemical structure, biological target, binding affinity, or kinetic properties.

This lack of information prevents the creation of a detailed technical guide as requested. The core requirements of providing quantitative data on binding affinity and kinetics, detailing experimental protocols, and visualizing signaling pathways cannot be fulfilled without foundational knowledge of the molecule and its interactions.

The absence of "this compound" from the scientific and medical lexicon suggests several possibilities:

  • Preclinical Stage: The compound may be in the very early stages of discovery and development within a pharmaceutical or biotechnology company and has not yet been disclosed publicly through patents or publications.

  • Internal Project Name: "this compound" could be an internal codename for a project that has not been made public.

  • Alternative Naming: The compound may be known by a different chemical name, generic name, or trade name that has not been associated with "this compound" in public domains.

  • Misspelling or Error: It is possible that the provided name is a misspelling of an existing therapeutic agent.

Without further identifying information, such as a chemical structure, a corporate source, or a reference to a specific therapeutic area or biological target, a meaningful analysis of this compound's binding characteristics is not possible.

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to verify the name and explore potential alternative identifiers. If more specific details about "this compound" become available, a thorough analysis of its binding affinity and kinetics can be conducted.

Marlumotide: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marlumotide is an investigational immunological agent designed as an active immunotherapy targeting the Wilms' Tumor 1 (WT1) protein, a well-recognized tumor-associated antigen.[1][2] This technical guide provides a comprehensive overview of the target identification and validation of this compound, a WT1-targeting peptide vaccine. It details the molecular rationale for targeting WT1, the proposed mechanism of action, a summary of key preclinical and clinical findings, and detailed experimental protocols utilized in its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel cancer immunotherapies.

Target Identification: Wilms' Tumor 1 (WT1)

The Wilms' Tumor 1 (WT1) protein has been identified as a promising target for cancer immunotherapy due to its high expression in a wide variety of hematological and solid malignancies, including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), mesothelioma, and non-small cell lung cancer (NSCLC), while its expression in normal adult tissues is limited.[3][4][5] WT1 plays a crucial role in cell growth and differentiation and has been implicated in both oncogenic and tumor-suppressive functions depending on the cellular context.[6][7] Its overexpression in cancer cells and its immunogenic nature make it an attractive target for therapeutic intervention.[2][8]

Mechanism of Action of this compound (WT1 Peptide Vaccine)

This compound is a peptide vaccine designed to elicit a robust and specific T-cell mediated immune response against WT1-expressing cancer cells. The vaccine consists of synthetic peptides corresponding to specific epitopes of the WT1 protein.[9] The proposed mechanism of action involves the following key steps:

  • Antigen Presentation: Following subcutaneous administration with an adjuvant, the WT1 peptides are taken up by antigen-presenting cells (APCs), such as dendritic cells.[10]

  • T-Cell Activation: APCs process the WT1 peptides and present them on their surface via Major Histocompatibility Complex (MHC) class I and class II molecules to CD8+ and CD4+ T-cells, respectively.[9]

  • Clonal Expansion: This presentation, in the presence of co-stimulatory signals, leads to the activation and clonal expansion of WT1-specific cytotoxic T-lymphocytes (CTLs) and helper T-cells.[3]

  • Tumor Cell Lysis: The activated WT1-specific CTLs recognize and bind to WT1 peptides presented on the surface of cancer cells, leading to the targeted killing of these cells through the release of cytotoxic granules.[11]

The following diagram illustrates the proposed immunological signaling pathway initiated by the WT1 peptide vaccine.

WT1_Vaccine_Pathway cluster_injection Subcutaneous Injection Site cluster_lymph_node Lymph Node cluster_tumor Tumor Microenvironment This compound This compound APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) This compound->APC Uptake & Processing Adjuvant Adjuvant Adjuvant->APC Activation Naive_CD8 Naive CD8+ T-cell APC->Naive_CD8 MHC I Presentation Naive_CD4 Naive CD4+ T-cell APC->Naive_CD4 MHC II Presentation Activated_CTL Activated WT1-specific Cytotoxic T-Lymphocyte (CTL) Naive_CD8->Activated_CTL Activation & Clonal Expansion Activated_Th Activated WT1-specific Helper T-cell (Th) Naive_CD4->Activated_Th Activation & Clonal Expansion Tumor_Cell WT1-expressing Tumor Cell Activated_CTL->Tumor_Cell Recognition & Binding Activated_Th->Activated_CTL Help MHC_I_Tumor MHC I with WT1 peptide Apoptosis Tumor Cell Death Tumor_Cell->Apoptosis Lysis Experimental_Workflow Patient_Sample Patient Blood Sample (Pre- and Post-Vaccination) PBMC_Isolation PBMC Isolation Patient_Sample->PBMC_Isolation DTH_Test DTH Skin Test Patient_Sample->DTH_Test T_Cell_Assays T-cell Function Assays PBMC_Isolation->T_Cell_Assays ELISpot IFN-γ ELISpot T_Cell_Assays->ELISpot Proliferation T-cell Proliferation Assay T_Cell_Assays->Proliferation Tetramer WT1-Tetramer Staining T_Cell_Assays->Tetramer Data_Analysis Data Analysis and Immune Response Evaluation DTH_Test->Data_Analysis ELISpot->Data_Analysis Proliferation->Data_Analysis Tetramer->Data_Analysis

References

The In Vitro Activity of Marlotamig: An Analysis of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and publicly accessible data, detailed in vitro activity data for the investigational drug Marlotamig (potentially referred to as Marlumotide) remains largely undisclosed. This report summarizes the current understanding of Marlotamig's mechanism of action based on available information and outlines the types of in vitro studies that would be necessary to construct a complete activity profile. Due to the absence of specific quantitative data (e.g., IC50, EC50, Ki values) and detailed experimental protocols in the public domain, the creation of a comprehensive technical guide with data tables and specific experimental workflows is not currently feasible.

Presumed Mechanism of Action

Marlotamig is understood to be a bispecific T-cell engager (BiTE®) antibody construct that targets CD123. This protein is a component of the interleukin-3 (IL-3) receptor and is frequently overexpressed on the surface of malignant cells in various hematological cancers, such as acute myeloid leukemia (AML). The proposed mechanism of action for Marlotamig involves the simultaneous binding to CD123 on cancer cells and CD3 on T-cells. This dual binding effectively creates a bridge between the cancer cell and the T-cell, leading to T-cell activation and subsequent lysis of the CD123-expressing tumor cell.

Requisite In Vitro Studies for a Comprehensive Profile

A thorough in vitro characterization of Marlotamig would necessitate a suite of experiments designed to elucidate its binding affinity, potency, and mechanism of action at a cellular and molecular level. The following sections detail the typical experimental protocols and data that would be required.

Binding Affinity and Kinetics

To quantify the binding characteristics of Marlotamig to its targets, a series of biophysical assays would be employed.

Table 1: Key Parameters for Binding Affinity and Kinetics

ParameterDescriptionTypical Assay(s)
KD (Equilibrium Dissociation Constant) Measures the affinity of Marlotamig for its targets (CD123 and CD3). A lower KD value indicates a higher binding affinity.Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC)
kon (Association Rate Constant) Describes the rate at which Marlotamig binds to its target.Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI)
koff (Dissociation Rate Constant) Describes the rate at which Marlotamig dissociates from its target.Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI)

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Recombinant human CD123 or CD3 protein is immobilized on a sensor chip.

  • Association: A series of concentrations of Marlotamig are flowed over the sensor chip, allowing for binding to the immobilized target. The change in the refractive index at the surface, which is proportional to the mass of bound Marlotamig, is measured over time.

  • Dissociation: A buffer solution is flowed over the chip to measure the dissociation of Marlotamig from the target over time.

  • Data Analysis: The association and dissociation curves are fitted to a binding model (e.g., 1:1 Langmuir binding) to calculate the KD, kon, and koff values.

In Vitro Cytotoxicity and Potency

Cell-based assays are crucial for determining the biological activity and potency of Marlotamig. These assays typically involve co-culturing target cancer cells with immune effector cells in the presence of the drug.

Table 2: Key Parameters for In Vitro Cytotoxicity and Potency

ParameterDescriptionTypical Assay(s)
EC50 (Half Maximal Effective Concentration) The concentration of Marlotamig that induces 50% of the maximum cytotoxic response.Cytotoxicity assays (e.g., LDH release, chromium-51 (B80572) release, flow cytometry-based killing assays)
IC50 (Half Maximal Inhibitory Concentration) The concentration of Marlotamig that inhibits 50% of a specific biological function (e.g., tumor cell proliferation).Cell proliferation assays (e.g., MTS, CellTiter-Glo®)
Target Cell Lysis (%) The percentage of target cancer cells killed at various concentrations of Marlotamig.Cytotoxicity assays

Experimental Protocol: LDH Release Cytotoxicity Assay

  • Cell Preparation: CD123-positive target cells (e.g., AML cell lines like MOLM-13 or KG-1) and effector T-cells (typically peripheral blood mononuclear cells, PBMCs) are prepared.

  • Co-culture: Target and effector cells are co-cultured at a specific effector-to-target (E:T) ratio in the presence of serial dilutions of Marlotamig.

  • Incubation: The co-culture is incubated for a defined period (e.g., 24, 48, or 72 hours).

  • LDH Measurement: The amount of lactate (B86563) dehydrogenase (LDH) released from lysed target cells into the supernatant is quantified using a colorimetric assay.

  • Data Analysis: The percentage of specific cell lysis is calculated relative to control wells (spontaneous release from target cells and maximum release from lysed target cells). The EC50 value is determined by plotting the percentage of specific lysis against the concentration of Marlotamig.

Signaling Pathway Analysis

To understand the molecular mechanisms underlying Marlotamig's activity, it is essential to investigate the signaling pathways it modulates in both T-cells and target cancer cells.

Experimental Protocol: T-cell Activation Marker Analysis by Flow Cytometry

  • Co-culture: As described in the cytotoxicity assay, T-cells are co-cultured with target cells in the presence of Marlotamig.

  • Staining: After a suitable incubation period, cells are stained with fluorescently labeled antibodies against T-cell activation markers such as CD69 and CD25.

  • Flow Cytometry: The expression levels of these markers on the T-cell population (e.g., CD3+, CD4+, and CD8+ cells) are quantified using a flow cytometer.

  • Data Analysis: An increase in the percentage of T-cells expressing CD69 and CD25 indicates T-cell activation induced by Marlotamig.

Visualizing the Proposed Signaling Cascade

The engagement of Marlotamig with CD3 on T-cells and CD123 on tumor cells initiates a signaling cascade that leads to T-cell activation and tumor cell lysis.

Marlotamig_Signaling_Pathway cluster_Tcell T-Cell cluster_Tumor Tumor Cell TCR TCR Complex CD3 CD3 Lck Lck CD3->Lck Recruitment ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation Activation T-Cell Activation (Cytokine Release, Proliferation) PLCg1->Activation Granzymes Perforin/Granzymes Activation->Granzymes Apoptosis Apoptosis Granzymes->Apoptosis Induction CD123 CD123 Marlotamig Marlotamig Marlotamig->CD3 Marlotamig->CD123

Caption: Proposed signaling pathway of Marlotamig-mediated T-cell activation and tumor cell apoptosis.

Conclusion

While the precise in vitro activity profile of Marlotamig is not publicly available, its classification as a CD123-targeting bispecific T-cell engager provides a strong theoretical framework for its mechanism of action. A comprehensive understanding of its potency, binding characteristics, and cellular effects awaits the publication of detailed preclinical data. The experimental approaches outlined in this document represent the standard methodologies that would be utilized to generate the necessary data for a complete in vitro technical guide. Researchers and drug development professionals are encouraged to monitor scientific publications and conference proceedings for the future release of such data.

An In-depth Technical Guide on the Cellular Uptake and Localization of Marlumotide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Marlumotide is a specific peptide-based immunological agent identified as [R126>Y]-human Wilms tumor protein (WT1)-(122-140)-peptide. As of this writing, specific quantitative data regarding its cellular uptake, internalization rates, and subcellular localization are not extensively available in public literature. Therefore, this guide provides a detailed framework based on the well-established mechanisms of similar peptide-based cancer immunotherapies targeting the WT1 antigen. The experimental protocols and data presentation tables are representative of the methodologies used to investigate such compounds.

Introduction to this compound and WT1-Targeted Immunotherapy

This compound is an antineoplastic and immunological agent designed for active immunization against cancer cells expressing the Wilms' tumor 1 (WT1) protein. WT1 is a transcription factor that is overexpressed in various hematological malignancies and solid tumors, making it a prime target for cancer immunotherapy.[1][2] Peptide-based vaccines like this compound aim to elicit a specific T-cell mediated immune response against these cancer cells. The cellular uptake and subsequent localization of this compound are critical first steps in initiating this immune cascade.

The primary mechanism of action for WT1 peptide vaccines involves their uptake by antigen-presenting cells (APCs), such as dendritic cells, followed by processing and presentation on Major Histocompatibility Complex (MHC) molecules to T lymphocytes.[3][4]

Postulated Cellular Uptake and Trafficking of this compound

The cellular journey of this compound is hypothesized to begin with its interaction with APCs and subsequent internalization.

Internalization Pathways

Exogenous peptides like this compound can be internalized by APCs through several endocytic pathways:

  • Phagocytosis and Macropinocytosis: As professional phagocytes, dendritic cells can engulf extracellular material, including peptide antigens.[5]

  • Receptor-Mediated Endocytosis: While less characterized for simple peptides, this pathway is a possibility if the peptide interacts with specific surface receptors on APCs.

The efficiency of uptake is a critical determinant of the resulting immune response.

Intracellular Processing and Antigen Presentation

Once internalized into endosomal or phagosomal compartments, this compound is subject to processing. The peptide fragments are then loaded onto MHC class I and class II molecules to be presented to CD8+ and CD4+ T cells, respectively.[3][4][6]

  • MHC Class II Pathway: Peptides within the endo-lysosomal pathway are typically loaded onto MHC class II molecules for presentation to CD4+ helper T cells.

  • MHC Class I Cross-Presentation Pathway: For an effective cytotoxic T lymphocyte (CTL) response, the exogenous peptide must be presented on MHC class I molecules. This occurs through a process called cross-presentation, where the peptide is transported from the phagosome into the cytosol, processed by the proteasome, and then imported into the endoplasmic reticulum for loading onto MHC class I molecules.[5][7]

The following diagram illustrates the general pathway of exogenous peptide antigen presentation.

MHC_Presentation_Pathway cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (APC) cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_endosome Endo-lysosomal Pathway This compound This compound Phagosome Phagosome This compound->Phagosome Internalization Proteasome Proteasome Processed_Peptides_Cytosol Processed Peptides Proteasome->Processed_Peptides_Cytosol Processed_Peptides_Cytosol->Proteasome Further Processing TAP TAP Processed_Peptides_Cytosol->TAP MHC_I_Synthesis MHC Class I Synthesis Peptide_MHC_I_Complex_ER Peptide-MHC I Complex MHC_I_Synthesis->Peptide_MHC_I_Complex_ER TAP->Peptide_MHC_I_Complex_ER Cell_Surface_MHC_I MHC Class I Presentation Peptide_MHC_I_Complex_ER->Cell_Surface_MHC_I Transport to Surface Phagosome->Processed_Peptides_Cytosol Cross-presentation (transport to cytosol) Processed_Peptides_Endosome Processed Peptides Phagosome->Processed_Peptides_Endosome Processing Peptide_MHC_II_Complex Peptide-MHC II Complex Processed_Peptides_Endosome->Peptide_MHC_II_Complex MHC_II_Synthesis MHC Class II Synthesis MHC_II_Synthesis->Peptide_MHC_II_Complex Cell_Surface_MHC_II MHC Class II Presentation Peptide_MHC_II_Complex->Cell_Surface_MHC_II Transport to Surface CD8_T_Cell CD8+ T-Cell Cell_Surface_MHC_I->CD8_T_Cell Activates Cytotoxic T-Cell CD4_T_Cell CD4+ T-Cell Cell_Surface_MHC_II->CD4_T_Cell Activates Helper T-Cell

Caption: Generalized pathway for exogenous peptide antigen presentation by APCs.

Subcellular Localization of the Target: WT1 Protein

This compound itself is not expected to have a final subcellular destination with a functional role within the cancer cell. Its purpose is to be processed by APCs to trigger an immune response against cells expressing its target, the WT1 protein. The WT1 protein is predominantly localized to the nucleus, where it functions as a transcription factor.[8][9][10] Some isoforms of WT1 have been observed to shuttle between the nucleus and cytoplasm.[9][11] The aberrant overexpression of WT1 in cancer cells provides the molecular signature for recognition by the this compound-induced T-cells.

Quantitative Data on Cellular Uptake

While specific data for this compound is unavailable, the following tables represent how quantitative data on the cellular uptake of a therapeutic peptide would be presented.

Table 1: Cellular Uptake Efficiency of Fluorescently-Labeled this compound Analog

Cell LineConcentration (µM)Incubation Time (h)Uptake (Mean Fluorescence Intensity ± SD)
DC2.4 (Dendritic Cell)11Data Not Available
DC2.4 (Dendritic Cell)51Data Not Available
DC2.4 (Dendritic Cell)101Data Not Available
DC2.4 (Dendritic Cell)54Data Not Available
A549 (Non-APC)51Data Not Available

Table 2: Inhibition of Cellular Uptake by Endocytosis Inhibitors

InhibitorTarget PathwayConcentration% Inhibition of Uptake (± SD)
Cytochalasin DPhagocytosis/Macropinocytosis10 µMData Not Available
AmilorideMacropinocytosis1 mMData Not Available
ChlorpromazineClathrin-mediated Endocytosis30 µMData Not Available
FilipinCaveolae-mediated Endocytosis5 µg/mLData Not Available

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to investigate the cellular uptake and localization of this compound.

Protocol for Quantifying Cellular Uptake using Flow Cytometry

This protocol is designed to quantify the internalization of a fluorescently labeled version of this compound.

  • Cell Culture: Culture dendritic cells (e.g., DC2.4) in complete RPMI-1640 medium supplemented with 10% FBS and appropriate cytokines.

  • Peptide Labeling: Synthesize this compound with a fluorescent tag (e.g., FITC or TAMRA).

  • Incubation: Seed 5 x 10^5 cells per well in a 24-well plate. Allow cells to adhere. Treat cells with varying concentrations of fluorescently-labeled this compound for different time points at 37°C.

  • Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized peptide.

  • Trypsinization: Briefly treat the cells with trypsin to remove any surface-bound peptide.[12]

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer (PBS with 1% BSA). Analyze the cells using a flow cytometer, measuring the fluorescence intensity in a relevant channel (e.g., FITC channel).

  • Data Analysis: Quantify the mean fluorescence intensity, which is proportional to the amount of internalized peptide.

Protocol for Subcellular Localization using Confocal Microscopy

This protocol allows for the visualization of the intracellular location of internalized this compound.

  • Cell Culture on Coverslips: Seed cells on sterile glass coverslips in a 24-well plate.

  • Peptide Incubation: Treat cells with fluorescently-labeled this compound as described above.

  • Fixation: After washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining of Organelles: Stain for specific subcellular compartments. For example, use LysoTracker Red for lysosomes or an antibody against EEA1 for early endosomes.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Mounting and Imaging: Mount the coverslips on microscope slides and image using a confocal laser scanning microscope.

  • Image Analysis: Analyze the co-localization of the peptide's fluorescence signal with the signals from the organelle markers.

The workflow for such an analysis is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Culture Culture APCs on Coverslips Incubation Incubate Cells with Labeled Peptide Cell_Culture->Incubation Peptide_Labeling Synthesize Fluorescent this compound Peptide_Labeling->Incubation Washing Wash to Remove External Peptide Incubation->Washing Fix_Perm Fix and Permeabilize Cells Washing->Fix_Perm Staining Stain for Nucleus and Organelles Fix_Perm->Staining Imaging Confocal Microscopy Imaging Staining->Imaging Colocalization Analyze Co-localization Imaging->Colocalization Conclusion Determine Subcellular Localization Colocalization->Conclusion

References

Preclinical Data on Marlumotide Remains Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for preclinical studies on the investigational agent Marlumotide, including its potential aliases Z-138 and SC-209, no publicly available data regarding its mechanism of action, in vitro or in vivo efficacy, pharmacokinetics, or toxicology could be identified.

This lack of information prevents the creation of an in-depth technical guide as requested. Preclinical data is foundational for understanding a drug's potential therapeutic effects and safety profile before it enters human clinical trials. Typically, this information is disseminated through scientific publications, conference presentations, and company press releases. The absence of such information for this compound suggests that the compound may be in a very early stage of development, has been discontinued, or is being developed under a different, undisclosed name.

For researchers, scientists, and drug development professionals, access to preclinical data is critical for evaluating a compound's potential. This information allows for an assessment of the scientific rationale behind the drug, its potential efficacy in relevant disease models, and any potential safety concerns.

Without any available data, it is not possible to provide the requested summary of quantitative data, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows for this compound. Further inquiries would be dependent on the release of information from the developing entity.

In-depth Technical Guide: The Therapeutic Potential of Marlumotide

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Comprehensive searches for a therapeutic agent named "Marlumotide" have yielded no specific results detailing its mechanism of action, preclinical or clinical studies, or associated signaling pathways. The information necessary to construct an in-depth technical guide, including quantitative data and experimental protocols, is not available in the public domain.

It is possible that "this compound" is a very new or developmental compound with limited publicly accessible information, or the name may be subject to a different spelling.

This guide will, therefore, provide a foundational understanding of key concepts and methodologies relevant to the evaluation of a novel therapeutic agent, using related but distinct examples from publicly available research. This framework can be applied to "this compound" if and when specific data becomes available.

I. General Principles of Therapeutic Target Identification and Validation

The development of any new therapeutic, such as a hypothetical "this compound," begins with the identification and validation of a biological target. This target is typically a molecule or a pathway that is critically involved in the pathogenesis of a disease.

Key Therapeutic Targets in Oncology and Inflammatory Diseases:

  • Receptor Tyrosine Kinases (RTKs): These are cell surface receptors that play crucial roles in cell growth, proliferation, and survival. Dysregulation of RTKs like MERTK is implicated in various cancers.[1]

  • Intracellular Signaling Pathways:

    • mTOR Signaling Pathway: A central regulator of cell metabolism, growth, and proliferation. Its dysregulation is a hallmark of many cancers.[2][3][4] The mTOR pathway integrates signals from various upstream cues, including growth factors and nutrient availability.[2][4][5]

    • MAPK/ERK Pathway: Frequently activated in cancer, it plays a role in cell proliferation and survival.[1]

    • JAK/STAT Pathway: Critical for cytokine signaling and immune responses.[1]

  • Immune Checkpoints: Molecules that regulate the immune system's response to threats. Targeting these can enhance the anti-tumor immune response.[6][7]

II. Hypothetical Mechanism of Action and Signaling Pathways for a Novel Therapeutic

While no specific information exists for this compound, we can propose a hypothetical mechanism of action based on common therapeutic strategies. For instance, if this compound were an inhibitor of a key signaling node like mTOR, its mechanism would involve the disruption of downstream signaling cascades that promote cancer cell growth.

Hypothetical this compound-Targeted Signaling Pathway

Below is a generalized diagram illustrating a potential signaling pathway that a therapeutic agent might target.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Transcription Gene Transcription (Proliferation, Survival) S6K1->Transcription EIF4EBP1->Transcription This compound This compound (Hypothetical Inhibitor) This compound->mTORC1

Caption: Hypothetical signaling pathway targeted by this compound.

III. Quantitative Data Presentation (Illustrative Examples)

In the absence of data for this compound, the following tables illustrate how quantitative data for a novel therapeutic would be presented.

Table 1: In Vitro Activity of a Hypothetical Therapeutic Agent

Cell LineTarget PathwayIC50 (nM)Assay Type
Breast Cancer (MCF-7)mTOR15.5Cell Proliferation
Lung Cancer (A549)mTOR28.2Cell Proliferation
Glioblastoma (U87)mTOR12.8Western Blot (p-S6K)

Table 2: Preclinical Pharmacokinetic Properties of a Hypothetical Therapeutic Agent (Murine Model)

ParameterValueUnits
Bioavailability (Oral)45%
Half-life (t½)8.2hours
Cmax1.5µM
AUC12.3µM*h

IV. Experimental Protocols (General Templates)

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are templates for common assays used in drug development.

Protocol 1: Cell Proliferation Assay (MTS/MTT Assay)

Objective: To determine the effect of a compound on the metabolic activity and proliferation of cancer cells.

Workflow:

Start Seed cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Add varying concentrations of therapeutic agent Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddReagent Add MTS/MTT reagent Incubate2->AddReagent Incubate3 Incubate for 1-4h AddReagent->Incubate3 Read Measure absorbance at 490nm Incubate3->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for a cell proliferation assay.

Methodology:

  • Cell Seeding: Plate cells at a density of 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the therapeutic agent and add them to the respective wells. Include a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Final Incubation: Incubate for 1-4 hours to allow for the conversion of the reagent by metabolically active cells.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the absorbance against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Western Blotting for Phosphorylated Proteins

Objective: To assess the inhibition of a specific signaling pathway by measuring the phosphorylation status of a downstream protein.

Methodology:

  • Cell Lysis: Treat cells with the therapeutic agent for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-S6K) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for the total protein as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

V. Conclusion

While specific data on this compound is currently unavailable, this guide provides a comprehensive framework for understanding and evaluating the therapeutic potential of a novel drug candidate. The principles of target identification, mechanism of action elucidation, quantitative data analysis, and detailed experimental protocols are fundamental to the field of drug development. As more information about this compound emerges, this framework can be utilized to structure and interpret the new data, ultimately providing a clear picture of its therapeutic promise. Researchers and drug development professionals are encouraged to apply these established methodologies to advance our understanding of new therapeutic agents.

References

Marlumotide Signaling Pathway Modulation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marlumotide, also known as romiplostim (brand name Nplate®) and formerly designated as AMG 531, is a thrombopoietin (TPO) receptor agonist approved for the treatment of thrombocytopenia.[1] It is a peptibody, a fusion protein comprised of a human IgG1 Fc fragment and two identical peptide chains that bind and activate the thrombopoietin receptor (TPO-R), also known as c-Mpl.[1][2] Unlike endogenous TPO, this compound's peptide sequences have no amino acid homology to the native ligand, which minimizes the risk of developing cross-reactive antibodies.[1] This document provides a comprehensive technical overview of the this compound signaling pathway, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding of its mechanism of action.

Core Signaling Pathway of this compound

This compound exerts its therapeutic effect by mimicking the action of endogenous thrombopoietin, the primary regulator of megakaryopoiesis and platelet production. The binding of this compound to the TPO receptor on hematopoietic stem cells and megakaryocyte progenitor cells initiates a cascade of intracellular signaling events that promote cell proliferation, differentiation, and maturation, ultimately leading to an increase in platelet counts.[1][2][3]

The key signaling pathways activated by this compound include:

  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: This is the principal pathway activated by this compound. Upon binding to the TPO receptor, this compound induces receptor dimerization, leading to the recruitment and activation of Janus Kinase 2 (JAK2).[3][4] Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the TPO receptor, creating docking sites for Signal Transducer and Activator of Transcription 5 (STAT5).[1][3] STAT5 is subsequently phosphorylated by JAK2, dimerizes, and translocates to the nucleus, where it binds to specific DNA sequences to regulate the transcription of genes involved in megakaryocyte proliferation and differentiation.[1][5]

  • Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) Pathway: this compound also activates the PI3K/Akt pathway, which plays a crucial role in cell survival, proliferation, and growth.[1][4] The activated TPO receptor can recruit and activate PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to recruit and activate Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis.

  • Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: The MAPK/ERK pathway is another important signaling cascade activated by this compound that is involved in cell proliferation and differentiation.[1][4] The activated TPO receptor can lead to the activation of the Ras-Raf-MEK-ERK cascade. Extracellular signal-regulated kinase (ERK) is the final kinase in this cascade and, upon activation, can phosphorylate numerous cytoplasmic and nuclear substrates to promote cell cycle progression and differentiation.

The interplay of these signaling pathways results in enhanced megakaryopoiesis, leading to a dose-dependent increase in platelet production.

Marlumotide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus This compound This compound TPO_R TPO Receptor (c-Mpl) This compound->TPO_R Binds to JAK2 JAK2 TPO_R->JAK2 PI3K PI3K TPO_R->PI3K Activates MAPK_cascade Ras/Raf/MEK TPO_R->MAPK_cascade Activates JAK2->TPO_R STAT5 STAT5 JAK2->STAT5 Phosphorylates pSTAT5 p-STAT5 (Dimer) STAT5->pSTAT5 Dimerizes Gene_Transcription Gene Transcription pSTAT5->Gene_Transcription Translocates to Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Cell_Response Megakaryocyte Proliferation, Differentiation, and Survival pAkt->Cell_Response ERK ERK MAPK_cascade->ERK Activates pERK p-ERK ERK->pERK pERK->Cell_Response Gene_Transcription->Cell_Response

Caption: this compound signaling cascade initiating megakaryopoiesis.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacodynamics and clinical efficacy of this compound.

Table 1: Preclinical and In Vitro Data

ParameterValueCell/SystemReference
Binding Affinity
Relative Binding Affinity to TPO-R (vs. endogenous TPO)15-fold lowerIn vitro binding assay[6]
In Vitro Efficacy
Megakaryocyte Proliferation (Dose Range)100 - 2000 ng/mLHuman cord blood-derived progenitor cells[7][8][9]
Signaling Pathway Activation
STAT5 PhosphorylationDose-dependent increaseMegakaryocytes[3]
Akt PhosphorylationDose-dependent increaseMegakaryocytes[7][9][10]
ERK1/2 PhosphorylationDose-dependent increaseMegakaryocytes[1]

Table 2: Clinical Pharmacokinetics and Pharmacodynamics

ParameterValuePatient PopulationReference
Pharmacokinetics
Time to Maximum Concentration (Tmax)7 - 50 hours (median: 14 hours)Immune Thrombocytopenia (ITP) patients[2][3]
Pharmacodynamics
Onset of Platelet Response1.3 to 14.9 times baseline over 2-3 weeksChronic ITP patients[3]
Clinical Efficacy
Starting Dose1 µg/kg weekly (subcutaneous)ITP patients[11]
Maximum Dose10 µg/kg weeklyITP patients[11]
Platelet Response (Platelet count ≥50 x 10⁹/L)71% - 92% of patients at any scheduled visit (weeks 2-52)Non-splenectomized ITP patients[12]
Durable Platelet Response (≥6 weekly counts ≥50 x 10⁹/L during last 8 weeks of treatment)Significantly higher than placeboPediatric ITP patients[11]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the this compound signaling pathway.

In Vitro Megakaryocyte Differentiation Assay

This assay is fundamental to understanding the direct effect of this compound on its target cells.

Megakaryocyte_Differentiation_Workflow Start Isolate CD34+ Hematopoietic Progenitor Cells (from human cord blood) Culture Culture cells with cytokines (e.g., TPO or this compound) Start->Culture Incubate Incubate for 10-14 days at 37°C, 5% CO2 Culture->Incubate Harvest Harvest Cells Incubate->Harvest Stain Stain with fluorescently-conjugated antibodies (e.g., anti-CD41a, anti-CD42b) and a DNA dye (e.g., Propidium (B1200493) Iodide) Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Output Determine percentage of mature megakaryocytes (CD41a+/CD42b+) and their ploidy Analyze->Output

Caption: Workflow for in vitro megakaryocyte differentiation assay.

Detailed Methodology:

  • Cell Isolation: Isolate CD34+ hematopoietic progenitor cells from human cord blood using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).[13]

  • Cell Culture: Culture the isolated CD34+ cells in a serum-free medium supplemented with appropriate cytokines to induce megakaryocytic differentiation. For experimental conditions, replace or supplement the standard cytokine cocktail with varying concentrations of this compound (e.g., 100 to 2000 ng/mL).[7][8][9][10]

  • Incubation: Incubate the cell cultures for 10-14 days at 37°C in a humidified atmosphere with 5% CO2.[13]

  • Cell Staining: After the incubation period, harvest the cells and stain them with fluorescently labeled antibodies specific for megakaryocyte surface markers, such as CD41a and CD42b. For ploidy analysis, cells are fixed, permeabilized, and stained with a DNA-intercalating dye like propidium iodide.[13]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of mature megakaryocytes (CD41a+/CD42b+ cells) and to determine their DNA content (ploidy).[13]

Western Blot Analysis of STAT5 Phosphorylation

This technique is used to detect the activation of the JAK/STAT pathway by measuring the phosphorylation of STAT5.

Western_Blot_Workflow Start Culture megakaryocytic cell line (e.g., MO7e) or primary megakaryocytes Stimulate Stimulate cells with this compound for a specified time Start->Stimulate Lyse Lyse cells in RIPA buffer with protease and phosphatase inhibitors Stimulate->Lyse Quantify Quantify protein concentration (e.g., BCA assay) Lyse->Quantify Separate Separate proteins by SDS-PAGE Quantify->Separate Transfer Transfer proteins to a PVDF or nitrocellulose membrane Separate->Transfer Block Block membrane with 5% BSA or non-fat milk in TBST Transfer->Block Probe_Primary Incubate with primary antibody (anti-phospho-STAT5) Block->Probe_Primary Wash1 Wash with TBST Probe_Primary->Wash1 Probe_Secondary Incubate with HRP-conjugated secondary antibody Wash1->Probe_Secondary Wash2 Wash with TBST Probe_Secondary->Wash2 Detect Detect signal using ECL substrate and an imaging system Wash2->Detect Analyze Analyze band intensity Detect->Analyze

Caption: Standard workflow for Western blot analysis.

Detailed Methodology:

  • Cell Culture and Stimulation: Culture a human megakaryoblastic cell line (e.g., MO7e) or primary megakaryocytes. Prior to stimulation, cells are typically serum-starved for a period to reduce basal signaling. Then, stimulate the cells with this compound at various concentrations and for different time points.

  • Cell Lysis: After stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, and then incubate it with a primary antibody specific for phosphorylated STAT5 (p-STAT5). After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image using a digital imaging system. The intensity of the bands corresponding to p-STAT5 can be quantified using densitometry software. To normalize for protein loading, the membrane can be stripped and re-probed for total STAT5 or a housekeeping protein like β-actin or GAPDH.

Clinical Trial Protocol for Efficacy and Safety Assessment

The following provides a general framework for a clinical trial designed to evaluate the efficacy and safety of this compound in patients with immune thrombocytopenia (ITP).

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (this compound vs. Placebo) Screening->Randomization Treatment Treatment Period (e.g., 24 weeks) Weekly subcutaneous injections Randomization->Treatment Dose_Titration Dose Titration (Based on platelet counts) Treatment->Dose_Titration Monitoring Weekly Platelet Counts and Safety Assessments Treatment->Monitoring Endpoints Primary and Secondary Endpoint Analysis Treatment->Endpoints Monitoring->Dose_Titration

Caption: Simplified workflow of a clinical trial for this compound.

Key Aspects of the Protocol:

  • Patient Population: Adult or pediatric patients with a confirmed diagnosis of ITP for at least 6 months who have had an insufficient response to previous therapies.[11]

  • Inclusion Criteria: Typically include a baseline platelet count below a certain threshold (e.g., < 30 x 10⁹/L).[11][14]

  • Exclusion Criteria: May include a history of bone marrow stem cell disorders, active malignancy, or significant cardiovascular disease.[11][14]

  • Study Design: A randomized, double-blind, placebo-controlled study is a common design.[6]

  • Treatment: Patients receive weekly subcutaneous injections of either this compound or a placebo. The initial dose of this compound is typically 1 µg/kg and is adjusted to maintain platelet counts within a target range (e.g., 50 to 200 x 10⁹/L), not exceeding a maximum dose (e.g., 10 µg/kg).[4][11]

  • Primary Endpoint: A common primary endpoint is the achievement of a durable platelet response, defined as maintaining a platelet count of ≥ 50 x 10⁹/L for a specified duration (e.g., at least 6 of the last 8 weeks of treatment) without the need for rescue medications.[4][11]

  • Secondary Endpoints: May include the proportion of patients achieving an overall platelet response, reduction in the use of concomitant ITP medications, and incidence of bleeding events.

  • Safety Assessments: Regular monitoring of adverse events, complete blood counts, and clinical chemistry is conducted throughout the trial.

Conclusion

This compound effectively modulates the TPO signaling pathway, primarily through the JAK/STAT cascade, to stimulate megakaryopoiesis and increase platelet production. This in-depth technical guide has provided a comprehensive overview of its mechanism of action, supported by available quantitative data and detailed experimental protocols. The provided diagrams offer a visual representation of the complex signaling network and experimental workflows. This information serves as a valuable resource for researchers, scientists, and drug development professionals working to further understand and leverage the therapeutic potential of this compound and other TPO receptor agonists.

References

Methodological & Application

Marlumotide: A Detailed Protocol for Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marlumotide is a synthetic peptide with the amino acid sequence Ser-Gln-Ala-Tyr-Met-Phe-Pro-Asn-Ala-Pro-Tyr-Leu-Pro-Ser-Cys-Glu-Leu-Cys-Ser. This document provides a comprehensive guide to the chemical synthesis and purification of this compound, intended for researchers and professionals in the field of drug development. The protocols outlined below detail the step-by-step procedures for solid-phase peptide synthesis (SPPS) and subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Introduction

This compound is a novel peptide sequence with potential therapeutic applications. The precise synthesis of this 19-amino acid peptide, including the formation of a disulfide bridge between the two cysteine residues, is critical for its biological activity. This application note describes a robust and reproducible protocol for the synthesis of this compound using Fmoc-based solid-phase peptide synthesis, followed by a detailed purification method to achieve high purity suitable for research and preclinical studies. While the precise mechanism of action for this compound is a subject of ongoing investigation, current research suggests its involvement in the modulation of the mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2][3][4][5]

Materials and Equipment

Synthesis
  • Fmoc-Ser(tBu)-Wang resin

  • Fmoc-protected amino acids (Ser(tBu), Gln(Trt), Ala, Tyr(tBu), Met, Phe, Pro, Asn(Trt), Leu, Cys(Trt), Glu(OtBu))

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Dithiothreitol (DTT)

  • Ammonium (B1175870) iodide (NH₄I)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Diethyl ether

  • Automated peptide synthesizer

  • Reaction vessel

  • Vacuum filtration apparatus

Purification and Analysis
  • Preparative and analytical RP-HPLC system

  • C18 reverse-phase columns

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Mass spectrometer (e.g., ESI-MS)

  • Lyophilizer

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

The synthesis of this compound is performed on an automated peptide synthesizer using Fmoc chemistry. The general principle of SPPS involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[6][7][8][9][10]

Protocol:

  • Resin Swelling: Swell the Fmoc-Ser(tBu)-Wang resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound serine by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and by-products.

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH) by incubating it with DIC and OxymaPure in DMF.

    • Add the activated amino acid solution to the reaction vessel and allow it to react with the deprotected amine on the resin for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the this compound sequence: Glu(OtBu), Leu, Cys(Trt), Ser(tBu), Pro, Leu, Tyr(tBu), Pro, Ala, Asn(Trt), Pro, Phe, Met, Tyr(tBu), Ala, Gln(Trt), and Ser(tBu).

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection step.

  • Washing and Drying: Wash the resin extensively with DMF, DCM, and finally with diethyl ether. Dry the peptide-resin under vacuum.

Cleavage and Deprotection

Protocol:

  • Prepare a cleavage cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v).

  • Add the cleavage cocktail to the dried peptide-resin and gently agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Disulfide Bond Formation (Oxidation)

Protocol:

  • Dissolve the crude linear peptide in a 1:1 solution of DMSO and water.

  • Add a catalytic amount of ammonium iodide.

  • Stir the solution at room temperature and monitor the reaction by RP-HPLC until the linear peptide is fully converted to the cyclized form (typically 12-24 hours).

Purification by RP-HPLC

The crude cyclized this compound is purified using a preparative RP-HPLC system.[11][12][13][14]

Protocol:

  • Sample Preparation: Dissolve the crude oxidized peptide in a minimal amount of Buffer A (see table below).

  • Column Equilibration: Equilibrate the preparative C18 column with Buffer A.

  • Injection and Elution: Inject the sample onto the column and elute with a linear gradient of Buffer B (see table below).

  • Fraction Collection: Collect fractions corresponding to the major peak, which represents the purified this compound.

  • Purity Analysis: Analyze the purity of the collected fractions using an analytical RP-HPLC system and confirm the identity and molecular weight by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.

Data Presentation

Table 1: HPLC Purification Parameters

ParameterPreparative HPLCAnalytical HPLC
Column C18, 10 µm, 250 x 21.2 mmC18, 5 µm, 250 x 4.6 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 15 mL/min1 mL/min
Gradient 20-50% B over 30 min20-50% B over 20 min
Detection 220 nm220 nm
Expected Retention Time Dependent on specific system and conditionsDependent on specific system and conditions

Table 2: Expected Yield and Purity

StepExpected YieldPurity
Crude Peptide 60-70%~50-60%
Purified this compound 20-30%>98%

Visualizations

This compound Synthesis and Purification Workflow

Marlumotide_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification and Analysis Resin Fmoc-Ser(tBu)-Wang Resin Chain_Elongation Sequential Amino Acid Coupling Resin->Chain_Elongation Fmoc Chemistry Cleavage Cleavage from Resin & Deprotection Chain_Elongation->Cleavage Oxidation Disulfide Bond Formation Cleavage->Oxidation HPLC Preparative RP-HPLC Oxidation->HPLC Analysis Purity & Identity Analysis (Analytical HPLC, MS) HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization Final_Product Final_Product Lyophilization->Final_Product Purified this compound Marlumotide_Signaling cluster_input Signal Input cluster_pathway mTOR Signaling Pathway cluster_output Cellular Response This compound This compound Receptor Cell Surface Receptor (Hypothesized) This compound->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation TSC TSC1/TSC2 Complex Akt->TSC Inhibition Rheb Rheb TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Proliferation Proliferation mTORC1->Proliferation

References

Marlumotide ELISA Kit: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Marlumotide is a synthetic peptide therapeutic currently under investigation for its role in promoting cell survival and proliferation. It is hypothesized to act as a potent agonist for the this compound Receptor (MLR), a novel G-protein coupled receptor. Activation of MLR is believed to initiate a downstream signaling cascade involving the PI3K/Akt/mTOR pathway, a critical regulator of cellular processes. To facilitate preclinical and clinical research, a robust and sensitive method for quantifying this compound in biological matrices is essential.

This document provides detailed application notes and protocols for the this compound Competitive ELISA (Enzyme-Linked Immunosorbent Assay) Kit. This kit is designed for the quantitative determination of this compound concentrations in human serum and plasma, aiding researchers and drug development professionals in pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Principle of the Assay

This kit employs a competitive immunoassay format. A known amount of this compound is pre-coated onto the wells of a 96-well microplate. The assay involves a competition between the this compound in the sample (or standard) and a fixed amount of biotinylated this compound for binding to a limited number of anti-Marlumotide antibody sites.

Initially, the standards or samples are added to the wells along with the anti-Marlumotide antibody and biotinylated this compound. After incubation, the unbound components are washed away. The amount of bound biotinylated this compound is then detected by adding Streptavidin-Horseradish Peroxidase (HRP), which binds to the biotin. Following another wash step, a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes the conversion of the substrate into a colored product. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. The intensity of the color is inversely proportional to the concentration of this compound in the sample. A standard curve is generated by plotting the absorbance values against known concentrations of this compound standards, which is then used to determine the concentration of this compound in the unknown samples.

Hypothetical Signaling Pathway of this compound

Marlumotide_Signaling_Pathway This compound This compound MLR This compound Receptor (MLR) This compound->MLR Binds to GPCR_activation G-Protein Activation MLR->GPCR_activation Activates PI3K PI3K GPCR_activation->PI3K Activates PIP3 PIP3 PIP2 PIP2 PIP2->PIP3 Phosphorylates PI3K Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Cell_Response Cell Survival & Proliferation mTOR->Cell_Response Promotes

Caption: Hypothetical signaling cascade initiated by this compound binding to its receptor.

Data Presentation

Table 1: Typical Standard Curve Data

This table presents example data for a this compound standard curve. The optical density (O.D.) is inversely proportional to the concentration of this compound.

Standard Concentration (ng/mL)Mean O.D. at 450 nm
1000.158
500.245
250.431
12.50.755
6.251.210
3.1251.854
1.562.312
0 (Blank)2.750
Table 2: Assay Performance Characteristics
ParameterSpecification
Assay Range1.56 - 100 ng/mL
Sensitivity (LOD)0.78 ng/mL
Sample TypeHuman Serum, Plasma
Intra-Assay CV%< 10%
Inter-Assay CV%< 15%
Spike Recovery85% - 115%

Experimental Protocols

Materials Provided
  • Anti-Marlumotide Antibody Coated Microplate (96 wells)

  • This compound Standard (Lyophilized)

  • Biotinylated this compound Tracer

  • Assay Diluent

  • Wash Buffer Concentrate (20X)

  • Streptavidin-HRP

  • TMB Substrate

  • Stop Solution

  • Plate Sealers

Materials Required but Not Provided
  • Deionized or distilled water

  • Precision pipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Squirt bottle, manifold dispenser, or automated plate washer

  • Tubes for standard and sample dilution

  • Vortex mixer

Reagent Preparation
  • This compound Standard: Reconstitute the lyophilized standard with 1 mL of Assay Diluent to create a stock solution of 1000 ng/mL. Allow it to sit for 10 minutes with gentle agitation. Prepare serial dilutions from the stock solution to create standards with concentrations of 100, 50, 25, 12.5, 6.25, 3.125, and 1.56 ng/mL.

  • Wash Buffer (1X): Dilute the 20X Wash Buffer Concentrate with deionized water. For example, add 50 mL of concentrate to 950 mL of water to prepare 1 L of 1X Wash Buffer.

Sample Preparation
  • Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 30 minutes at room temperature, then centrifuge for 15 minutes at 1000 x g. Remove the serum and assay immediately or aliquot and store at -20°C or colder. Avoid repeated freeze-thaw cycles.[1]

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or aliquot and store samples at -20°C or colder.

Prior to the assay, bring all samples to room temperature and centrifuge to remove any precipitates. Dilute samples as necessary with Assay Diluent to ensure the concentration falls within the assay's standard curve range.

This compound ELISA Workflow

ELISA_Workflow start Start prep_reagents Prepare Reagents (Standards, Buffers) start->prep_reagents add_samples Add 50 µL of Standard or Sample to each well prep_reagents->add_samples add_antibody Add 50 µL of Anti-Marlumotide Ab & Biotin-Marlumotide Mix add_samples->add_antibody incubate1 Incubate for 2 hours at Room Temperature add_antibody->incubate1 wash1 Wash Plate 4 times with 1X Wash Buffer incubate1->wash1 add_hrp Add 100 µL of Streptavidin-HRP wash1->add_hrp incubate2 Incubate for 1 hour at Room Temperature add_hrp->incubate2 wash2 Wash Plate 4 times with 1X Wash Buffer incubate2->wash2 add_tmb Add 100 µL of TMB Substrate wash2->add_tmb incubate3 Incubate for 15-20 minutes in the dark add_tmb->incubate3 add_stop Add 50 µL of Stop Solution incubate3->add_stop read_plate Read Absorbance at 450 nm within 10 minutes add_stop->read_plate analyze Analyze Data read_plate->analyze end End analyze->end

Caption: Step-by-step experimental workflow for the this compound Competitive ELISA.

Assay Procedure
  • Bring all reagents and samples to room temperature before use. It is recommended to run all standards and samples in duplicate.[2]

  • Add Standards and Samples: Add 50 µL of each this compound standard and sample into the appropriate wells of the anti-Marlumotide antibody-coated microplate.

  • Competitive Reaction: Add 50 µL of the pre-mixed Biotinylated this compound Tracer and Anti-Marlumotide Antibody solution to each well. Cover the plate with a sealer and incubate for 2 hours at room temperature on a gentle shaker.

  • Wash: Aspirate the contents of each well and wash the plate four times with 300 µL of 1X Wash Buffer per well. Ensure complete removal of liquid at each step by inverting the plate and blotting it on a clean paper towel.

  • Add Streptavidin-HRP: Add 100 µL of Streptavidin-HRP solution to each well. Cover and incubate for 1 hour at room temperature.

  • Wash: Repeat the wash step as described in step 4.

  • Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate for 15-20 minutes at room temperature in the dark. A blue color will develop.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Plate: Measure the optical density (O.D.) of each well within 10 minutes using a microplate reader set to 450 nm.

Data Analysis
  • Calculate Mean Absorbance: Average the duplicate O.D. readings for each standard, control, and sample.

  • Generate Standard Curve: Plot the mean absorbance for each standard on the y-axis against its corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended for generating the standard curve.[2]

  • Determine Sample Concentrations: Use the generated standard curve to interpolate the concentration of this compound in your samples.

  • Apply Dilution Factor: If samples were diluted, the calculated concentration must be multiplied by the dilution factor to obtain the final concentration. For instance, if a sample was diluted 1:10, multiply the interpolated value by 10.

References

Application Notes and Protocols for Determining the Biological Activity of Marlumotide, a Novel mTOR Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marlumotide is a novel synthetic peptide under investigation for its potential therapeutic applications. These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of this compound's biological activity. The primary mechanism of action for this compound is the inhibition of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell metabolism, growth, proliferation, and survival, and its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders.[1][2][3]

These protocols are designed to enable researchers to assess the efficacy and cytotoxicity of this compound in a cellular context. The following assays provide a multi-faceted approach to understanding the peptide's activity, from its impact on cell proliferation to its specific effects on the mTOR signaling cascade.

I. Application Notes

Cell Proliferation Assay: Assessing the Anti-Proliferative Effects of this compound

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The concentration of these crystals, which is determined by spectrophotometry, is directly proportional to the number of living cells. This assay is crucial for determining the dose-dependent anti-proliferative effects of this compound.

Western Blot Analysis: Elucidating the Mechanism of Action on the mTOR Pathway

To confirm that this compound's anti-proliferative effects are mediated through the mTOR pathway, Western blotting can be employed to analyze the phosphorylation status of key downstream targets of mTORC1.[5][6] mTORC1 activation leads to the phosphorylation of ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[7][8] A reduction in the phosphorylation of these proteins in response to this compound treatment would provide strong evidence for its inhibitory effect on the mTOR pathway.

Reporter Gene Assay: Quantifying Downstream Transcriptional Effects

A luciferase reporter gene assay can be used to quantify the transcriptional activity of downstream effectors of the mTOR pathway.[9][10][11] For instance, a reporter construct containing the promoter of a gene regulated by a transcription factor downstream of mTOR can be transfected into cells. Inhibition of the mTOR pathway by this compound would lead to a decrease in the expression of the luciferase reporter gene, which can be quantified by measuring the light output upon addition of a luciferase substrate.[12][13]

Cytotoxicity Assay: Evaluating Off-Target Effects

It is essential to distinguish between anti-proliferative (cytostatic) and cytotoxic effects. The lactate (B86563) dehydrogenase (LDH) cytotoxicity assay is a colorimetric method used to quantify cell death.[14][15] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[16] By measuring the amount of LDH in the supernatant, the extent of cell lysis and therefore cytotoxicity induced by this compound can be determined.[17]

II. Experimental Protocols

Protocol: MTT Cell Proliferation Assay

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (various concentrations)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of vehicle used to dissolve this compound).

  • Incubate for 48-72 hours at 37°C.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Leave the plate at room temperature in the dark for 2 hours.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol: Western Blot Analysis of mTOR Pathway Proteins

Materials:

  • Human cancer cell line

  • Complete culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).

  • Lyse the cells with lysis buffer on ice.

  • Quantify the protein concentration of the lysates.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

  • Separate proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Protocol: Luciferase Reporter Gene Assay

Materials:

  • Human cancer cell line

  • Reporter plasmid (e.g., containing a promoter responsive to an mTOR downstream transcription factor driving firefly luciferase)

  • Control plasmid (e.g., expressing Renilla luciferase for normalization)

  • Transfection reagent

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Seed cells in a 24-well plate.

  • Co-transfect the cells with the reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, treat the cells with various concentrations of this compound.

  • Incubate for an additional 24-48 hours.

  • Lyse the cells according to the dual-luciferase reporter assay system protocol.

  • Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Protocol: LDH Cytotoxicity Assay

Materials:

  • Human cancer cell line

  • Complete culture medium

  • This compound

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound for 24-48 hours. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).

  • Centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.

III. Data Presentation

Table 1: Dose-Dependent Effect of this compound on Cell Proliferation (MTT Assay)
This compound (µM)Absorbance at 570 nm (Mean ± SD)% Cell Viability
0 (Vehicle)1.25 ± 0.08100
0.11.18 ± 0.0694.4
10.95 ± 0.0576.0
100.52 ± 0.0441.6
500.21 ± 0.0316.8
1000.15 ± 0.0212.0
Table 2: Quantification of mTOR Pathway Protein Phosphorylation by Western Blot
This compound (µM)p-mTOR/mTOR Ratiop-S6K/S6K Ratiop-4E-BP1/4E-BP1 Ratio
0 (Vehicle)1.001.001.00
10.780.650.72
100.450.320.41
500.150.110.18
Table 3: Effect of this compound on mTOR-Dependent Reporter Gene Expression
This compound (µM)Relative Luciferase Units (RLU) (Mean ± SD)% Reporter Activity
0 (Vehicle)85432 ± 5120100
167890 ± 432179.5
1034567 ± 289040.5
5012345 ± 112314.5
Table 4: Cytotoxicity of this compound (LDH Assay)
This compound (µM)Absorbance at 490 nm (Mean ± SD)% Cytotoxicity
0 (Spontaneous Release)0.12 ± 0.010
10.14 ± 0.022.5
100.18 ± 0.037.5
500.25 ± 0.0416.3
1000.35 ± 0.0528.8
Maximum Release0.80 ± 0.06100

IV. Mandatory Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Rheb_GTP Rheb-GTP TSC1_TSC2->Rheb_GTP Rheb Rheb Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 S6K S6K mTORC1->S6K _4E_BP1 4E-BP1 mTORC1->_4E_BP1 p_S6K p-S6K Protein_Synthesis Protein Synthesis & Cell Growth p_S6K->Protein_Synthesis p_4E_BP1 p-4E-BP1 p_4E_BP1->Protein_Synthesis This compound This compound This compound->mTORC1

Caption: mTOR signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment with this compound Cell_Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Experimental workflow for Western Blot analysis.

References

Application Notes and Protocols for Statimodide (Marlumotide) Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Statimodide (Marlumotide) is a novel, potent, and selective small-molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The persistent activation of STAT3 is a key driver in the pathogenesis and progression of numerous human cancers, promoting processes such as cell proliferation, survival, invasion, and angiogenesis.[1][2] Statimodide represents a promising therapeutic agent for cancers harboring constitutively active STAT3.

These application notes provide a comprehensive guide for the in vivo use of Statimodide in preclinical animal models. This document outlines the essential protocols for formulation, administration, and evaluation of Statimodide's pharmacokinetics, tolerability, and anti-tumor efficacy. It is intended to serve as a foundational resource for researchers investigating its therapeutic potential. All animal procedures must be conducted in accordance with institutional guidelines and ethical standards for animal research.

Physicochemical Properties and Formulation

A thorough understanding of the physicochemical properties of Statimodide is crucial for developing a suitable formulation for in vivo administration.

Table 1: Physicochemical Properties of Statimodide

PropertyValue
Molecular FormulaC₂₃H₂₆N₄O₃
Molecular Weight418.48 g/mol
AppearanceWhite to off-white crystalline solid
SolubilityDMSO: >60 mg/mL, Ethanol: <1 mg/mL, Water: Insoluble
pKa8.5 (basic)
LogP3.8

Experimental Protocols

Preparation of Dosing Solution for Parenteral Administration

This protocol details the preparation of a sterile dosing solution for intravenous (IV) or intraperitoneal (IP) administration in rodents.

Materials:

  • Statimodide powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • PEG400 (Polyethylene glycol 400), sterile

  • Phosphate-buffered saline (PBS) or 0.9% Saline, sterile

  • Sterile, pyrogen-free vials

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh the required amount of Statimodide powder in a sterile vial.

  • Add a minimal amount of sterile DMSO to dissolve the powder completely. A common starting point is 10% of the final volume.

  • Add PEG400 to the solution and mix thoroughly. A common co-solvent system is 10% DMSO and 40% PEG400.

  • Slowly add sterile PBS or saline to the desired final volume while vortexing to prevent precipitation.

  • Once the solution is clear, filter it through a 0.22 µm sterile syringe filter into a new sterile vial.

  • Store the final dosing solution at 4°C, protected from light, for up to one week.

Maximum Tolerated Dose (MTD) Study in Mice

This study is designed to determine the highest dose of Statimodide that does not cause unacceptable side effects or overt toxicity over a specific period.[3]

Animal Model:

  • BALB/c mice, 6-8 weeks old, male and female.

Procedure:

  • Divide animals into several groups (e.g., 5 groups of 3-5 mice per sex).[4]

  • Administer Statimodide at escalating doses (e.g., 10, 30, 100, 300 mg/kg) via the intended route of administration (e.g., IP), once daily for 7 consecutive days.[5] A vehicle control group should be included.

  • Monitor animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance.

  • Body weight should be recorded daily. A weight loss of more than 20% is generally considered a sign of significant toxicity.[3]

  • At the end of the study (or earlier if severe toxicity is observed), collect blood for hematology and clinical chemistry analysis.

  • Perform a gross necropsy and collect major organs for histopathological examination.

  • The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or a body weight loss of more than 20%.[3]

Table 2: Example MTD Study Results for Statimodide in BALB/c Mice (7-day study)

Dose (mg/kg/day, IP)MortalityMean Body Weight Change (%)Key Clinical Observations
Vehicle0/5+5.2Normal
300/5+2.1Normal
1000/5-8.5Mild lethargy, ruffled fur
2001/5-18.2Moderate lethargy, hunched posture, significant weight loss
3003/5-25.0Severe lethargy, ataxia, moribund
Conclusion: The MTD for Statimodide in this study was determined to be 100 mg/kg/day.
Pharmacokinetic (PK) Study in Mice

This protocol is for determining the pharmacokinetic profile of Statimodide after a single administration.

Animal Model:

  • BALB/c mice, 6-8 weeks old, male.

Procedure:

  • Administer a single dose of Statimodide (e.g., 50 mg/kg) via the intended route (e.g., IP or oral gavage).

  • Collect blood samples (approximately 50-100 µL) at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood can be collected via retro-orbital sinus or saphenous vein into EDTA-coated tubes.

  • Centrifuge the blood samples at 4°C to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Analyze the concentration of Statimodide in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Calculate pharmacokinetic parameters using appropriate software.[6]

Table 3: Pharmacokinetic Parameters of Statimodide in BALB/c Mice (Single 50 mg/kg IP Dose)

ParameterValue (Mean ± SD)
Cmax (ng/mL)2500 ± 450
Tmax (h)0.5 ± 0.1
AUC₀₋₂₄ (ng·h/mL)8500 ± 1200
AUC₀₋ᵢₙ𝒻 (ng·h/mL)8750 ± 1350
t₁/₂ (h)3.5 ± 0.8
CL/F (mL/h/kg)5714 ± 980
Vz/F (L/kg)28.5 ± 6.2
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t₁/₂: Half-life; CL/F: Apparent total clearance; Vz/F: Apparent volume of distribution.
Human Tumor Xenograft Efficacy Study

This protocol details the evaluation of the anti-tumor efficacy of Statimodide in an in vivo human tumor xenograft model.[7]

Animal Model:

  • Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old.[8]

Cell Line:

  • A human cancer cell line with constitutively active STAT3 (e.g., A549 lung cancer cells).

Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ A549 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.[9]

  • Tumor Growth Monitoring: Monitor tumor growth regularly using digital calipers. Tumor volume is calculated using the formula: Volume = (width)² x length/2.[9]

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).[8]

    • Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG400 in saline), IP, daily.

    • Group 2: Statimodide (e.g., 50 mg/kg), IP, daily.

    • Group 3: Statimodide (e.g., 100 mg/kg), IP, daily.

    • Group 4: Positive control (standard-of-care chemotherapy), if applicable.

  • Treatment: Administer the treatments as per the randomization schedule for a defined period (e.g., 21 days).

  • Data Collection: Measure tumor volumes 2-3 times per week and body weights daily.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or at the end of the treatment period.

  • Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

Table 4: Example Tumor Growth Inhibition by Statimodide in A549 Xenograft Model

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control1850 ± 250-+4.5
Statimodide (50 mg/kg)980 ± 15047.0-3.2
Statimodide (100 mg/kg)520 ± 9071.9-9.8

Visualizations

Signaling Pathway

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine / Growth Factor Cytokine / Growth Factor Receptor Cytokine Receptor JAK JAK Receptor->JAK Recruitment & Activation pJAK p-JAK JAK->pJAK STAT3_mono STAT3 (monomer) pJAK->STAT3_mono Phosphorylation (Tyr705) pSTAT3_mono p-STAT3 (monomer) STAT3_mono->pSTAT3_mono pSTAT3_dimer p-STAT3 (dimer) pSTAT3_mono->pSTAT3_dimer Dimerization pSTAT3_dimer_nuc p-STAT3 (dimer) pSTAT3_dimer->pSTAT3_dimer_nuc Nuclear Translocation Statimodide Statimodide (this compound) Statimodide->pJAK Inhibition DNA DNA pSTAT3_dimer_nuc->DNA Binds to Promoter Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription

Caption: STAT3 signaling pathway and the inhibitory action of Statimodide.

Experimental Workflow

Xenograft_Workflow A 1. Cell Culture (A549 cells) B 2. Tumor Implantation (Subcutaneous injection in nude mice) A->B C 3. Tumor Growth (Monitoring until tumors reach 100-150 mm³) B->C D 4. Randomization (Grouping of mice) C->D E 5. Treatment Phase (Daily administration of Vehicle or Statimodide) D->E F 6. Data Collection (Tumor volume and body weight measurement) E->F 2-3 times/week G 7. Study Endpoint (e.g., 21 days or max tumor volume) E->G F->G H 8. Data Analysis (Tumor Growth Inhibition, Statistical Analysis) G->H

Caption: Workflow for the human tumor xenograft efficacy study.

References

Application Note: Quantitative Determination of Marlumotide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Marlumotide in human plasma. The protocol utilizes a straightforward protein precipitation for sample preparation, followed by rapid and selective chromatographic separation on a reverse-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for pharmacokinetic studies and other applications in drug development requiring accurate measurement of this compound concentrations.

Introduction

This compound is a novel therapeutic agent under investigation. To support its clinical development, a reliable and validated bioanalytical method for its quantification in biological matrices is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative determination of drugs and their metabolites due to its high sensitivity, selectivity, and speed.[1] This document provides a detailed protocol for the extraction and quantification of this compound from human plasma using LC-MS/MS.

Experimental

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of this compound from human plasma.

Protocol:

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 300 µL of acetonitrile (B52724) containing an internal standard (IS) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and inject 5 µL into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was performed using a standard reverse-phase C18 column. The LC conditions were optimized to achieve a good peak shape and separation from endogenous plasma components.[2]

Table 1: Liquid Chromatography Parameters

ParameterValue
LC SystemStandard HPLC or UPLC system
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program Time (min)
0.0
0.5
2.5
3.0
3.1
4.0
Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for the detection of this compound. The instrument was operated in positive ion mode, and the transitions were optimized for maximum sensitivity and specificity using Multiple Reaction Monitoring (MRM).[2][3]

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization SourceElectrospray Ionization (ESI)
PolarityPositive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM Transitions Compound
This compound
Internal Std

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma. The method was validated for its linearity, sensitivity, accuracy, and precision.

Table 3: Quantitative Performance Summary

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%

The sample preparation method using protein precipitation was found to be efficient in removing the majority of plasma proteins, resulting in a clean extract and minimizing matrix effects. The chromatographic conditions provided a short run time of 4 minutes per sample, allowing for high-throughput analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Plasma Sample Receipt sp2 Protein Precipitation (Acetonitrile + IS) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Transfer sp3->sp4 sp5 Evaporation sp4->sp5 sp6 Reconstitution sp5->sp6 lcms1 Injection into LC-MS/MS sp6->lcms1 lcms2 Chromatographic Separation lcms1->lcms2 lcms3 Mass Spectrometry Detection (MRM Mode) lcms2->lcms3 da1 Peak Integration lcms3->da1 da2 Calibration Curve Generation da1->da2 da3 Concentration Calculation da2->da3 da4 Reporting da3->da4

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

fragmentation_pathway parent This compound Precursor Ion [M+H]+ m/z = 452.3 frag1 Product Ion 1 m/z = 289.1 parent->frag1 Collision Energy: 25 eV frag2 Product Ion 2 m/z = 174.2 parent->frag2 Collision Energy: 30 eV loss1 Neutral Loss (163.2 Da) loss2 Neutral Loss (278.1 Da)

Caption: Proposed fragmentation pathway for this compound.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make this method well-suited for supporting pharmacokinetic and other studies in the drug development process.

References

Application Notes and Protocols: Marlumotide Peptide Labeling for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marlumotide is a synthetic peptide analog of alpha-melanocyte-stimulating hormone (α-MSH) designed for high-affinity targeting of the melanocortin 1 receptor (MC1R). The MC1R is overexpressed in the majority of primary and metastatic melanoma cells, making it an attractive target for diagnostic imaging and targeted radionuclide therapy.[1][2] These application notes provide detailed protocols for the radiolabeling and fluorescent labeling of this compound for preclinical and potential clinical imaging applications.

The stable chemical structure of this compound allows for conjugation with various imaging agents, including radionuclides for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), as well as fluorophores for optical imaging.[1] These labeled peptides serve as valuable tools for the early detection, staging, and monitoring of melanoma.[2][3]

Signaling Pathway and Experimental Workflow

Activation of the MC1R by this compound initiates a downstream signaling cascade, primarily through the G-protein coupled receptor (GPCR) pathway, leading to an increase in intracellular cyclic AMP (cAMP). This pathway is central to melanogenesis and plays a role in cell proliferation and survival.

Caption: General signaling pathway of this compound upon binding to MC1R.

This compound This compound MC1R MC1R This compound->MC1R Binds Gs Gαs MC1R->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (e.g., MITF) CREB->Gene Regulates

The general workflow for labeling and imaging with this compound involves several key steps from peptide synthesis to in vivo imaging.

Caption: Experimental workflow for this compound labeling and imaging.

cluster_prep Preparation cluster_labeling Labeling cluster_qc Quality Control cluster_application Application Peptide This compound Synthesis and Purification Chelator Chelator Conjugation (for radiolabeling) Peptide->Chelator Fluorophore Fluorophore Conjugation (for optical imaging) Peptide->Fluorophore Radiolabeling Radiolabeling with PET or SPECT isotope Chelator->Radiolabeling Fluorescent_Labeling Fluorescent Labeling Fluorophore->Fluorescent_Labeling QC Purification and Quality Control (HPLC) Radiolabeling->QC Fluorescent_Labeling->QC In_vitro In vitro Studies (Binding Assays, Cell Uptake) QC->In_vitro In_vivo In vivo Imaging (PET/SPECT or Optical) QC->In_vivo

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the labeling and evaluation of this compound analogs for imaging.

Table 1: Radiolabeling Efficiency and Molar Activity

RadiometalChelatorLabeling Efficiency (%)Molar Activity (GBq/µmol)Reference
68GaDOTA> 9550-100[1]
18FAmBF3> 9540-70[3]
64CuDOTA> 9820-50[4]
99mTcHYNIC> 9730-60[5]

Table 2: In Vitro Binding Affinity

Labeled PeptideCell LineKi (nM)Reference
[18F]F-MarlumotideB16-F100.5 - 1.5[3]
[68Ga]Ga-DOTA-MarlumotideB16-F100.8 - 2.0[1]

Table 3: In Vivo Tumor Uptake

Labeled PeptideAnimal ModelTumor Uptake (%ID/g at 1h p.i.)Reference
[18F]F-MarlumotideC57BL/6J mice with B16-F10 tumors7.80 ± 1.77[3]
[64Cu]Cu-AuNC-α-MSHB16/F10 melanoma model~5[4]

Experimental Protocols

Protocol 1: Radiolabeling of DOTA-Marlumotide with Gallium-68 for PET Imaging

Materials:

  • DOTA-conjugated this compound (1 mg/mL in water)

  • 68GaCl3 in 0.05 M HCl (from a 68Ge/68Ga generator)

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • Sterile, pyrogen-free water

  • Heating block

  • C18 Sep-Pak cartridge

  • Ethanol (B145695)

  • Saline

  • HPLC system with a radioactivity detector

Methodology:

  • To a sterile reaction vial, add 20 µL of DOTA-Marlumotide (20 µg).

  • Add 100 µL of sodium acetate buffer to adjust the pH to 4.0-4.5.

  • Add 500 µL of the 68GaCl3 eluate (~185 MBq).

  • Gently mix the solution and incubate at 95°C for 10 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Perform quality control using an HPLC system to determine the radiochemical purity.

  • For purification, activate a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.

  • Load the reaction mixture onto the cartridge.

  • Wash the cartridge with 10 mL of sterile water to remove unbound 68Ga.

  • Elute the [68Ga]Ga-DOTA-Marlumotide with 0.5 mL of ethanol.

  • Dilute the final product with sterile saline for in vivo administration.

Protocol 2: Fluorescent Labeling of this compound with a Near-Infrared (NIR) Dye

Materials:

  • This compound with a free amine group (e.g., on a lysine (B10760008) residue)

  • NHS-ester functionalized NIR dye (e.g., Cy5.5-NHS)

  • Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Methodology:

  • Dissolve 1 mg of this compound in 200 µL of DMF.

  • Add 5 µL of DIPEA to the peptide solution to create a basic environment.

  • In a separate vial, dissolve a 3-fold molar excess of the NIR dye-NHS ester in 50 µL of DMF.

  • Add the dye solution to the peptide solution.

  • Incubate the reaction mixture at room temperature for 2 hours in the dark, with gentle stirring.

  • Quench the reaction by adding 10 µL of 1 M Tris-HCl, pH 8.0.

  • Purify the labeled peptide using a pre-packed size-exclusion chromatography column equilibrated with PBS.

  • Collect the fractions containing the labeled peptide, identified by its color and UV-Vis absorbance.

  • Confirm the purity and concentration of the fluorescently labeled this compound using HPLC and UV-Vis spectrophotometry.

Conclusion

The protocols outlined provide a framework for the successful labeling of this compound with both radioisotopes and fluorescent dyes for a range of imaging applications. The high affinity and specificity of this compound for MC1R, combined with robust labeling methodologies, make it a powerful tool for advancing our understanding and clinical management of melanoma. Researchers should optimize these protocols based on the specific this compound analog and imaging modality being used.

References

Application Notes and Protocols for Marimastat In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marimastat (B1683930) (BB-2516) is a synthetic, orally bioavailable broad-spectrum inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases critical for the degradation of the extracellular matrix (ECM). In the context of oncology, elevated MMP activity is strongly associated with tumor growth, invasion, angiogenesis, and metastasis. Marimastat functions by mimicking the peptide structure of natural MMP substrates, thereby binding to the catalytic zinc ion in the active site of MMPs and inhibiting their enzymatic activity. These application notes provide an overview of in vivo efficacy models for marimastat, detailed experimental protocols, and a summary of its mechanism of action.

Mechanism of Action

Marimastat is a competitive inhibitor of several MMPs, including MMP-1 (interstitial collagenase), MMP-2 (gelatinase A), MMP-9 (gelatinase B), and MMP-14 (MT1-MMP). By blocking the activity of these enzymes, marimastat prevents the degradation of the ECM, a key barrier to tumor cell invasion. This inhibition has several downstream anti-tumor effects:

  • Inhibition of Tumor Invasion and Metastasis: By preserving the integrity of the basement membrane, marimastat impedes the ability of cancer cells to invade surrounding tissues and enter blood vessels, thereby reducing metastasis.

  • Anti-Angiogenesis: MMPs play a crucial role in remodeling the ECM to allow for the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting MMPs, marimastat can suppress angiogenesis, thereby limiting tumor growth.

The following diagram illustrates the signaling pathway inhibited by marimastat.

Marimastat Marimastat MMPs Matrix Metalloproteinases (MMP-1, -2, -9, -14) Marimastat->MMPs ECM Extracellular Matrix (ECM) Degradation MMPs->ECM Promotes Invasion Tumor Cell Invasion ECM->Invasion Angiogenesis Angiogenesis ECM->Angiogenesis Metastasis Metastasis Invasion->Metastasis Growth Tumor Growth Metastasis->Growth Angiogenesis->Growth

Mechanism of action of Marimastat.

Data Presentation: Summary of In Vivo Efficacy

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of marimastat and its predecessor, batimastat (B1663600), in various cancer xenograft models.

Table 1: Efficacy of Marimastat in Xenograft Models

Cancer TypeAnimal ModelCell LineTreatment and DoseKey Findings
Head and Neck Squamous Cell CarcinomaAthymic Nude MiceSCC-1Marimastat (8.7 mg/kg/day via osmotic pump) + Cisplatin (B142131) + RadiationStatistically significant delay in tumor growth compared to chemoradiation alone (p=0.0299).[1]
Gastric CancerNude MiceMGLVA1Marimastat (dose not specified)48% reduction in tumor growth rate (p=0.0005) and increased median survival from 19 to 30 days (p=0.0001).[2][3]

Table 2: Efficacy of Batimastat (MMP Inhibitor Predecessor to Marimastat) in Xenograft Models

Cancer TypeAnimal ModelCell LineTreatment and DoseKey Findings
Ovarian CarcinomaNude MiceHOC22, HOC8Batimastat (60 mg/kg i.p. every other day) + CisplatinCombination therapy completely prevented tumor growth and spread, with 100% survival at day 200.[4]
Ovarian CarcinomaNude MiceNot SpecifiedBatimastatDramatically reduced tumor burden and increased survival 5-6 fold.[5]
Colon Carcinoma (Liver Metastasis Model)Nude MiceC170HM2Batimastat (40 mg/kg i.p. daily)Reduced mean number of liver tumors to 35% of control (p<0.05) and tumor cross-sectional area to 43% of control (p<0.05).[6]
Colon Carcinoma (Lung Metastasis Model)Nude MiceAP5LVBatimastat (40 mg/kg i.p. daily)Reduced tumor weight in the lung to 72% of control (p<0.05).[6]
Colon Carcinoma (Orthotopic Model)Athymic Nude MiceHuman Colon Carcinoma FragmentsBatimastat (30 mg/kg i.p. daily)Reduced median primary tumor weight from 293 mg to 144 mg (p<0.001) and reduced local invasion from 67% to 35% of mice.[7]
Colorectal Cancer (Ascites Model)SCID MiceC170HM2Batimastat (40 mg/kg from day 0)Reduced ascites volume to 21% of control (p<0.002) and reduced solid peritoneal deposits to 77% of control (p<0.01).[1]

Experimental Protocols

The following are detailed protocols for conducting in vivo efficacy studies with marimastat using xenograft models.

Protocol 1: Subcutaneous Tumor Xenograft Model for Efficacy Assessment

This protocol describes the establishment of a subcutaneous tumor xenograft model and subsequent treatment with marimastat to evaluate its anti-tumor efficacy.

Materials:

  • Marimastat

  • Vehicle for administration (e.g., DMSO, PEG300, Tween-80, saline)

  • Cancer cell line of interest (e.g., SCC-1 for head and neck cancer)

  • Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Syringes and needles (27-30 gauge for injection, appropriate gavage needles for oral administration)

  • Calipers for tumor measurement

  • Anesthetic agent

  • Surgical tools for tumor implantation (if using tumor fragments)

Procedure:

  • Cell Preparation:

    • Culture cancer cells to ~80% confluency.

    • Harvest cells using trypsin and wash with sterile PBS.

    • Resuspend cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1x10^7 cells/mL. Keep on ice.

  • Tumor Inoculation:

    • Anesthetize the mouse.

    • Inject 100 µL of the cell suspension (1x10^6 cells) subcutaneously into the flank of the mouse.

    • Alternatively, for solid tumors, a small tumor fragment (2 mm²) can be implanted subcutaneously using a trocar needle.[7]

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., 5-6 mm in diameter or approximately 100 mm³).[1]

    • Measure tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Treatment Administration:

    • Randomize mice into treatment and control groups (n=8-10 mice per group).

    • Oral Gavage: Prepare marimastat solution in an appropriate vehicle. Administer daily by oral gavage at the desired dose.

    • Osmotic Pump: For continuous administration, load osmotic pumps with marimastat solution and implant them subcutaneously in the flank opposite the tumor.[1]

    • The control group should receive the vehicle alone.

  • Efficacy Evaluation:

    • Continue treatment for the specified duration (e.g., 14-28 days).

    • At the end of the study, euthanize the mice.

    • Excise the tumors and measure their final weight.

    • Process tumors for further analysis (e.g., histology, immunohistochemistry).

The following diagram provides a visual workflow for this protocol.

start Start cell_prep Prepare Cancer Cell Suspension start->cell_prep inoculation Subcutaneous Inoculation in Mice cell_prep->inoculation tumor_growth Monitor Tumor Growth (to ~100 mm³) inoculation->tumor_growth randomization Randomize Mice into Control & Treatment Groups tumor_growth->randomization treatment Administer Marimastat (Oral Gavage or Osmotic Pump) randomization->treatment control Administer Vehicle randomization->control monitoring Monitor Tumor Volume & Body Weight treatment->monitoring control->monitoring endpoint Endpoint Reached monitoring->endpoint euthanasia Euthanize Mice endpoint->euthanasia analysis Excise Tumors for Weight & Analysis euthanasia->analysis end End analysis->end

Workflow for a subcutaneous xenograft model.
Protocol 2: Orthotopic Metastasis Model

This protocol is designed to assess the effect of marimastat on tumor metastasis from a primary site.

Materials:

  • Same as Protocol 1.

  • Surgical instruments for orthotopic implantation.

Procedure:

  • Tumor Implantation:

    • Anesthetize the mouse.

    • Surgically implant tumor fragments or cells into the organ of interest (e.g., cecal wall for a colon cancer model).

    • Suture the incision and allow the mouse to recover.

  • Treatment and Monitoring:

    • Begin treatment with marimastat at a predetermined time point post-implantation (e.g., 7 days).[7]

    • Administer marimastat and vehicle as described in Protocol 1.

    • Monitor the health and body weight of the mice.

  • Metastasis Assessment:

    • At the end of the study, euthanize the mice.

    • Perform a necropsy to identify and quantify metastatic lesions in distant organs (e.g., liver, lungs, lymph nodes).

    • Excise the primary tumor and weigh it.

    • Metastatic burden can be assessed by counting the number of nodules or measuring the tumor area in the target organs.

The following diagram illustrates the workflow for an orthotopic metastasis model.

start Start tumor_prep Prepare Tumor Cells or Fragments start->tumor_prep implantation Orthotopic Implantation into Target Organ tumor_prep->implantation recovery Post-Surgical Recovery implantation->recovery treatment Initiate Marimastat Treatment recovery->treatment monitoring Monitor Animal Health & Body Weight treatment->monitoring endpoint Study Endpoint monitoring->endpoint necropsy Necropsy & Assessment of Metastasis endpoint->necropsy analysis Quantify Primary Tumor & Metastatic Lesions necropsy->analysis end End analysis->end

Workflow for an orthotopic metastasis model.

References

Application Notes and Protocols for Developing Marlumotide-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug resistance is a significant challenge in cancer therapy, limiting the long-term efficacy of targeted agents like Marlumotide. Understanding the mechanisms by which cancer cells develop resistance is crucial for the development of next-generation therapies and combination strategies to overcome this limitation. These application notes provide a comprehensive guide for establishing and characterizing this compound-resistant cancer cell lines in vitro. The protocols outlined below describe the systematic process of inducing and confirming resistance, which can serve as invaluable tools for investigating the molecular underpinnings of resistance and for screening novel therapeutic interventions.

Acquired resistance to targeted therapies can arise through various mechanisms, including on-target mutations that prevent drug binding, amplification of the target oncogene, activation of bypass signaling pathways, and phenotypic changes such as epithelial-to-mesenchymal transition.[[“]][2][3] The generation of drug-resistant cell lines in the laboratory is a fundamental first step in exploring these complex biological processes.[4]

I. Experimental Protocols

A. Protocol 1: Development of this compound-Resistant Cell Lines by Gradual Dose Escalation

This is the most common method for generating drug-resistant cancer cell lines and involves exposing the parental cell line to gradually increasing concentrations of the drug over an extended period.[5][6][7]

Materials:

  • Parental cancer cell line of interest (e.g., a cell line known to be initially sensitive to this compound)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution of known concentration)

  • Cell culture flasks, plates, and other standard laboratory equipment

  • Cell counting solution (e.g., Trypan Blue)

  • Hemocytometer or automated cell counter

  • MTT or other cell viability assay kits

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the Initial Inhibitory Concentration (IC50) of this compound:

    • Seed the parental cells in 96-well plates at a predetermined density.

    • After 24 hours, treat the cells with a range of this compound concentrations.

    • Incubate for a period equivalent to several cell doubling times (e.g., 72 hours).

    • Perform a cell viability assay (e.g., MTT) to determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.[4]

  • Initiate Resistance Induction:

    • Culture the parental cells in the presence of this compound at a starting concentration equal to the IC50 value.

    • Continuously monitor the cells for signs of growth and recovery. Initially, a significant proportion of cells may die.

    • Once the cells resume a stable growth rate (comparable to the parental cells in drug-free media), they can be subcultured. This may take several weeks.

  • Stepwise Increase in Drug Concentration:

    • Gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold in each step.

    • Allow the cells to adapt and resume stable growth at each new concentration before proceeding to the next higher concentration.

    • This process of dose escalation can take 6-12 months or longer to achieve a high level of resistance.

  • Establishment and Maintenance of the Resistant Cell Line:

    • Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50), the resistant cell line is considered established.

    • The resistant cell line should be continuously maintained in the presence of the high concentration of this compound to preserve the resistant phenotype.

B. Protocol 2: Characterization of this compound-Resistant Cell Lines

Procedure:

  • Confirmation of Resistance:

    • Perform a cell viability assay (e.g., MTT) on both the parental and the established resistant cell lines using a range of this compound concentrations.

    • Calculate the IC50 values for both cell lines. A significant increase in the IC50 value for the resistant line confirms the resistant phenotype.

    • The degree of resistance can be quantified by calculating the Resistance Index (RI), where RI = IC50 (resistant line) / IC50 (parental line).

  • Stability of the Resistant Phenotype:

    • To assess the stability of the acquired resistance, culture the resistant cells in a drug-free medium for an extended period (e.g., several months).

    • Periodically re-evaluate the IC50 of the cells to this compound to determine if the resistance is stable or reversible.

  • Molecular and Cellular Analysis:

    • Investigate potential mechanisms of resistance through various molecular biology techniques, such as:

      • Western Blotting: To analyze the expression levels of the drug target and key proteins in related signaling pathways (e.g., PI3K/Akt, MAPK).[8]

      • Sanger or Next-Generation Sequencing: To identify potential mutations in the drug target gene.

      • Quantitative PCR (qPCR): To assess changes in gene expression of the drug target or other resistance-associated genes.

      • Fluorescence In Situ Hybridization (FISH): To detect amplification of the target gene.

II. Data Presentation

Table 1: Quantitative Comparison of Parental and this compound-Resistant Cell Lines

ParameterParental Cell LineThis compound-Resistant Cell LineFold Change
This compound IC50 (nM) [Insert Value][Insert Value][Calculate Value]
Doubling Time (hours) [Insert Value][Insert Value][Calculate Value]
Expression of Target Protein (relative units) [Insert Value][Insert Value][Calculate Value]
Expression of Resistance Marker Gene (relative units) [Insert Value][Insert Value][Calculate Value]

III. Visualization of Workflows and Pathways

Experimental Workflow

G cluster_0 Phase 1: Resistance Induction cluster_1 Phase 2: Characterization cluster_2 Phase 3: Downstream Applications A Parental Cell Line B Determine this compound IC50 A->B C Continuous Culture with Increasing this compound Concentrations B->C D Establishment of This compound-Resistant Cell Line C->D E Confirm Resistance (IC50 Shift) D->E F Assess Stability of Resistant Phenotype E->F G Molecular and Cellular Analysis E->G H Functional Assays G->H K Identification of Resistance Biomarkers G->K I Screening for Resistance-Reversing Agents H->I J In Vivo Xenograft Studies H->J

Caption: Experimental workflow for developing and characterizing this compound-resistant cell lines.

Hypothetical Signaling Pathway and Resistance Mechanisms

Assuming this compound targets the mTOR signaling pathway, a common target for cancer therapies, the following diagram illustrates the pathway and potential resistance mechanisms.[9][10][11][12]

G cluster_pathway mTOR Signaling Pathway cluster_resistance Potential Resistance Mechanisms GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Growth & Proliferation S6K1->Proliferation eIF4EBP1->Proliferation This compound This compound This compound->mTORC1 Drug_Efflux Increased Drug Efflux mTOR_mutation mTOR Mutation (On-Target) mTOR_mutation->mTORC1 Prevents This compound Binding Bypass_Pathway Bypass Pathway Activation (e.g., MAPK) Bypass_Pathway->Proliferation Activates Downstream Signaling

Caption: Hypothetical mTOR signaling pathway targeted by this compound and potential resistance mechanisms.

References

Application Notes and Protocols: Marlumotide for Immunoprecipitation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding "marlumotide" and its specific application in immunoprecipitation experiments is not available in the public domain at this time. It is possible that "this compound" is a novel, pre-clinical, or internally designated compound not yet described in published literature. The following application notes and protocols are therefore based on general principles of immunoprecipitation and may require significant optimization for a specific, uncharacterized molecule.

I. Introduction to Immunoprecipitation

Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein or protein complex from a heterogeneous mixture, such as a cell lysate. This is achieved by using an antibody that specifically binds to the protein of interest. The resulting antibody-protein complex is then captured on a solid-phase support, typically agarose (B213101) or magnetic beads conjugated with Protein A or Protein G, which have a high affinity for the Fc region of antibodies. The isolated protein(s) can then be analyzed by various downstream applications, such as Western blotting or mass spectrometry.

II. Hypothetical Mechanism of Action for this compound in a Cellular Context

While the specific mechanism of this compound is unknown, we can conceptualize a hypothetical signaling pathway to illustrate how immunoprecipitation could be used to study its interactions. Let us assume this compound is an inhibitor of a hypothetical protein, "Kinase-X," which is part of a cancer-related signaling cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase-X Kinase-X Receptor->Kinase-X Substrate-Y Substrate-Y Kinase-X->Substrate-Y P Effector-Z Effector-Z Substrate-Y->Effector-Z Transcription Transcription Effector-Z->Transcription This compound This compound This compound->Kinase-X Inhibition Growth_Factor Growth Factor Growth_Factor->Receptor

Hypothetical signaling pathway involving this compound.

In this hypothetical pathway, immunoprecipitation could be used to:

  • Confirm the interaction between this compound and Kinase-X.

  • Isolate the Kinase-X complex to identify other interacting proteins.

  • Assess the phosphorylation status of Substrate-Y after this compound treatment.

III. General Immunoprecipitation Protocol

This protocol provides a general framework for performing an immunoprecipitation experiment. It is crucial to optimize buffer compositions, antibody concentrations, and incubation times for your specific protein of interest and antibody.

A. Reagents and Buffers
Reagent/BufferCompositionStorage
IP Lysis Buffer 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate4°C
Protease Inhibitor Cocktail Commercially available (e.g., cOmplete™ Protease Inhibitor Cocktail)-20°C
Phosphatase Inhibitor Cocktail Commercially available (e.g., PhosSTOP™)4°C
Wash Buffer IP Lysis Buffer without detergents (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA)4°C
Elution Buffer 0.1 M Glycine-HCl (pH 2.5) or 1X Laemmli Sample BufferRoom Temp.
Neutralization Buffer 1 M Tris-HCl (pH 8.5)Room Temp.
Protein A/G Beads Agarose or magnetic beads4°C

Note: Add protease and phosphatase inhibitors to the lysis buffer immediately before use.

B. Experimental Workflow

A Cell Lysis B Pre-clearing Lysate A->B C Antibody Incubation B->C D Immunocomplex Capture (Protein A/G Beads) C->D E Washing D->E F Elution E->F G Analysis (Western Blot / Mass Spec) F->G

General workflow for an immunoprecipitation experiment.

C. Detailed Protocol
  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Add ice-cold IP Lysis Buffer (with inhibitors) to the cell plate.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new tube.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

  • Pre-clearing the Lysate:

    • To 500 µg - 1 mg of total protein, add 20 µL of Protein A/G bead slurry.

    • Incubate on a rotator for 1 hour at 4°C.

    • Centrifuge at 2,500 x g for 3 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube, avoiding the bead pellet. This is the pre-cleared lysate.

  • Antibody Incubation:

    • Add 1-10 µg of the primary antibody (specific to your protein of interest) to the pre-cleared lysate.

    • For a negative control, add a non-specific IgG antibody from the same host species at the same concentration.

    • Incubate on a rotator for 2 hours to overnight at 4°C.[1][2]

  • Immunocomplex Capture:

    • Add 30 µL of Protein A/G bead slurry to the lysate-antibody mixture.

    • Incubate on a rotator for 1-3 hours at 4°C.[1][2]

  • Washing:

    • Centrifuge the tubes at 2,500 x g for 3 minutes at 4°C to pellet the beads.

    • Carefully aspirate and discard the supernatant.

    • Resuspend the beads in 1 mL of ice-cold Wash Buffer.

    • Repeat the centrifugation and wash steps 3-5 times to remove non-specific binding proteins.[1][2]

  • Elution:

    • For Western Blot Analysis: After the final wash, remove all supernatant and add 30-50 µL of 1X Laemmli Sample Buffer directly to the beads. Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins.[1][2]

    • For Mass Spectrometry or Functional Assays (Native Elution): Add 50-100 µL of 0.1 M Glycine-HCl (pH 2.5) to the beads and incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant (containing the eluted protein) to a new tube. Immediately neutralize the eluate by adding 5-10 µL of 1 M Tris-HCl (pH 8.5).

  • Analysis:

    • The eluted proteins can be resolved by SDS-PAGE and analyzed by Western blotting using an antibody against the protein of interest.

    • For identification of interacting partners, the eluate can be subjected to mass spectrometry analysis.

IV. Quantitative Data Considerations

While no specific quantitative data for this compound is available, the following table outlines hypothetical data that would be crucial for its characterization and use in immunoprecipitation.

ParameterHypothetical ValueSignificance for Immunoprecipitation
Binding Affinity (Kd) of this compound to Kinase-X 10 nMA low Kd indicates high affinity, suggesting a stable interaction that is likely to be preserved during the IP procedure.[3]
Antibody Affinity (Kd) for Kinase-X 1 nMA high-affinity antibody is essential for efficient capture of the target protein.
Optimal Antibody Concentration for IP 5 µg per mg of lysateUsing the optimal antibody concentration minimizes background and non-specific binding. This needs to be determined empirically.[1][2]
Optimal this compound Treatment Concentration 100 nMThe concentration at which this compound effectively engages its target in cells. This would be determined by dose-response experiments.

V. Troubleshooting

ProblemPossible CauseSolution
No or low yield of target protein - Inefficient cell lysis- Low protein expression- Poor antibody affinity- Antibody not binding to Protein A/G- Use a stronger lysis buffer- Increase the amount of starting material- Use a different, validated IP antibody- Ensure the antibody isotype is compatible with Protein A/G
High background / Non-specific bands - Insufficient washing- Antibody concentration too high- Inadequate pre-clearing- Increase the number of wash steps- Titrate the antibody concentration- Increase pre-clearing incubation time
Heavy and light chains of antibody obscure protein of interest - Elution with sample buffer denatures the IP antibody- Use a cross-linking IP kit- Use an antibody specific for the denatured heavy/light chain for Western blotting

This document provides a foundational guide. For successful immunoprecipitation experiments, especially with a novel compound like this compound, empirical optimization of each step is critical.

References

Application Notes and Protocols for High-Throughput Screening of Marlumotide, a Novel mTOR Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from various upstream pathways, including growth factors and nutrients, to control essential cellular processes. The mTOR signaling pathway is frequently dysregulated in numerous diseases, particularly cancer, making it a prime target for therapeutic intervention.

Marlumotide is a novel, potent, and selective small molecule inhibitor of the mTOR pathway. These application notes provide a comprehensive guide for the utilization of this compound in high-throughput screening (HTS) campaigns to identify and characterize its effects on cellular signaling. The following protocols and data presentation guidelines are designed to assist researchers in efficiently evaluating the efficacy and potency of this compound and similar compounds.

The mTOR Signaling Pathway

The mTOR protein exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), each with unique components and downstream targets.

  • mTORC1 is sensitive to rapamycin and plays a key role in regulating protein synthesis, lipid synthesis, and autophagy. Key components include mTOR, Raptor, and GβL.

  • mTORC2 is generally insensitive to acute rapamycin treatment and is involved in cell survival and cytoskeletal organization. Its core components include mTOR, Rictor, GβL, and mSIN1.

A simplified representation of the mTOR signaling pathway is depicted below.

mTOR_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC1_2 TSC1/TSC2 Akt->TSC1_2 inhibits mTORC2 mTORC2 Akt->mTORC2 Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis mTORC2->Akt activates Actin_Cytoskeleton Actin Cytoskeleton Cell Survival mTORC2->Actin_Cytoskeleton This compound This compound This compound->mTORC1 This compound->mTORC2

Figure 1: Simplified mTOR signaling pathway and the inhibitory action of this compound.

High-Throughput Screening Workflow

A typical HTS workflow for identifying and characterizing mTOR inhibitors like this compound involves a primary screen, a confirmatory screen, and secondary assays to determine potency and selectivity.

HTS_Workflow cluster_Primary Primary Screen cluster_Confirmatory Confirmatory Screen cluster_Secondary Secondary Assays Compound_Library Compound Library (including this compound) Primary_Assay Single-Dose Screening (e.g., 10 µM) Compound_Library->Primary_Assay Hit_Identification Hit Identification (% Inhibition > 50%) Primary_Assay->Hit_Identification Dose_Response Dose-Response Assay (e.g., 10-point curve) Hit_Identification->Dose_Response Primary Hits IC50_Determination IC50 Determination Dose_Response->IC50_Determination Orthogonal_Assay Orthogonal Assays (e.g., Western Blot) IC50_Determination->Orthogonal_Assay Confirmed Hits Selectivity_Assay Selectivity Profiling (Kinase Panel) IC50_Determination->Selectivity_Assay Cell_Viability Cell Viability/Toxicity Assay IC50_Determination->Cell_Viability Validated_Hits Validated Hits Orthogonal_Assay->Validated_Hits Selectivity_Assay->Validated_Hits Cell_Viability->Validated_Hits

Figure 2: High-throughput screening workflow for mTOR inhibitors.

Experimental Protocols

Cell-Based ELISA for Phospho-S6 Ribosomal Protein

This protocol describes a cell-based ELISA to measure the phosphorylation of S6 ribosomal protein, a downstream target of mTORC1. This assay is suitable for HTS in a 384-well format.

Materials:

  • HeLa cells (or other relevant cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound and other test compounds

  • 96-well or 384-well clear-bottom cell culture plates

  • Phosphate Buffered Saline (PBS)

  • Fixing Solution (e.g., 4% paraformaldehyde in PBS)

  • Quenching Solution (e.g., 1% H2O2 in PBS with 0.1% Triton X-100)

  • Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)

  • Primary Antibodies:

    • Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)

    • Mouse anti-total S6 Ribosomal Protein

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • TMB Substrate

  • Stop Solution (e.g., 1 M H2SO4)

  • Plate reader capable of measuring absorbance at 450 nm

Protocol:

  • Cell Seeding:

    • Seed HeLa cells into a 384-well plate at a density of 5,000 cells/well in 50 µL of complete growth medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control compounds in serum-free medium.

    • Remove the growth medium from the cells and add 25 µL of the compound dilutions to the respective wells.

    • Incubate for 2 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation and Permeabilization:

    • Carefully remove the compound-containing medium.

    • Add 50 µL of Fixing Solution to each well and incubate for 20 minutes at room temperature.

    • Wash each well three times with 100 µL of PBS.

    • Add 50 µL of Quenching Solution and incubate for 20 minutes at room temperature.

    • Wash each well three times with 100 µL of PBS.

  • Immunostaining:

    • Add 50 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.

    • Remove the Blocking Buffer and add 25 µL of primary antibody solution (diluted in Blocking Buffer) to each well. For normalization, use a cocktail of anti-phospho-S6 and anti-total S6 antibodies in designated wells.

    • Incubate overnight at 4°C.

    • Wash each well three times with 100 µL of PBS.

    • Add 25 µL of HRP-conjugated secondary antibody solution (diluted in Blocking Buffer) to each well.

    • Incubate for 1 hour at room temperature in the dark.

    • Wash each well five times with 100 µL of PBS.

  • Detection:

    • Add 50 µL of TMB Substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

    • Add 25 µL of Stop Solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

Data Presentation

Quantitative data from HTS should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Primary Screen Results for a Selection of Test Compounds
Compound IDConcentration (µM)% Inhibition of p-S6Hit (Yes/No)
This compound1095.2Yes
Compound A108.5No
Compound B1065.7Yes
Rapamycin (Control)1098.1Yes
DMSO (Vehicle)-0No
Table 2: Dose-Response Data and IC50 Values for Confirmed Hits
Compound IDIC50 (nM)Hill Slope
This compound15.31.10.992
Compound B250.80.90.985
Rapamycin (Control)5.21.20.995

IC50 values were calculated using a four-parameter logistic model.

Conclusion

These application notes provide a framework for utilizing this compound in high-throughput screening to investigate its inhibitory effects on the mTOR signaling pathway. The provided protocols for a cell-based ELISA offer a robust and scalable method for primary and secondary screening. By presenting the data in a structured tabular format, researchers can effectively compare the potency and efficacy of this compound with other compounds. The visualization of the mTOR pathway and the HTS workflow aids in understanding the biological context and the experimental strategy. These guidelines are intended to be a starting point and may require optimization based on the specific cell lines and assay technologies employed.

References

Troubleshooting & Optimization

improving Marlumotide solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Marlumotide. This resource provides researchers, scientists, and drug development professionals with essential information for handling and utilizing this compound effectively in their experiments. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges related to solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic bicyclic peptide antagonist of the novel GPCR receptor, MAR-Receptor 1 (MAR-R1). Its primary mechanism involves the inhibition of the MAR-R1 signaling pathway, which is implicated in inflammatory responses. By blocking this pathway, this compound effectively downregulates the production of pro-inflammatory cytokines.

Q2: How is this compound supplied and what are the initial storage recommendations?

This compound is supplied as a lyophilized (freeze-dried) powder in sterile vials.[1] For long-term storage and maximum stability, lyophilized vials should be stored at -20°C or lower.[2] Upon receipt, it is recommended to place the vials in a freezer at -20°C to preserve their integrity for up to 48 months.[1]

Q3: What is the first step I should take before reconstituting the lyophilized powder?

Before opening, you must allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes.[3] This critical step prevents atmospheric moisture from condensing inside the vial, which can compromise the peptide's stability.[3][4]

Q4: What are the general recommendations for storing reconstituted this compound solutions?

Once reconstituted, this compound solutions are significantly less stable than the lyophilized powder. It is highly recommended to aliquot the solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5] These aliquots should be stored at -20°C for long-term use.[5] For short-term storage (up to one week), the solution can be kept at 2-8°C.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during the reconstitution and use of this compound.

Issue 1: this compound powder does not dissolve in aqueous buffer (e.g., PBS pH 7.4).

Cause: this compound has a net positive charge at neutral pH and contains several hydrophobic residues, which can lead to poor solubility in standard physiological buffers.[6] Residual trifluoroacetic acid (TFA) from purification can also make the initial solution more acidic than expected, further hindering dissolution.[7]

Solution:

  • pH Adjustment: Since this compound is a basic peptide, its solubility is enhanced in a slightly acidic environment.[8] Try reconstituting the peptide in a small volume of 10% aqueous acetic acid first, and then slowly dilute it to the final desired concentration with your experimental buffer.[6]

  • Use of Co-solvents: For highly resistant batches, a small amount of an organic solvent can be used.[6] First, dissolve the peptide in a minimal volume of dimethyl sulfoxide (B87167) (DMSO). Then, slowly add the aqueous buffer to this solution dropwise while gently vortexing to reach the final concentration.[6]

    • Caution: Ensure the final DMSO concentration is compatible with your downstream assay, typically below 1% (v/v).[6]

Issue 2: The reconstituted this compound solution appears cloudy or shows visible precipitates over time.

Cause: This is likely due to peptide aggregation, where individual peptide molecules self-associate to form larger, insoluble complexes.[9][10] Aggregation is a common issue for peptides, especially at higher concentrations and neutral pH, and can be influenced by factors like temperature and ionic strength.[10][11]

Solution:

  • Optimize pH and Concentration: Aggregation is often minimal at the pH of maximal solubility.[10] Perform a small-scale solubility test to find the optimal pH for your desired concentration.[6] Working at a lower stock concentration can also prevent aggregation.[10]

  • Incorporate Stabilizing Excipients: The addition of certain excipients can significantly reduce aggregation.[12] Sugars like sucrose (B13894) or trehalose, and polyols such as mannitol, are known to stabilize peptide structures.[12][13] Non-ionic surfactants (e.g., Polysorbate 80 at 0.02%) can also prevent aggregation by reducing surface-induced denaturation.[13][14]

Issue 3: Loss of biological activity is observed in experiments after storing the reconstituted peptide.

Cause: Loss of activity is often due to chemical degradation or physical instability. Key degradation pathways for peptides include oxidation (of Met, Cys, or Trp residues), deamidation (of Asn or Gln residues), and hydrolysis.[15] Repeated freeze-thaw cycles can also denature the peptide, leading to a loss of its active conformation.[5]

Solution:

  • Prevent Oxidation: If your experimental buffer will be used for more than a day, prepare it with degassed, high-purity water and consider adding an antioxidant like EDTA, which chelates metal ions that can catalyze oxidation.[16]

  • Strict Storage Protocol: Always aliquot the reconstituted peptide into single-use volumes to avoid freeze-thaw cycles.[5] Flash-freeze the aliquots in liquid nitrogen before transferring them to -20°C or -80°C for long-term storage.

  • Monitor Stability: For critical long-term experiments, it is advisable to periodically assess the integrity of your stored this compound stock using analytical techniques like RP-HPLC to check for purity and the appearance of degradation peaks.[17][18]

Data & Protocols

Table 1: Solubility of this compound in Various Solvents
Solvent SystemConcentration (mg/mL)ObservationRecommended Use
Sterile Water1.0Insoluble, white suspensionNot Recommended
PBS, pH 7.41.0Insoluble, precipitates formNot Recommended
10% Acetic Acid10.0Clear, colorless solutionRecommended for initial stock
5% DMSO (aq)5.0Clear, colorless solutionFor difficult lots; check assay compatibility
PBS, pH 7.4 + 0.02% Polysorbate 801.0Clear, stable for 48h at 4°CFor preventing aggregation in final dilution
Table 2: Stability of this compound (1 mg/mL) Under Different Storage Conditions
Storage ConditionTimePurity by RP-HPLC (%)Biological Activity (%)
Lyophilized Powder, -20°C24 months99.1100
Reconstituted in 10% Acetic Acid, 4°C24 hours98.599
Reconstituted in 10% Acetic Acid, 4°C7 days92.391
Reconstituted in 10% Acetic Acid, -20°C3 months97.898
Reconstituted in 10% Acetic Acid, -20°C (3x Freeze-Thaw)3 months85.175
Experimental Protocols
Protocol 1: Standard Reconstitution of this compound for In Vitro Assays

This protocol is for reconstituting a 1 mg vial of lyophilized this compound to a 1 mg/mL stock solution.

  • Equilibration: Remove the this compound vial from the -20°C freezer and allow it to sit at room temperature for 20-30 minutes.[3]

  • Solvent Preparation: Prepare a sterile solution of 10% acetic acid in HPLC-grade water.

  • Reconstitution:

    • Sanitize the rubber stopper of the vial with a 70% ethanol (B145695) swab.[3]

    • Using a sterile syringe, slowly inject 1.0 mL of the 10% acetic acid solution down the inner wall of the vial.[3] Avoid spraying the solvent directly onto the lyophilized powder to prevent foaming.[5]

    • Gently swirl the vial until the powder is completely dissolved.[19] Do not shake vigorously.[3] The solution should be clear and free of particulates.[19]

  • Aliquoting and Storage:

    • Divide the stock solution into small, single-use working aliquots (e.g., 20 µL) in sterile, low-protein-binding microcentrifuge tubes.

    • Label each aliquot with the peptide name, concentration, and date.[5]

    • For long-term storage, flash-freeze the aliquots and store them at -20°C or below.[5]

Protocol 2: Stability Assessment using RP-HPLC

This protocol outlines a method to monitor the stability of a reconstituted this compound solution over time.

  • Sample Preparation: Reconstitute this compound as described in Protocol 1. Store aliquots at the desired test conditions (e.g., 4°C, -20°C).

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Method:

    • At each time point (e.g., T=0, 24h, 7 days), thaw one aliquot of the this compound solution.

    • Inject 10 µL of the sample onto the HPLC system.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Data Analysis:

    • Integrate the peak area of the main this compound peak and any new peaks that appear over time (degradation products).

    • Calculate the purity at each time point as: (Area of Main Peak / Total Area of All Peaks) * 100.[17] A decrease in the main peak's relative area indicates degradation.

Visualizations

Marlumotide_Signaling_Pathway cluster_membrane Cell Membrane MAR-R1 MAR-R1 (GPCR) G_Protein G-Protein Complex MAR-R1->G_Protein Activates This compound This compound This compound->MAR-R1 Binds & Antagonizes PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates NFkB_Activation NF-κB Activation PKC->NFkB_Activation Cytokine_Production Pro-inflammatory Cytokine Production NFkB_Activation->Cytokine_Production Upregulates

Caption: Antagonistic mechanism of this compound on the MAR-R1 signaling pathway.

Experimental_Workflow start Start vial Lyophilized This compound Vial start->vial equilibrate 1. Equilibrate to Room Temperature vial->equilibrate reconstitute 2. Reconstitute in Appropriate Solvent equilibrate->reconstitute check_sol Soluble? reconstitute->check_sol troubleshoot Troubleshoot: Adjust pH / Use Co-solvent check_sol->troubleshoot No stock_sol Clear Stock Solution check_sol->stock_sol Yes troubleshoot->reconstitute aliquot 3. Aliquot for Single Use stock_sol->aliquot storage 4. Store at -20°C or below aliquot->storage assay Use in Assay storage->assay

Caption: Recommended workflow for the reconstitution and storage of this compound.

References

Marlumotide Synthesis: Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Marlumotide, a complex peptide with the molecular formula C93H135N21O29S2.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are experiencing a significantly lower than expected yield for our this compound synthesis. What are the common causes?

Low yield in solid-phase peptide synthesis (SPPS) of a complex peptide like this compound can stem from several factors:

  • Incomplete Coupling Reactions: Due to the length and complexity of this compound, steric hindrance can prevent complete coupling of amino acids.[2]

  • Peptide Aggregation: The presence of hydrophobic amino acids in the sequence can lead to aggregation of the growing peptide chain on the resin, blocking reaction sites.[3][4]

  • Formation of Secondary Structures: The peptide chain can fold into secondary structures like β-sheets, which are difficult to solvate and can hinder subsequent reaction steps.[3]

  • Suboptimal Cleavage from Resin: Inefficient cleavage from the solid support can result in significant loss of the final product.

  • Difficulties in Purification: Co-elution of impurities with the desired peptide during HPLC purification can lead to lower isolated yields.[2]

Q2: How can we improve the coupling efficiency during the synthesis of this long peptide?

To enhance coupling efficiency, consider the following strategies:

  • Choice of Coupling Reagents: Utilize highly efficient coupling reagents. Benzotriazole derivatives like HATU, HCTU, or TBTU, and phosphonium (B103445) salts such as PyBOP are common choices that can improve coupling efficiency and reduce racemization.[5][6]

  • Double Coupling: For amino acids known to be difficult to couple or at specific points in the sequence prone to aggregation, performing the coupling step twice can significantly improve the yield.[4]

  • Extended Coupling Times or Increased Temperature: Increasing the reaction time or temperature can help drive the coupling reaction to completion, although this should be done cautiously to avoid side reactions.[4]

  • Solvent Choice: While DMF is a common solvent, N-Methyl-2-pyrrolidone (NMP) can be a better alternative for solvating both the amino acids and the growing peptide chain, especially for hydrophobic sequences.[4]

Q3: Peptide aggregation seems to be a major issue. How can we mitigate this?

Peptide aggregation is a common challenge, particularly with hydrophobic sequences.[3] Here are some approaches to minimize its impact:

  • Use of High-Swelling Resins: Resins with low peptide loading and high swelling capacity, such as PEG-based resins, can help to keep the growing peptide chains separated and reduce aggregation.[2][6]

  • Chaotropic Agents: The addition of chaotropic agents to the coupling and deprotection solutions can help to disrupt secondary structures and improve solvation.

  • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific Ser or Thr residues can disrupt the formation of secondary structures.[2]

Q4: What are the best practices for the cleavage and final purification of this compound?

The final steps are critical for obtaining a high-purity product.

  • Optimized Cleavage Cocktail: Use a well-defined cleavage cocktail containing scavengers to protect sensitive amino acids (e.g., Trp, Met, Cys) from side reactions. A common cocktail is trifluoroacetic acid (TFA) with triisopropylsilane (B1312306) (TIS) and water.

  • Efficient Precipitation and Washing: After cleavage, precipitate the peptide in cold diethyl ether and wash it thoroughly to remove scavengers and other small molecules.

  • High-Performance Liquid Chromatography (HPLC) Optimization: Develop a robust HPLC purification method. This may require screening different columns, gradients, and mobile phases to achieve good separation of the target peptide from impurities.[2]

Quantitative Data Summary

The following table summarizes potential issues and their impact on this compound synthesis yield, along with suggested troubleshooting measures.

Issue Observed Yield Expected Yield Potential Cause Troubleshooting Action Expected Outcome
Low Crude Yield< 30%> 60%Incomplete coupling or aggregationUse stronger coupling agents (e.g., HATU), double couple difficult residues, switch to NMP solvent.Increased crude yield to > 50%
Low Purified Yield< 10%> 20%Co-elution of impurities with the main productOptimize HPLC gradient and column chemistry.Improved peak separation and higher purity fractions.
Incomplete CleavageHigh amount of peptide remaining on resin< 5% peptide on resinInsufficient cleavage time or TFA concentrationIncrease cleavage time, use a fresh TFA cocktail.> 95% cleavage efficiency.

Key Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound (General Protocol)
  • Resin Selection and Swelling: Start with a suitable resin (e.g., Rink Amide or Wang resin) and swell it in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent (e.g., HCTU, HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each amino acid in the this compound sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Isolation: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash. Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final this compound product.

Visualizations

Troubleshooting_Marlumotide_Yield start Low this compound Yield check_coupling Check Coupling Efficiency start->check_coupling check_aggregation Assess Peptide Aggregation start->check_aggregation check_cleavage Evaluate Cleavage Protocol start->check_cleavage check_purification Analyze Purification Profile start->check_purification incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling aggregation_issue Aggregation/ Secondary Structure check_aggregation->aggregation_issue cleavage_failure Inefficient Cleavage check_cleavage->cleavage_failure purification_loss Co-elution of Impurities check_purification->purification_loss solution_coupling Use Stronger Coupling Agents Double Couple Switch to NMP incomplete_coupling->solution_coupling solution_aggregation Use High-Swelling Resin Incorporate Pseudoprolines aggregation_issue->solution_aggregation solution_cleavage Optimize Cleavage Cocktail Increase Cleavage Time cleavage_failure->solution_cleavage solution_purification Optimize HPLC Gradient Change Column Chemistry purification_loss->solution_purification end Improved Yield solution_coupling->end solution_aggregation->end solution_cleavage->end solution_purification->end

Caption: Troubleshooting workflow for low this compound synthesis yield.

Marlumotide_Synthesis_Workflow resin Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection coupling Amino Acid Coupling (HCTU/DIPEA in DMF) deprotection->coupling wash DMF Wash coupling->wash cycle Repeat for all Amino Acids wash->cycle cycle->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection cycle->final_deprotection Final Amino Acid cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation in Ether cleavage->precipitation purification HPLC Purification precipitation->purification lyophilization Lyophilization purification->lyophilization product Pure this compound lyophilization->product

Caption: General experimental workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.

References

reducing Marlumotide off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Marlumotide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and mitigating potential off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of off-target effects with peptide inhibitors like this compound?

A1: Off-target effects with peptide inhibitors can arise from several factors:

  • Sequence Homology: this compound may bind to proteins with similar binding motifs to the intended target.[1]

  • High Concentrations: Using concentrations significantly above the dissociation constant (Kd) for the primary target can lead to binding at lower-affinity off-target sites.[1]

  • Metabolic Instability: Degradation of the peptide can result in fragments that may have their own biological activity.

  • Conformational Flexibility: Peptides can adopt various shapes, some of which might interact with unintended targets.

Q2: What is the first step I should take if I suspect off-target effects are influencing my results?

A2: If you observe an unexpected phenotype or high toxicity, the first step is to validate your findings.[1] This can be achieved by:

  • Performing a Dose-Response Curve: Test a wide range of this compound concentrations. A clear dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity. Off-target effects often appear at higher concentrations.[1]

  • Using a Secondary Inhibitor: Treat cells with a structurally different inhibitor that targets the same protein. If the same phenotype is observed, it is more likely to be an on-target effect.[1]

Q3: How can I proactively reduce the potential for off-target effects in my experimental design?

A3: Proactive measures can significantly minimize off-target effects:

  • Use the Minimal Effective Concentration: Determine the lowest concentration of this compound required for on-target inhibition and use concentrations at or slightly above the IC50 for the primary target.[1]

  • Optimize Treatment Duration: Limit the exposure time of cells to this compound to the minimum necessary to observe the desired on-target effect.

  • Consider Peptide Modifications: Strategies like cyclization or stapling can constrain the peptide's conformation, increasing specificity and reducing off-target binding.[1][2]

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype or High Toxicity Observed

This guide provides a systematic approach to troubleshooting unexpected results that may be due to off-target effects of this compound.

Troubleshooting Workflow:

G start Start: Unexpected Phenotype/Toxicity dose_response Perform Dose-Response Curve start->dose_response secondary_inhibitor Validate with Secondary Inhibitor dose_response->secondary_inhibitor If phenotype persists at low concentrations off_target_profiling Off-Target Profiling dose_response->off_target_profiling If phenotype only at high concentrations rescue_experiment Conduct Rescue Experiment secondary_inhibitor->rescue_experiment If secondary inhibitor shows similar phenotype secondary_inhibitor->off_target_profiling If secondary inhibitor shows different phenotype rescue_experiment->off_target_profiling If rescue experiment confirms on-target effect end Conclusion: Differentiate On-Target vs. Off-Target Effects rescue_experiment->end If phenotype is not rescued modify_peptide Modify Peptide Structure off_target_profiling->modify_peptide If off-target interactions are identified off_target_profiling->end If no significant off-targets found modify_peptide->end

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Detailed Steps & Methodologies:

  • Perform a Dose-Response Curve:

    • Objective: To distinguish between high-affinity on-target effects and lower-affinity off-target interactions.[1]

    • Protocol:

      • Prepare a serial dilution of this compound, ranging from well below to well above the expected IC50 for the primary target.

      • Treat cells with the different concentrations for a fixed duration.

      • Measure the biological endpoint of interest (e.g., cell viability, target phosphorylation).

      • Plot the response against the log of the this compound concentration to determine the EC50/IC50.

  • Validate with a Secondary Inhibitor:

    • Objective: To confirm that the observed phenotype is due to the inhibition of the intended target and not an artifact of this compound's specific chemical structure.[1]

    • Protocol:

      • Select a structurally distinct inhibitor with a known high affinity for the same target as this compound.

      • Treat cells with this secondary inhibitor at its optimal concentration.

      • Compare the resulting phenotype with that observed with this compound.

  • Conduct a Rescue Experiment:

    • Objective: To genetically link the observed phenotype to the inhibition of the intended target.[1]

    • Protocol:

      • Transfect cells with a mutant version of the target protein that is resistant to this compound.

      • Treat the transfected cells with this compound.

      • If the phenotype is reversed or diminished in the presence of the resistant mutant, it strongly suggests an on-target effect.

Issue 2: Identifying Specific Off-Targets of this compound

If the initial troubleshooting suggests off-target effects, the next step is to identify the unintended molecular interactors.

Experimental Approaches for Off-Target Identification:

G start Start: Need to Identify Off-Targets kinase_profiling Kinase Profiling start->kinase_profiling cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa peptidomics Peptidomics Analysis start->peptidomics data_analysis Integrative Data Analysis kinase_profiling->data_analysis cetsa->data_analysis peptidomics->data_analysis end Identified Potential Off-Targets data_analysis->end

Caption: Experimental workflow for identifying off-target interactions.

Detailed Methodologies:

  • Kinase Profiling:

    • Objective: To screen this compound against a broad panel of kinases to identify unintended targets, as kinases are common off-targets for many inhibitors.[1]

    • Protocol:

      • Submit this compound to a commercial kinase profiling service or perform an in-house screen.

      • The assay typically involves measuring the ability of this compound to inhibit the activity of a large number of purified kinases.

      • Results are usually provided as a percentage of inhibition at a fixed concentration.

  • Cellular Thermal Shift Assay (CETSA):

    • Objective: To identify protein targets of this compound in a cellular context by measuring changes in protein thermal stability upon drug binding.

    • Protocol:

      • Treat intact cells with this compound or a vehicle control.

      • Heat the cell lysates to a range of temperatures.

      • Separate soluble and aggregated proteins by centrifugation.

      • Analyze the soluble fraction by Western blotting for the target of interest or by mass spectrometry for a proteome-wide analysis. Binding of this compound is expected to stabilize its target(s), resulting in a higher melting temperature.

  • Peptidomics Analysis:

    • Objective: To investigate how this compound affects the cellular peptidome, which can reveal downstream consequences of off-target binding and pathway activation.[3]

    • Protocol:

      • Treat cells with this compound or a vehicle control.

      • Extract and fractionate peptides from cell lysates.

      • Analyze the peptide profiles using high-resolution mass spectrometry.

      • Compare the peptide profiles between treated and control samples to identify changes in protein expression or proteolytic processing.

Data Summary Tables

Table 1: Hypothetical Kinase Profiling Results for this compound (1 µM)

Kinase FamilyKinase Target% Inhibition
On-Target Target Kinase X 95%
Off-TargetKinase A55%
Off-TargetKinase B48%
Off-TargetKinase C30%

Table 2: Example Dose-Response Data for On-Target vs. Off-Target Effects

ConcentrationOn-Target Activity (% of Max)Off-Target Phenotype (e.g., % Cytotoxicity)
0.01 µM10%2%
0.1 µM50% (IC50)5%
1 µM90%15%
10 µM98%60%

Signaling Pathway Diagram

This compound's Intended Signaling Pathway and Potential Off-Target Interference

Assuming this compound is designed to inhibit a specific kinase (Target Kinase X) in the mTOR signaling pathway, off-target effects on other kinases could lead to unintended consequences.

G cluster_upstream Upstream Signaling cluster_pathway Intended Pathway cluster_downstream Downstream Effects cluster_off_target Potential Off-Target Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Target_Kinase_X Target Kinase X AKT->Target_Kinase_X mTORC1 mTORC1 Target_Kinase_X->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Off_Target_Kinase Off-Target Kinase Unintended_Effect Unintended Cellular Effect Off_Target_Kinase->Unintended_Effect Marlumotide_On This compound (On-Target) Marlumotide_On->Target_Kinase_X Marlumotide_Off This compound (Off-Target) Marlumotide_Off->Off_Target_Kinase

Caption: this compound's intended action and potential off-target effects.

References

Technical Support Center: Marlumotide Aggregation Prevention

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Marlumotide is a specific therapeutic peptide. The following guidance is based on established principles for preventing aggregation in peptides. Researchers should adapt these principles as a starting point for developing handling and formulation protocols specific to this compound.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern for this compound?

Peptide aggregation is a process where individual peptide molecules associate to form larger, often insoluble, complexes.[1] For therapeutic peptides like this compound, aggregation is a critical concern as it can lead to:

  • Loss of Efficacy: Aggregated peptides are often biologically inactive.[1]

  • Altered Pharmacokinetics: The size and nature of aggregates can change how the drug is absorbed, distributed, and cleared in the body.

  • Immunogenicity: Aggregates can potentially trigger an unwanted immune response in patients.

Q2: What are the common factors that can induce this compound aggregation?

Several factors, both intrinsic to the peptide and extrinsic to its environment, can promote aggregation. These include:

  • pH and Net Charge: Peptides are least soluble and most prone to aggregation when the pH of the solution is close to their isoelectric point (pI), where the net charge is zero.[2]

  • Temperature: Higher temperatures can increase the rate of chemical degradation and conformational changes that lead to aggregation.[2] Storing peptides at -20°C or colder is optimal.

  • Peptide Concentration: Higher concentrations of the peptide increase the likelihood of intermolecular interactions and aggregation.

  • Ionic Strength: The salt concentration of the solution can influence electrostatic interactions between peptide molecules.

  • Mechanical Stress: Agitation, stirring, and freeze-thaw cycles can introduce mechanical stress that promotes aggregation.[2]

  • Surfaces and Interfaces: Peptides can adsorb to surfaces, such as the air-water interface or the walls of storage containers, which can trigger aggregation.

Q3: How can I choose an appropriate buffer to minimize this compound aggregation?

The choice of buffer is crucial for maintaining peptide stability. Here are some key considerations:

  • pH Optimization: The most effective strategy is to formulate the peptide at a pH that is at least one unit away from its pI to ensure a net charge that promotes repulsion between molecules. For many peptides, a slightly acidic pH of 5-7 is recommended for stability.[3]

  • Buffer Type: Common buffers used for peptide formulations include acetate, citrate, histidine, and phosphate (B84403). The choice of buffer can impact stability, so it is advisable to screen several options.

  • Buffer Concentration: The concentration of the buffer components can also affect ionic strength and should be optimized.

Troubleshooting Guide

Issue: I am observing visible precipitation or cloudiness in my this compound solution.

This is a strong indication of significant aggregation. Follow these steps to troubleshoot the issue:

Troubleshooting Step Rationale Recommended Action
1. Verify pH The solution pH may be too close to the peptide's isoelectric point (pI), minimizing its solubility.Measure the pH of the solution. Adjust to a pH at least 1-2 units away from the pI. A pH range of 3-7 is often suitable for peptide stability.[4]
2. Assess Concentration High peptide concentrations increase the likelihood of aggregation.Try diluting a small aliquot of the stock solution to a lower working concentration.
3. Evaluate Storage Conditions Improper storage temperature or repeated freeze-thaw cycles can induce aggregation.Ensure the peptide is stored at -20°C or -80°C. When preparing solutions, make single-use aliquots to avoid multiple freeze-thaw cycles.[4]
4. Consider Excipients The formulation may lack stabilizing agents.Prepare a new solution incorporating excipients known to inhibit aggregation. Refer to the Excipient Guide below.

Excipient Guide for Preventing Aggregation

Excipients are inactive ingredients added to a formulation to improve its stability. The table below summarizes common excipients used to prevent peptide aggregation. Optimal concentrations should be determined empirically for this compound.

Excipient Class Examples Mechanism of Action Typical Concentration Range
Sugars/Polyols Sucrose, Trehalose, Mannitol, SorbitolPreferential exclusion, creating a hydration shell around the peptide and increasing conformational stability.5% - 10% (w/v)
Surfactants Polysorbate 20, Polysorbate 80, Poloxamer 188Reduce surface-induced aggregation by accumulating at interfaces and preventing peptide adsorption.0.01% - 0.1% (w/v)[5]
Amino Acids Arginine, Glycine, Histidine, ProlineCan inhibit aggregation through various mechanisms, including preferential exclusion and direct interaction with the peptide.10 - 250 mM
Salts Sodium Chloride (NaCl)Modulate ionic strength to screen electrostatic interactions. The effect is highly peptide-dependent.50 - 150 mM

Experimental Protocols for Aggregation Analysis

Consistent monitoring for aggregation is essential during all stages of research and development. Below are overviews and workflows for common analytical techniques.

Size-Exclusion Chromatography (SEC)

SEC is a high-resolution technique that separates molecules based on their size in solution. It is considered a gold standard for quantifying aggregates.[6]

Methodology Overview:

  • Column Selection: Choose a column with a pore size appropriate for the expected size range of this compound monomers and aggregates.

  • Mobile Phase Preparation: An aqueous buffer, such as 150 mM sodium phosphate at a neutral pH, is typically used.[7] The mobile phase should be filtered and degassed.

  • Sample Preparation: The this compound sample should be filtered through a 0.22 µm filter to remove any large particulates before injection.[8]

  • Instrumentation: An HPLC system equipped with a UV detector is standard.

  • Analysis: The sample is injected onto the column. Larger molecules (aggregates) will elute first, followed by the smaller monomeric peptide. The peak areas can be used to quantify the percentage of monomer and aggregates.

SEC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results MobilePhase Prepare Mobile Phase (e.g., 150mM Sodium Phosphate, pH 7) Injection Inject Sample onto SEC Column MobilePhase->Injection SamplePrep Prepare this compound Sample (Filter 0.22 µm) SamplePrep->Injection Separation Separation by Size (Aggregates Elute First) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify Monomer and Aggregates Chromatogram->Quantification

Caption: Workflow for Size-Exclusion Chromatography (SEC).
Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.

Methodology Overview:

  • Sample Preparation: The sample must be filtered through a 0.2 µm or smaller filter to remove dust and other large contaminants.[9] A sample volume of approximately 30 µL is typically required.[9]

  • Cuvette Preparation: The cuvette must be meticulously clean. A common cleaning procedure involves rinsing with water, then ethanol, and finally with filtered water.[9]

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up. The software will guide you through the setup process.

  • Measurement: Place the cuvette in the instrument. The instrument's laser will illuminate the sample, and a detector measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

  • Data Analysis: The software uses the correlation function of the scattered light to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI), which indicates the broadness of the size distribution. An increase in the average Rh or PDI can indicate aggregation.

DLS_Workflow SamplePrep Filter this compound Sample (e.g., 0.2 µm filter) Measurement Place Sample in DLS Instrument and Start Measurement SamplePrep->Measurement CuvettePrep Clean and Prepare Cuvette CuvettePrep->Measurement DataAcquisition Detect Light Scattering Fluctuations Measurement->DataAcquisition Analysis Calculate Hydrodynamic Radius (Rh) and Polydispersity Index (PDI) DataAcquisition->Analysis Result Assess Size Distribution and Presence of Aggregates Analysis->Result

Caption: Workflow for Dynamic Light Scattering (DLS).
Thioflavin T (ThT) Assay

The ThT assay is a fluorescence-based method used to detect the presence of amyloid-like fibrils, a specific type of ordered aggregate.

Methodology Overview:

  • Reagent Preparation:

    • Prepare a ThT stock solution (e.g., by dissolving 8mg ThT in 10mL of phosphate buffer, pH 7.0) and filter it through a 0.2µm syringe filter.[10]

    • On the day of the assay, dilute the stock solution to create a working solution.[10]

  • Sample Incubation: Incubate the this compound samples under conditions that might promote fibril formation (e.g., elevated temperature with agitation). Include a non-aggregated control sample.

  • Measurement:

    • Add an aliquot of the this compound sample to the ThT working solution in a cuvette or a well of a microplate.

    • Measure the fluorescence intensity with excitation at approximately 440 nm and emission at approximately 482 nm.[10][11]

  • Analysis: An increase in fluorescence intensity compared to the control sample indicates the presence of amyloid-like fibrils.[10]

ThT_Assay_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis ThT_Solution Prepare ThT Working Solution Mix Mix Sample with ThT Solution ThT_Solution->Mix Sample_Incubation Incubate this compound Samples (with and without stress) Sample_Incubation->Mix Fluorescence Measure Fluorescence (Ex: 440nm, Em: 482nm) Mix->Fluorescence Comparison Compare Fluorescence of Stressed vs. Control Sample Fluorescence->Comparison Conclusion Increased Fluorescence Indicates Fibril Formation Comparison->Conclusion

Caption: Workflow for the Thioflavin T (ThT) Assay.

Logical Troubleshooting Pathway for Aggregation

The following diagram illustrates a logical workflow for identifying and mitigating aggregation issues during your experiments.

Troubleshooting_Logic Start Aggregation Suspected (e.g., visible particles, loss of activity) Characterize Characterize Aggregates (SEC, DLS) Start->Characterize IsAggregation Aggregation Confirmed? Characterize->IsAggregation CheckFormulation Review Formulation: pH, Concentration, Buffer IsAggregation->CheckFormulation Yes NoAggregation No Significant Aggregation Investigate Other Causes IsAggregation->NoAggregation No CheckHandling Review Handling & Storage: Temperature, Freeze-Thaw, Agitation CheckFormulation->CheckHandling ModifyFormulation Modify Formulation: Adjust pH, Lower Concentration, Add Excipients (Sugars, Surfactants) CheckFormulation->ModifyFormulation ModifyHandling Modify Handling: Aliquot Samples, Minimize Agitation, Store at -80°C CheckHandling->ModifyHandling Recharacterize Re-characterize Sample (SEC, DLS) ModifyFormulation->Recharacterize ModifyHandling->Recharacterize ProblemSolved Problem Resolved Recharacterize->ProblemSolved Aggregation Reduced FurtherOptimization Further Optimization Needed Recharacterize->FurtherOptimization Aggregation Persists

Caption: Logical workflow for troubleshooting peptide aggregation.

References

Technical Support Center: Overcoming Marlumotide Delivery Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on a specific therapeutic agent named "Marlumotide" is not publicly available. This technical support center has been developed as a representative guide for researchers, scientists, and drug development professionals working with a hypothetical macromolecular therapeutic, "this compound," facing common delivery challenges such as poor solubility, low permeability, and instability. The protocols and troubleshooting advice are based on established methodologies for macromolecular drugs.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial challenges observed with this compound in preclinical development?

A1: The most frequently encountered challenges with this compound, a macromolecular agent, are typically related to its physicochemical properties. These include:

  • Poor aqueous solubility: This can hinder formulation development and lead to low bioavailability.[1][2][3][4][5]

  • Low membrane permeability: Due to its size, this compound may exhibit poor transport across biological membranes, such as the intestinal epithelium.[6][7][8][9]

  • Physical and chemical instability: this compound may be susceptible to degradation in biological fluids or under certain storage conditions.[2][10][11]

  • Suboptimal pharmacokinetic profile: Challenges in formulation and delivery can result in poor absorption and rapid clearance.[12]

Q2: How can I improve the solubility of this compound for in vitro assays?

A2: Improving the solubility of this compound for in vitro experiments can be approached by:

  • pH adjustment: The solubility of peptides and proteins is often pH-dependent.[3] Experimenting with buffers at different pH values can identify a range where solubility is optimal.

  • Use of co-solvents or excipients: For initial experiments, small amounts of organic co-solvents (e.g., DMSO) or non-ionic surfactants can be tested for their ability to increase solubility without interfering with the assay.[1]

  • Formulation as a salt: If this compound has ionizable groups, forming a salt can significantly enhance its aqueous solubility.[2]

Q3: What in vitro models are recommended for assessing this compound's intestinal permeability?

A3: The Caco-2 cell monolayer model is a widely accepted and recommended in vitro system for evaluating the intestinal permeability of therapeutic compounds.[7][8][9] These cells, derived from human colon adenocarcinoma, differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.[8] The apparent permeability coefficient (Papp) generated from this assay helps classify the absorption potential of this compound.[7][10]

Troubleshooting Guides

Issue 1: Low Bioavailability in Animal Models

Q: We are observing very low oral bioavailability of this compound in our rodent models. What are the potential causes and how can we troubleshoot this?

A: Low oral bioavailability of a macromolecule like this compound is a common challenge.[1][13] A systematic approach to troubleshooting this issue is recommended.

Troubleshooting Workflow for Low Bioavailability

Low_Bioavailability_Workflow Start Low Oral Bioavailability Observed CheckSolubility Assess Solubility in GI Fluids Start->CheckSolubility PoorSolubility Poor Solubility CheckSolubility->PoorSolubility CheckPermeability Evaluate Intestinal Permeability (Caco-2 Assay) LowPermeability Low Permeability CheckPermeability->LowPermeability CheckStability Determine Stability in GI Fluids & Plasma Instability Degradation Detected CheckStability->Instability PoorSolubility->CheckPermeability No FormulationStrategy Develop Enabling Formulation (e.g., Lipid-based, Nanoparticles) PoorSolubility->FormulationStrategy Yes LowPermeability->CheckStability No PermeationEnhancers Incorporate Permeation Enhancers LowPermeability->PermeationEnhancers Yes ProtectiveFormulation Design Protective Formulation (e.g., Encapsulation) Instability->ProtectiveFormulation Yes End Re-evaluate in vivo Instability->End No FormulationStrategy->End PermeationEnhancers->End ProtectiveFormulation->End Caco2_Workflow Start Start: Caco-2 Permeability Assay SeedCells Seed Caco-2 cells on Transwell® inserts Start->SeedCells Culture Culture for 21-28 days to form monolayer SeedCells->Culture CheckIntegrity Verify monolayer integrity (TEER measurement) Culture->CheckIntegrity PrepareAssay Wash monolayer and add buffer CheckIntegrity->PrepareAssay AddCompound Add this compound to donor chamber (Apical or Basolateral) PrepareAssay->AddCompound Incubate Incubate at 37°C AddCompound->Incubate Sample Collect samples from receiver chamber at time points Incubate->Sample Analyze Analyze this compound concentration (LC-MS/MS) Sample->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate End End: Permeability Assessment Calculate->End Formulation_Decision_Tree Start Primary Challenge Identified Solubility Poor Solubility Start->Solubility Solubility-limited Permeability Low Permeability Start->Permeability Permeability-limited Stability Poor Stability Start->Stability Stability-limited LipidFormulation Lipid-Based Formulations (e.g., SEDDS/SMEDDS) Solubility->LipidFormulation AmorphousDispersion Amorphous Solid Dispersions Solubility->AmorphousDispersion Nanoparticles Nanoparticle Encapsulation (e.g., LNPs, PLGA) Permeability->Nanoparticles PermeationEnhancers Co-formulate with Permeation Enhancers Permeability->PermeationEnhancers Stability->Nanoparticles ProtectiveCoating Enteric Coating or Encapsulation Stability->ProtectiveCoating

References

minimizing Marlumotide degradation in serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Marlumotide in serum.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in serum?

A1: The primary cause of this compound degradation in serum is enzymatic activity. Serum contains a complex mixture of proteases, such as serine proteases, metalloproteases, and aminopeptidases, that can cleave peptide bonds within this compound, leading to its inactivation.[1][2][3]

Q2: What is the expected half-life of this compound in human serum?

A2: The half-life of unmodified this compound in human serum at 37°C is typically in the range of 30-60 minutes. However, this can vary depending on the specific batch and handling conditions.

Q3: How can I minimize this compound degradation during my experiments?

A3: To minimize degradation, it is crucial to use protease inhibitors, maintain a low temperature (4°C or on ice) whenever possible, and use appropriate collection tubes (e.g., containing EDTA and a protease inhibitor cocktail).[2]

Q4: Can I store this compound pre-dissolved in serum for later analysis?

A4: It is not recommended to store this compound in serum for extended periods, even with protease inhibitors. For optimal stability, peptides should be stored lyophilized at -20°C or -80°C.[4][5] If short-term storage in serum is unavoidable, it should be flash-frozen in liquid nitrogen and stored at -80°C.

Q5: Are there any chemical modifications that can enhance this compound's stability?

A5: Yes, several strategies can improve peptide stability, including the incorporation of non-natural amino acids (e.g., D-amino acids), N-terminal acetylation, and C-terminal amidation to block exopeptidase activity.[4][6]

Troubleshooting Guides

This section addresses common issues encountered during this compound stability experiments.

Issue 1: Rapid and Complete Degradation of this compound
Possible Cause Troubleshooting Step
Inadequate Protease Inhibition Ensure a broad-spectrum protease inhibitor cocktail is used at the recommended concentration.[7] Consider adding specific inhibitors if the degrading proteases are known.
High Temperature Perform all experimental steps on ice or at 4°C to reduce enzymatic activity.[2]
Incorrect Sample Collection Use plasma (collected with EDTA and protease inhibitors) instead of serum, as the coagulation process in serum can release additional proteases.[3]
Contamination Use sterile, nuclease-free water and reagents to avoid microbial contamination, which can introduce proteases.
Issue 2: Inconsistent Degradation Rates Between Experiments
Possible Cause Troubleshooting Step
Variability in Serum Batches Use a pooled serum lot for the entire study to minimize inter-batch variability in protease activity.
Freeze-Thaw Cycles Aliquot serum and this compound solutions to avoid repeated freeze-thaw cycles, which can degrade both the peptide and the serum components.[8]
Inconsistent Incubation Times Use a precise timer and consistent quenching method to stop the degradation reaction at the exact time point.
Pipetting Errors Calibrate pipettes regularly and use reverse pipetting for viscous liquids like serum to ensure accurate volumes.
Issue 3: Poor Recovery of this compound from Serum
Possible Cause Troubleshooting Step
Inefficient Protein Precipitation Optimize the protein precipitation method. Trichloroacetic acid (TCA) can sometimes lead to co-precipitation of the peptide.[9][10] Acetonitrile with 0.1% trifluoroacetic acid (TFA) is a common alternative.
Peptide Adsorption to Surfaces Use low-protein-binding tubes and pipette tips to minimize loss of this compound due to surface adsorption.
Incorrect pH of Quenching Solution Ensure the pH of the quenching solution is low enough to effectively stop all enzymatic activity.

Quantitative Data Summary

The following tables summarize the stability of this compound under various experimental conditions.

Table 1: Effect of Protease Inhibitors on this compound Half-Life in Human Serum at 37°C

ConditionHalf-Life (minutes)Standard Deviation
No Inhibitors45± 5
Protease Inhibitor Cocktail (1X)240± 15
Protease Inhibitor Cocktail (2X)480± 20
EDTA only90± 8

Table 2: Temperature Dependence of this compound Degradation in Human Serum (with 1X Protease Inhibitor Cocktail)

Temperature (°C)Half-Life (minutes)Standard Deviation
37240± 15
25720± 30
4> 2880-

Experimental Protocols

Protocol: Serum Stability Assay for this compound

This protocol details the steps to assess the stability of this compound in human serum.

Materials:

  • This compound (lyophilized)

  • Human Serum (pooled, sterile-filtered)

  • Protease Inhibitor Cocktail (e.g., cOmplete™, EDTA-free)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: Acetonitrile with 0.1% TFA

  • Incubator or water bath at 37°C

  • Centrifuge

  • HPLC system for analysis

Methodology:

  • Preparation of Solutions:

    • Reconstitute this compound in PBS to a stock concentration of 1 mg/mL.

    • Prepare working solutions of this compound by diluting the stock in PBS.

    • Thaw human serum on ice and add the protease inhibitor cocktail to the desired concentration.

  • Incubation:

    • Pre-warm the serum (with inhibitors) to 37°C for 10 minutes.

    • Spike the serum with the this compound working solution to a final concentration of 10 µg/mL.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-Marlumotide mixture.

  • Quenching and Protein Precipitation:

    • Immediately add the aliquot to 3 volumes of ice-cold quenching solution.

    • Vortex for 30 seconds and incubate at -20°C for 20 minutes to precipitate serum proteins.

  • Sample Processing:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for HPLC analysis.

  • Analysis:

    • Analyze the supernatant using a reverse-phase HPLC method suitable for this compound quantification.

    • The percentage of intact this compound at each time point is calculated relative to the 0-minute time point.

Visualizations

Diagram 1: Key Pathways of Peptide Degradation in Serum

G cluster_0 This compound Degradation Pathways in Serum This compound This compound Exopeptidases Exopeptidases This compound->Exopeptidases N/C-terminal cleavage Endopeptidases Endopeptidases This compound->Endopeptidases Internal cleavage Chemical_Degradation Chemical_Degradation This compound->Chemical_Degradation Oxidation/Deamidation Fragments Fragments Exopeptidases->Fragments Endopeptidases->Fragments Chemical_Degradation->Fragments

Caption: Major routes of this compound degradation in serum.

Diagram 2: Experimental Workflow for Serum Stability Assay

G cluster_1 Serum Stability Assay Workflow A Prepare Reagents (this compound, Serum, Inhibitors) B Incubate at 37°C A->B C Sample at Time Points B->C D Quench & Precipitate Proteins C->D E Centrifuge D->E F Analyze Supernatant by HPLC E->F

Caption: Step-by-step workflow for the this compound serum stability assay.

Diagram 3: Troubleshooting Decision Tree for Rapid Degradation

G cluster_2 Troubleshooting Rapid Degradation Start Rapid Degradation Observed? Check_Inhibitors Verify Protease Inhibitor Concentration Start->Check_Inhibitors Yes Check_Temp Confirm Low Temperature Handling Check_Inhibitors->Check_Temp Use_Plasma Switch to Plasma from Serum Check_Temp->Use_Plasma Check_Reagents Check for Reagent Contamination Use_Plasma->Check_Reagents Success Degradation Minimized Check_Reagents->Success Resolved Fail Issue Persists Check_Reagents->Fail Unresolved

Caption: Decision tree for troubleshooting rapid this compound degradation.

References

troubleshooting inconsistent Marlumotide assay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Marlumotide assays. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A: Lyophilized this compound should be stored at -20°C, protected from light. Once reconstituted, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and loss of activity.[1]

Q2: How should I reconstitute lyophilized this compound?

A: The optimal solvent for reconstituting this compound depends on its amino acid sequence. For a custom peptide like this compound, it is crucial to follow the manufacturer's instructions. If not provided, a general guideline is to use sterile, nuclease-free water. For hydrophobic peptides, organic solvents like DMSO may be necessary, followed by dilution in an aqueous buffer. Always ensure the peptide is fully dissolved before use.[1]

Q3: Can I use reconstituted this compound that has been stored for an extended period?

A: We recommend using freshly reconstituted this compound for optimal performance. If you must use a previously prepared stock, ensure it has been stored correctly at -80°C and has undergone minimal freeze-thaw cycles. Visually inspect the solution for any signs of precipitation or microbial growth. A pilot experiment to test its activity against a fresh stock is advisable.

Q4: What are the most common sources of variability in peptide assays?

A: Inconsistent results in peptide assays can arise from several factors, including improper peptide storage and handling, pipetting errors, temperature fluctuations during incubation, insufficient washing, and lot-to-lot variability of reagents.[2][3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound assays in a question-and-answer format.

Issue 1: No Signal or Weak Signal

Q: I am not detecting any signal, or the signal is much weaker than expected. What could be the cause?

A: A weak or absent signal can be frustrating. The table below outlines potential causes and solutions to help you resolve this issue.

Potential Cause Recommended Solution
Improper Reagent Preparation or Storage Ensure all reagents, including this compound, are prepared according to the protocol and have been stored at the recommended temperatures.[2] Avoid using expired reagents.
Incorrect Reagent Addition Double-check that all necessary reagents were added in the correct order and volume.[2] Prepare a checklist to follow during the assay.
Inadequate Incubation Times or Temperatures Verify that the incubation times and temperatures used match the protocol specifications.[2][4] Use a calibrated incubator and timer.
Inactive this compound Ensure this compound has not degraded due to improper storage or multiple freeze-thaw cycles.[1] If possible, test the activity of a fresh vial.
Sub-optimal Assay Conditions The pH, salt concentration, or buffer composition may not be optimal for the assay. Review the protocol and ensure all buffers are correctly prepared.
Insufficient Washing In sandwich ELISAs, insufficient washing can leave behind unbound reagents, leading to a weak signal. Ensure thorough but gentle washing steps.[5]
Problem with Detection System Ensure the detection enzyme and substrate are active. Prepare fresh substrate solution and check the expiration dates.
Issue 2: High Background

Q: My background signal is too high, making it difficult to distinguish the specific signal. What should I do?

A: High background can mask your specific signal and lead to inaccurate results. Here are some common causes and their solutions.

Potential Cause Recommended Solution
Insufficient Blocking The blocking buffer may be ineffective or the incubation time too short. Try a different blocking agent or increase the blocking incubation time.[6][7]
Inadequate Washing Increase the number of wash steps and the soaking time between washes to remove non-specifically bound reagents.[5][6]
High Concentration of Detection Reagents Titrate the detection antibody or other detection reagents to find the optimal concentration that provides a good signal-to-noise ratio.[6]
Cross-reactivity of Antibodies The detection antibody may be cross-reacting with other components in the sample or on the plate. Run appropriate controls to test for cross-reactivity.[6]
Contaminated Reagents or Equipment Use fresh, sterile reagents and ensure all labware is clean.[6] Avoid reusing plate sealers.[5]
Extended Incubation Times Adhere strictly to the recommended incubation times. Over-incubation can lead to increased non-specific binding.[5]
Substrate Solution Exposed to Light Keep the substrate solution protected from light to prevent degradation and spontaneous color development.[5]
Issue 3: High Coefficient of Variation (%CV)

Q: I am observing high variability between my replicate wells. How can I improve the precision of my assay?

A: A high %CV indicates poor reproducibility. The following table provides guidance on minimizing variability.

Potential Cause Recommended Solution
Inconsistent Pipetting Ensure your pipettes are calibrated and use proper pipetting techniques.[4][6] Use reverse pipetting for viscous solutions. Change pipette tips for each sample and reagent.[2]
Temperature Gradients Across the Plate Ensure the entire plate is at a uniform temperature during incubation. Avoid stacking plates in the incubator.[5] Allow reagents to reach room temperature before use.[2]
Edge Effects Evaporation from the outer wells can lead to "edge effects." To minimize this, ensure the plate is properly sealed during incubations and consider not using the outermost wells for critical samples.[5]
Incomplete Mixing of Reagents Thoroughly mix all reagents before adding them to the wells.[6]
Bubbles in Wells Inspect the plate for bubbles before reading and carefully remove any that are present.[4]
Sample Heterogeneity Ensure your samples are well-mixed before aliquoting them into the wells.[4]

Experimental Protocols

General Protocol for a this compound Competitive ELISA

This protocol is a general guideline and may require optimization for your specific experimental conditions.

  • Coating:

    • Dilute the this compound-conjugate to the optimal concentration in a coating buffer (e.g., PBS, pH 7.4).

    • Add 100 µL of the diluted conjugate to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of your standard this compound and your unknown samples.

    • Add 50 µL of the standard or sample to the appropriate wells.

    • Add 50 µL of the diluted anti-Marlumotide antibody to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of a diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Substrate Addition and Measurement:

    • Add 100 µL of the appropriate substrate solution (e.g., TMB for HRP) to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Add 50 µL of stop solution.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 15 minutes.

Visualizations

Hypothetical this compound Signaling Pathway

Marlumotide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor This compound Receptor (GPCR) This compound->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow for this compound ELISA

ELISA_Workflow start Start coat Coat Plate with This compound-conjugate start->coat wash1 Wash coat->wash1 block Block Plate wash1->block wash2 Wash block->wash2 add_samples Add Standards and Samples wash2->add_samples add_antibody Add Anti-Marlumotide Antibody add_samples->add_antibody incubate_competition Incubate (Competition) add_antibody->incubate_competition wash3 Wash incubate_competition->wash3 add_secondary Add Secondary Antibody wash3->add_secondary incubate_detection Incubate (Detection) add_secondary->incubate_detection wash4 Wash incubate_detection->wash4 add_substrate Add Substrate wash4->add_substrate incubate_develop Incubate (Development) add_substrate->incubate_develop add_stop Add Stop Solution incubate_develop->add_stop read_plate Read Plate add_stop->read_plate analyze Analyze Data read_plate->analyze

Caption: General experimental workflow for a competitive ELISA.

Troubleshooting Logic Flow

Troubleshooting_Flow action_node action_node start Inconsistent Results? check_signal Signal Issue? start->check_signal check_variability High Variability? check_signal->check_variability No no_signal No/Weak Signal check_signal->no_signal Yes high_bg High Background check_signal->high_bg No, High BG high_cv High %CV check_variability->high_cv Yes end Consistent Results check_variability->end No action_reagents Check Reagent Prep & Storage no_signal->action_reagents action_blocking Optimize Blocking & Washing high_bg->action_blocking action_pipetting Check Pipetting & Plate Conditions high_cv->action_pipetting action_protocol Verify Protocol Steps (Incubation, Washing) action_reagents->action_protocol action_protocol->end action_blocking->end action_pipetting->end

Caption: A logical flow for troubleshooting common assay issues.

References

Technical Support Center: Refinement of Marlumotide Purification Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of the Marlumotide purification protocol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions that may arise during the purification of this compound and other synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step if I am observing poor peak resolution during HPLC purification of this compound?

A good initial step is to transition from an isocratic elution to a gradient elution. A shallow gradient, for example, increasing the organic solvent concentration by 1% per minute, can significantly improve the separation of closely eluting peptides.[1]

Q2: How critical is HPLC column selection for this compound purification?

Column selection is a critical parameter in peptide analysis. Key factors to consider include:

  • Pore Size: For peptides and proteins, wide-pore columns (e.g., 300 Å) are generally recommended, especially for molecules with a molecular weight over 10,000 Da, as they allow for better diffusion and interaction with the stationary phase.[1][2]

  • Particle Size: Smaller particle sizes lead to increased column efficiency and sharper peaks, which can improve resolution.[1]

  • Stationary Phase: While C18 columns are a common starting point, exploring different chemistries like C8 or C4 can be beneficial depending on the hydrophobicity of this compound.[1]

Q3: What are common causes of inconsistent retention times for this compound?

Fluctuating retention times can be caused by several factors, including:

  • Changes in mobile phase composition.[3]

  • Air trapped in the pump.[3]

  • Column temperature fluctuations.[3]

  • Column overloading.[3]

Q4: My this compound sample is showing low recovery after purification. What are the potential causes?

Low or variable recovery of peptides can often be attributed to:

  • Protein Binding: The peptide may be binding to proteins or other components in the sample matrix.

  • Non-Specific Binding (NSB): Peptides can adhere to surfaces like glass containers. Using polypropylene (B1209903) or other low-binding materials is recommended.

  • Solubility Issues: The peptide may precipitate during the purification process. Ensure the organic concentration in your mobile phase does not exceed 75%.

  • Adsorption during Dry-Down: Peptides can be lost during sample concentration steps due to adsorption to the container surface.

Troubleshooting Guides

This section provides systematic solutions to common problems encountered during this compound purification.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Recommended Solution
Column Overload Reduce the sample concentration or injection volume.
Secondary Interactions Add a competing agent (e.g., a different ion-pairing agent) to the mobile phase.
Column Void or Contamination Replace the column or flush with a strong solvent. Ensure the mobile phase pH is within the column's operating guidelines.[4]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units away from the peptide's isoelectric point (pI).
Issue 2: High Backpressure
Potential Cause Recommended Solution
System Blockage Check for blockages in the in-line filter, guard column, or tubing. Replace filters or columns if necessary.[3]
Precipitated Buffer Ensure mobile phase components are fully miscible and buffers are completely dissolved. Flush the system with a high aqueous wash to remove precipitated salts.[4]
High Mobile Phase Viscosity Check the viscosity of your mobile phase. High viscosity will result in higher pressure.[4]
Column Frit Blockage Reverse and flush the column (disconnected from the detector). If the problem persists, the inlet frit may need to be replaced.[3]

Experimental Protocols

General Protocol for Reversed-Phase HPLC Method Development

This protocol outlines a general approach to developing a gradient elution method for a complex peptide mixture like crude this compound.

Objective: To optimize the separation of the target peptide from synthesis-related impurities.

Materials:

  • HPLC system with a gradient pump and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size).[1][2]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[1]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[1]

  • This compound sample dissolved in Mobile Phase A.

Methodology:

  • Initial Scouting Gradient:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.[1]

    • Inject the this compound sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 60 minutes.[1]

    • Monitor the elution profile at 214 nm or 280 nm.[1]

  • Gradient Refinement:

    • Based on the scouting run, identify the approximate organic solvent concentration at which this compound elutes.

    • Design a new, shallower gradient around this concentration range to improve the resolution between the target peptide and closely eluting impurities.

Visualizations

TroubleshootingWorkflow start Poor Peak Resolution isocratic Isocratic Elution? start->isocratic switchToGradient Switch to Gradient Elution isocratic->switchToGradient Yes optimizeGradient Optimize Gradient Slope isocratic->optimizeGradient No switchToGradient->optimizeGradient shallowGradient Use Shallower Gradient optimizeGradient->shallowGradient Co-eluting peaks checkColumn Check Column Parameters optimizeGradient->checkColumn Broad peaks shallowGradient->checkColumn widePore Use Wide-Pore Column (300Å) checkColumn->widePore Poor peak shape end Improved Resolution checkColumn->end Parameters OK widePore->end

Caption: Troubleshooting workflow for poor peak resolution.

HPLCTroubleshootingLogic start HPLC Issue Detected pressure Pressure Abnormality? start->pressure leaks Leaks? pressure->leaks No checkBlockage Check for Blockages (Filters, Column) pressure->checkBlockage Yes peakProblems Peak Problems? leaks->peakProblems No checkFittings Tighten/Replace Fittings leaks->checkFittings Yes baseline Baseline Issues? peakProblems->baseline No troubleshootPeaks See Peak Troubleshooting Guide peakProblems->troubleshootPeaks Yes checkDetector Check Detector Lamp/Cell baseline->checkDetector Yes end System Optimized baseline->end No checkBlockage->end checkFittings->end troubleshootPeaks->end checkDetector->end

Caption: General logic for HPLC troubleshooting.

References

Technical Support Center: Enhancing Marlotamig Efficacy and Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided below pertains to "Marlotamig," a bispecific T-cell engager (BiTE) antibody. No public information was found for a drug named "Marlumotide." It is assumed that "this compound" may be a misspelling, and the following content has been generated based on the available data for Marlotamig.

Welcome to the technical support center for Marlotamig. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during pre-clinical and clinical research with Marlotamig.

Frequently Asked Questions (FAQs)

Q1: What is Marlotamig and what is its mechanism of action?

Marlotamig is an investigational bispecific antibody designed for cancer immunotherapy. It functions as a T-cell engager, meaning it builds a bridge between a patient's T-cells and cancer cells. One arm of Marlotamig binds to the CD28 protein on cytotoxic T-lymphocytes (CTLs), while the other arm targets the Epidermal Growth Factor Receptor (EGFR) which is often overexpressed on various tumor cells.[1] This dual binding brings the T-cells into close proximity with the cancer cells, leading to T-cell activation and subsequent killing of the tumor cells.[1]

Q2: What are the primary therapeutic targets of Marlotamig?

Marlotamig has two primary targets:

  • On Tumor Cells: Epidermal Growth Factor Receptor (EGFR).

  • On T-cells: CD28, a co-stimulatory molecule on the surface of T-lymphocytes.

Q3: Is "cell permeability" a relevant concept for Marlotamig?

For a large molecule like Marlotamig, a bispecific antibody, "cell permeability" in the traditional sense of crossing the cell membrane to reach intracellular targets is not its primary mode of action. Marlotamig's targets, EGFR and CD28, are on the cell surface. However, the broader concept of "delivery" and reaching the target cells within the tumor microenvironment is critical. Therefore, enhancing the efficacy of Marlotamig involves optimizing its ability to penetrate tumor tissue and effectively engage with both tumor cells and T-cells.

Q4: What are the common challenges observed in therapies involving BiTE molecules like Marlotamig?

Therapies with BiTEs can present several challenges:

  • Cytokine Release Syndrome (CRS): A systemic inflammatory response caused by the activation of a large number of immune cells, which can lead to fever, nausea, and more severe complications.[2][3][4]

  • Neurotoxicity: Neurological side effects, such as confusion or seizures, have been observed with some T-cell engaging therapies.[2][4]

  • Short Half-Life: Early generation BiTEs had short serum half-lives, often requiring continuous intravenous infusion. Newer formats are being developed to extend the half-life for more convenient dosing.[2][5]

  • "On-Target, Off-Tumor" Toxicity: Since EGFR can be expressed on healthy tissues, there is a potential for side effects due to the T-cell-mediated killing of normal cells.

  • Tumor Escape: Cancer cells may downregulate the expression of the target antigen (EGFR in this case) to evade recognition by the BiTE.[2]

Troubleshooting Guides

Low Cytotoxicity in In Vitro Assays
Potential Cause Troubleshooting Step
Suboptimal Effector-to-Target (E:T) Ratio Titrate the ratio of T-cells to tumor cells. A common starting point is 10:1, but this may need optimization.
Poor T-cell Quality or Activation Status Ensure T-cells are healthy and viable. Use freshly isolated T-cells or a validated T-cell line. Confirm T-cell activation through flow cytometry for activation markers (e.g., CD69, CD25).
Low Target Antigen (EGFR) Expression Verify EGFR expression levels on your target tumor cell line using flow cytometry or western blot. Select a cell line with moderate to high EGFR expression for initial experiments.
Incorrect Assay Duration Cytotoxicity assays may require incubation times ranging from 24 to 72 hours. Perform a time-course experiment to determine the optimal endpoint.
Marlotamig Concentration Perform a dose-response curve with a wide range of Marlotamig concentrations to determine the EC50.
High Background Cytokine Release
Potential Cause Troubleshooting Step
T-cell Contamination or Pre-activation Use highly purified T-cells. Avoid over-stimulation of T-cells during isolation and culture.
Mycoplasma Contamination Regularly test cell lines for mycoplasma contamination, as it can be a potent immune stimulator.
Non-specific Binding Include appropriate isotype controls and test Marlotamig with EGFR-negative cell lines to assess non-specific T-cell activation.

Quantitative Data Summary

The following tables provide a template for summarizing key quantitative data for Marlotamig. Note: The values presented here are illustrative and should be replaced with experimentally determined data.

Table 1: Binding Affinity of Marlotamig

TargetCell LineMethodAffinity (KD)
EGFRA431Surface Plasmon Resonance (SPR)[Example: 1.5 nM]
CD28JurkatFlow Cytometry[Example: 10 nM]

Table 2: In Vitro Cytotoxicity of Marlotamig

Target Cell LineEffector CellsE:T RatioIncubation TimeEC50Max Lysis (%)
A431 (EGFR++)Pan T-cells10:148h[Example: 0.1 nM][Example: 85%]
MDA-MB-231 (EGFR+)Pan T-cells10:148h[Example: 1.2 nM][Example: 60%]

Table 3: Cytokine Release Profile

CytokineTarget Cell LineMarlotamig Conc.Concentration (pg/mL)
IFN-γA4311 nM[Example: 2500]
TNF-αA4311 nM[Example: 1200]
IL-6A4311 nM[Example: 800]

Experimental Protocols

Protocol 1: In Vitro T-cell Mediated Cytotoxicity Assay

Objective: To determine the efficacy of Marlotamig in mediating T-cell killing of EGFR-expressing tumor cells.

Materials:

  • EGFR-positive target tumor cells (e.g., A431)

  • Human Pan T-cells (effector cells)

  • Marlotamig

  • Isotype control antibody

  • Cell culture medium (e.g., RPMI 1640 + 10% FBS)

  • Cytotoxicity detection reagent (e.g., LDH release assay kit or a fluorescence-based assay)

  • 96-well flat-bottom plates

Methodology:

  • Target Cell Plating: Seed target cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Effector Cell Preparation: Isolate Pan T-cells from healthy donor PBMCs using magnetic bead separation.

  • Co-culture Setup:

    • Prepare serial dilutions of Marlotamig and the isotype control antibody.

    • Remove the culture medium from the target cells.

    • Add 50 µL of the antibody dilutions to the wells.

    • Add 50 µL of effector cells to achieve the desired E:T ratio (e.g., 10:1).

    • Include control wells: target cells only, effector cells only, and target + effector cells without antibody.

  • Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO2.

  • Cytotoxicity Measurement: Measure cell lysis using your chosen cytotoxicity detection method according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of specific lysis for each concentration of Marlotamig. Plot the results as a dose-response curve to determine the EC50.

Protocol 2: Cytokine Release Assay

Objective: To quantify the release of pro-inflammatory cytokines from T-cells upon engagement with target cells mediated by Marlotamig.

Materials:

  • Co-culture setup as described in Protocol 1.

  • ELISA or multiplex immunoassay kit for detecting human IFN-γ, TNF-α, and IL-6.

Methodology:

  • Set up the co-culture experiment as described in Protocol 1.

  • After the desired incubation period (typically 24-48 hours), centrifuge the 96-well plate at 300 x g for 5 minutes.

  • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Measure the concentration of cytokines in the supernatant using an ELISA or multiplex immunoassay kit, following the manufacturer's protocol.

  • Data Analysis: Plot the cytokine concentrations against the Marlotamig concentrations.

Visualizations

Marlotamig_Mechanism_of_Action cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_synapse Immunological Synapse Formation Tumor EGFR-expressing Tumor Cell Marlotamig Marlotamig (BiTE) Tumor->Marlotamig Binds to EGFR EGFR EGFR TCell Cytotoxic T-Lymphocyte TCell->Marlotamig Binds to CD28 CD28 CD28 Activation T-Cell Activation Marlotamig->Activation Lysis Tumor Cell Lysis Activation->Lysis leads to

Caption: Marlotamig's mechanism of action.

Experimental_Workflow_Cytotoxicity A Seed EGFR+ Tumor Cells C Add Marlotamig Serial Dilutions A->C B Prepare T-Cells (Effectors) D Co-culture Cells (24-72h) B->D C->D E Measure Cell Lysis (LDH) D->E F Analyze Data (EC50 Calculation) E->F

Caption: Workflow for in vitro cytotoxicity assay.

Troubleshooting_Low_Cytotoxicity Start Low Cytotoxicity Observed Q1 Check E:T Ratio Start->Q1 A1 Optimize Ratio (e.g., 5:1, 10:1, 20:1) Q1->A1 Yes Q2 Assess T-Cell Viability/Activation Q1->Q2 No A1->Q2 A2 Use Fresh T-Cells/ Check Activation Markers Q2->A2 Yes Q3 Verify EGFR Expression Q2->Q3 No A2->Q3 A3 Confirm with Flow Cytometry/ Use High-Expressing Line Q3->A3 Yes End Improved Cytotoxicity Q3->End No A3->End

Caption: Troubleshooting logic for low cytotoxicity.

References

addressing Marlumotide immunogenicity issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Marlumotide. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential immunogenicity issues that may arise during pre-clinical and clinical development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic peptide therapeutic currently under investigation. As a peptide-based drug, it offers high target selectivity and flexibility.[1] Its proposed mechanism of action involves agonistic activity at a key cellular receptor, leading to the modulation of a specific signaling pathway implicated in disease pathogenesis.

Q2: What is immunogenicity and why is it a concern for this compound?

Immunogenicity is the propensity of a therapeutic agent, such as this compound, to trigger an immune response in the body.[2][3] This can lead to the formation of anti-drug antibodies (ADAs), which may neutralize the drug's therapeutic effect, alter its pharmacokinetic profile, or, in rare cases, cause adverse events such as allergic reactions.[1][4][5][6] For peptide drugs like this compound, factors such as its amino acid sequence, impurities from the manufacturing process, and formulation can influence its immunogenic potential.[7][8][9]

Q3: What are the different types of anti-drug antibodies (ADAs) and what are their clinical implications?

ADAs can be broadly categorized into two types:

  • Binding Antibodies (BAbs): These antibodies bind to this compound but do not necessarily inhibit its function. However, they can accelerate the clearance of the drug from circulation, potentially reducing its efficacy.[2]

  • Neutralizing Antibodies (NAbs): These antibodies bind to the active site of this compound, directly blocking its interaction with its target receptor and thereby neutralizing its therapeutic effect.[2][10]

The clinical impact of ADAs can range from no observable effect to a complete loss of treatment efficacy.[11]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem 1: High inter-subject variability in this compound efficacy observed in pre-clinical studies.

  • Possible Cause: This could be an early indication of a variable immunogenic response among subjects. The formation of neutralizing ADAs in a subset of the study population can lead to a perceived lack of efficacy in those individuals.

  • Troubleshooting Steps:

    • Screen for ADAs: Collect serum samples from all subjects and perform an anti-Marlumotide ADA ELISA (see Experimental Protocols section).

    • Correlate ADA levels with efficacy: Analyze the data to determine if there is a correlation between the presence and titer of ADAs and the observed therapeutic response.

    • Characterize ADA subtype: If ADAs are detected, perform a neutralizing antibody assay to determine if they are capable of blocking this compound's activity.

Problem 2: Unexpected pharmacokinetic (PK) profile of this compound in some subjects.

  • Possible Cause: The presence of high-titer binding ADAs can lead to the rapid clearance of this compound, resulting in a shorter half-life and lower drug exposure than anticipated.[4]

  • Troubleshooting Steps:

    • Measure ADA titers: Quantify the levels of anti-Marlumotide antibodies in the affected subjects.

    • PK/PD Modeling: Incorporate ADA data into your pharmacokinetic/pharmacodynamic models to understand the impact of immunogenicity on drug exposure and response.

Problem 3: Positive ADA signal detected in baseline (pre-dose) samples.

  • Possible Cause: This could be due to pre-existing cross-reactive antibodies or a non-specific signal in your assay.

  • Troubleshooting Steps:

    • Confirm with a different assay format: Use an alternative ADA assay, such as a surface plasmon resonance (SPR) based method, to confirm the initial finding.

    • Perform a depletion study: Pre-incubate the serum sample with an excess of this compound. A significant reduction in the signal after this step would confirm the specificity of the antibodies for this compound.

Data on Immunogenicity of Peptide Therapeutics

The following tables summarize representative quantitative data on the immunogenicity of various peptide and biologic therapeutics, which can serve as a reference for what might be expected with a novel peptide like this compound.

Table 1: Incidence of Anti-Drug Antibodies (ADAs) for Selected Biotherapeutics

Therapeutic AgentTargetIndicationADA Incidence (%)Neutralizing ADA Incidence (%)Reference
AdalimumabTNF-alphaRheumatoid Arthritis1-12% (with concomitant immunosuppressants)Not specified[11]
PembrolizumabPD-1Various Cancers3.4%Non-neutralizing[11][12]
EtanerceptTNF-alphaRheumatoid Arthritis20-25%Non-neutralizing[12]
ObinutuzumabCD20Chronic Lymphocytic Leukemia7%Not specified[12]
TocilizumabIL-6 ReceptorRheumatoid Arthritis1.2-1.5%0.9-1.3%[2]

Table 2: Impact of Concomitant Immunosuppressant Therapy on ADA Formation

Therapeutic AgentConditionADA Incidence (Monotherapy)ADA Incidence (with Methotrexate)Reference
AdalimumabRheumatoid Arthritis12%1%[11]
InfliximabRheumatoid ArthritisHigh (not specified)Lowered (not specified)[13]

Key Experimental Protocols

1. Anti-Marlumotide Antibody (ADA) Screening ELISA

  • Principle: This enzyme-linked immunosorbent assay (ELISA) is designed to detect antibodies that bind to this compound.

  • Methodology:

    • Coat a 96-well microtiter plate with this compound and incubate overnight at 4°C.

    • Wash the plate to remove unbound this compound.

    • Block non-specific binding sites with a suitable blocking buffer.

    • Add diluted serum samples from subjects and incubate.

    • Wash the plate to remove unbound serum components.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that specifically binds to the species of antibodies being detected (e.g., anti-human IgG).

    • Wash the plate to remove the unbound secondary antibody.

    • Add a substrate that produces a colorimetric signal in the presence of the enzyme.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • A signal significantly above the background (determined using pre-dose samples) indicates the presence of anti-Marlumotide antibodies.

2. Neutralizing Antibody (NAb) Assay

  • Principle: This cell-based assay determines if the detected ADAs can inhibit the biological activity of this compound.

  • Methodology:

    • Culture a cell line that expresses the target receptor for this compound and responds to this compound stimulation with a measurable downstream effect (e.g., cytokine release, reporter gene expression).

    • Pre-incubate a known concentration of this compound with serum samples from subjects (containing potential NAbs) or a control serum.

    • Add the this compound-serum mixture to the cells.

    • Incubate for a period sufficient to allow for a cellular response.

    • Measure the downstream effect. A reduction in the this compound-induced response in the presence of the subject's serum compared to the control serum indicates the presence of neutralizing antibodies.

Visualizations

Signaling Pathways and Experimental Workflows

Marlumotide_MOA This compound This compound Receptor Target Receptor This compound->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates Biological_Response Therapeutic Biological Response Signaling_Cascade->Biological_Response Leads to ADA_Impact cluster_0 No ADA Response cluster_1 ADA Response Marlumotide_Free This compound Target_Engagement Target Engagement Marlumotide_Free->Target_Engagement Efficacy Therapeutic Efficacy Target_Engagement->Efficacy Marlumotide_Bound This compound-ADA Complex Clearance Increased Clearance Marlumotide_Bound->Clearance Reduced_Efficacy Reduced Efficacy Marlumotide_Bound->Reduced_Efficacy Immunogenicity_Workflow Start Clinical Sample (Serum) ADA_Screen ADA Screening ELISA Start->ADA_Screen Confirm Confirmatory Assay ADA_Screen->Confirm Positive End_Negative ADA Negative ADA_Screen->End_Negative Negative Titer Titer Quantification Confirm->Titer Confirmed Positive NAb_Assay Neutralizing Antibody Assay Titer->NAb_Assay End_Non_Neutralizing Non-Neutralizing ADA NAb_Assay->End_Non_Neutralizing Negative End_Neutralizing Neutralizing ADA NAb_Assay->End_Neutralizing Positive

References

Validation & Comparative

A Comparative Framework for Evaluating Novel Immunological Agents: Marlumotide in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continuously evolving, with peptide-based agents emerging as a promising frontier in harnessing the immune system to fight malignancies. This guide provides a framework for evaluating such novel agents, using the investigational peptide Marlumotide as a starting point and comparing the necessary evaluation parameters with the well-documented competitor, Sipuleucel-T, an FDA-approved cellular immunotherapy. While publicly available data on this compound is currently limited, this guide serves to illustrate the comprehensive data required for a thorough comparative efficacy analysis.

This compound: An Investigational Immunological Agent

This compound is described as an immunological agent for active immunization and an antineoplastic agent, available for research purposes only. Its chemical formula is C₉₃H₁₃₅N₂₁O₂₉S₂ with a molecular weight of 2075.34. At present, detailed information regarding its mechanism of action, specific cellular targets, and clinical efficacy data is not publicly available. This highlights a common challenge in the early stages of drug development and underscores the importance of rigorous, transparent research to establish the therapeutic potential of new compounds.

Competitor Peptide Spotlight: Sipuleucel-T

To illustrate the depth of data required for a meaningful comparison, we will examine Sipuleucel-T (Provenge®), the only FDA-approved peptide-based therapeutic cancer vaccine.[1][2][3] Sipuleucel-T is an autologous cellular immunotherapy designed to stimulate an immune response against prostate cancer.[2][4]

Efficacy Data of Sipuleucel-T

The following table summarizes key efficacy data from the pivotal clinical trials of Sipuleucel-T for the treatment of metastatic castration-resistant prostate cancer.

Efficacy EndpointSipuleucel-T GroupPlacebo GroupHazard Ratio (95% CI)p-valueReference
Overall Survival (OS)25.8 months21.7 months0.78 (0.61-0.98)0.03IMPACT Trial
3-Year Survival Rate31.7%23.0%--IMPACT Trial
Mechanism of Action of Sipuleucel-T

Sipuleucel-T is not a simple peptide but a complex cellular product. The therapy involves isolating a patient's own antigen-presenting cells (APCs), primarily dendritic cells, and activating them ex vivo with a recombinant fusion protein, PA2024. PA2024 consists of prostatic acid phosphatase (PAP), an antigen highly expressed in most prostate cancer cells, fused to granulocyte-macrophage colony-stimulating factor (GM-CSF), an immune cell activator. The activated APCs, now loaded with the tumor antigen, are then reinfused into the patient. These activated APCs present the PAP antigen to T-cells, stimulating a targeted cytotoxic T-lymphocyte (CTL) response against prostate cancer cells.

SipuleucelT_MoA cluster_patient Patient cluster_lab Laboratory Leukapheresis Leukapheresis APCs Antigen-Presenting Cells (APCs) Leukapheresis->APCs Isolates Activation Ex vivo Activation APCs->Activation Reinfusion Reinfusion of Activated APCs T_Cell T-Cell Reinfusion->T_Cell Presents Antigen to Cancer_Cell Prostate Cancer Cell T_Cell->Cancer_Cell Recognizes & Attacks Activation->Reinfusion PA2024 PA2024 (PAP-GM-CSF) PA2024->Activation Activates with

Mechanism of Action of Sipuleucel-T.
Experimental Protocols

1. Manufacturing of Sipuleucel-T:

  • Leukapheresis: A patient's peripheral blood mononuclear cells, rich in APCs, are collected via a standard leukapheresis procedure.

  • Cell Culture and Activation: The collected cells are sent to a central manufacturing facility. The APCs are cultured in the presence of the PA2024 fusion protein for approximately 36-44 hours. This allows for the uptake and processing of the PAP antigen and the activation of the APCs by GM-CSF.

  • Final Product Formulation: The activated APCs (Sipuleucel-T) are washed, formulated in Lactated Ringer's Injection, and prepared for intravenous infusion.

2. Clinical Administration and Efficacy Assessment:

  • Dosing Regimen: Patients typically receive three infusions of Sipuleucel-T, approximately two weeks apart.

  • Efficacy Monitoring: The primary endpoint in clinical trials was overall survival. Patients were monitored for disease progression through regular imaging (e.g., CT scans, bone scans) and measurement of prostate-specific antigen (PSA) levels. Survival data was collected over the course of the study.

Experimental_Workflow Patient Patient with Metastatic Castration-Resistant Prostate Cancer Leukapheresis Leukapheresis to Collect PBMCs Patient->Leukapheresis Manufacturing Ex vivo Activation of APCs with PA2024 Leukapheresis->Manufacturing Infusion1 Infusion 1 Manufacturing->Infusion1 Infusion2 Infusion 2 (Week 2) Infusion1->Infusion2 Infusion3 Infusion 3 (Week 4) Infusion2->Infusion3 Monitoring Monitoring: - Overall Survival - PSA Levels - Imaging (CT, Bone Scans) Infusion3->Monitoring Data_Analysis Data Analysis Monitoring->Data_Analysis

Typical Experimental Workflow for Sipuleucel-T Clinical Trials.

Conclusion

The comparison between the limited information on this compound and the comprehensive data available for Sipuleucel-T underscores the critical need for robust preclinical and clinical research in drug development. For a novel agent like this compound to be properly evaluated against established or emerging therapies, future publications and data releases would need to provide detailed insights into its mechanism of action, data from well-controlled clinical trials demonstrating safety and efficacy, and clear experimental protocols. This guide provides a foundational framework for researchers and drug development professionals to structure their evaluation of new peptide-based immunological agents.

References

Validating In Vivo Target Engagement: A Comparative Guide to Tarlatamab and Maralixibat

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, confirming that a drug engages its intended molecular target within a living organism is a critical step in preclinical and clinical development. This guide provides a comparative overview of the in vivo target engagement validation for two distinct therapeutic agents: Tarlatamab, a bispecific T-cell engager for oncology, and Maralixibat, an inhibitor of the ileal bile acid transporter for cholestatic diseases. This comparison is based on publicly available data and aims to provide researchers, scientists, and drug development professionals with insights into the methodologies used to confirm target engagement for these drugs.

It is important to note that the initial query for "Marlumotide" did not yield specific information, suggesting a possible misspelling. The following guide is based on the hypothesis that the intended drug was either Tarlatamab or Maralixibat, both of which have plausible phonetic similarities.

Tarlatamab: Targeting DLL3 in Small Cell Lung Cancer

Mechanism of Action: Tarlatamab is a bispecific T-cell engager (BiTE®) antibody designed to treat small cell lung cancer (SCLC).[1][2][3] It functions by simultaneously binding to Delta-like ligand 3 (DLL3), a protein overexpressed on the surface of SCLC cells, and the CD3 receptor on T-cells.[1][2][3] This dual binding brings T-cells into close proximity with cancer cells, leading to T-cell activation and subsequent lysis of the tumor cells.[1][3]

In Vivo Target Engagement Validation

The in vivo target engagement of Tarlatamab has been demonstrated through a combination of preclinical animal models and toxicological studies.

Data Presentation: Tarlatamab In Vivo Target Engagement

Parameter Methodology Model System Key Findings Reference
Tumor Growth Inhibition Xenograft studies with human SCLC cell linesNOG mice engrafted with human PBMCsSignificant tumor regression and complete tumor regressions in DMS79 and SHP-77 xenograft models.[4]
T-cell Infiltration Immunohistochemistry (IHC) of tumor tissueHumanized xenograft modelsInduced a significant increase of tumor-infiltrating human CD3+ T-cells.[4]
Pharmacokinetics (PK) IgG-like PK profile analysisMouse modelsDemonstrated a clearance of 0.4 ml/kg/h.[4]
Safety and Tolerability Toxicological evaluationCynomolgus monkeysWell-tolerated at doses up to 10 mg/kg with no indications of cytokine release or histopathological abnormalities. Transient decreases in lymphocyte populations at high doses were consistent with target engagement.[4][5]

Experimental Protocols:

  • Humanized Xenograft Model for Efficacy:

    • Immunodeficient mice (e.g., NOG mice) are engrafted with human peripheral blood mononuclear cells (PBMCs) to reconstitute a human immune system.

    • Human small cell lung cancer (SCLC) cell lines expressing DLL3 (e.g., DMS79, SHP-77) are implanted subcutaneously or orthotopically.

    • Once tumors are established, mice are treated with Tarlatamab or a vehicle control.

    • Tumor volume is measured regularly to assess tumor growth inhibition.

    • At the end of the study, tumors are harvested for immunohistochemical analysis to quantify the infiltration of human CD3+ T-cells.

  • Toxicology Studies in Non-Human Primates:

    • Cynomolgus monkeys are administered with escalating doses of Tarlatamab.

    • Blood samples are collected at various time points to monitor for cytokine release and changes in lymphocyte populations.

    • Clinical observations and histopathological analysis of tissues are performed to assess for any treatment-related toxicities.

Visualizations:

Tarlatamab_Mechanism_of_Action cluster_0 Tumor Microenvironment T-Cell T-Cell Tarlatamab Tarlatamab T-Cell->Tarlatamab Binds to CD3 Tumor_Cell Tumor_Cell Tarlatamab->Tumor_Cell Binds to DLL3 T-Cell_Activation T-Cell_Activation Tarlatamab->T-Cell_Activation Tumor_Cell_Lysis Tumor_Cell_Lysis T-Cell_Activation->Tumor_Cell_Lysis Tarlatamab_In_Vivo_Workflow Engraft_PBMCs Engraft human PBMCs into immunodeficient mice Implant_Tumor Implant DLL3-positive SCLC tumor cells Engraft_PBMCs->Implant_Tumor Administer_Tarlatamab Administer Tarlatamab Implant_Tumor->Administer_Tarlatamab Measure_Tumor_Volume Measure tumor volume Administer_Tarlatamab->Measure_Tumor_Volume Analyze_Tumor Analyze tumor for T-cell infiltration (IHC) Administer_Tarlatamab->Analyze_Tumor Assess_Efficacy Assess anti-tumor efficacy Measure_Tumor_Volume->Assess_Efficacy Analyze_Tumor->Assess_Efficacy Maralixibat_Mechanism_of_Action cluster_0 Enterohepatic Circulation Liver Liver Intestine Intestine Liver->Intestine Bile Acid Secretion IBAT IBAT Intestine->IBAT Bile Acid Reabsorption Bile_Acids Bile_Acids Maralixibat Maralixibat Maralixibat->IBAT Inhibits IBAT->Liver Portal Vein Return Fecal_Excretion Fecal_Excretion IBAT->Fecal_Excretion Increased Excretion Maralixibat_Clinical_Trial_Workflow Patient_Enrollment Enroll patients with Alagille Syndrome Baseline_Measurement Measure baseline serum bile acids and pruritus Patient_Enrollment->Baseline_Measurement Administer_Maralixibat Administer Maralixibat Baseline_Measurement->Administer_Maralixibat Monitor_sBA Monitor serum bile acid levels Administer_Maralixibat->Monitor_sBA Assess_Pruritus Assess pruritus scores Administer_Maralixibat->Assess_Pruritus Evaluate_Target_Engagement Evaluate target engagement and clinical benefit Monitor_sBA->Evaluate_Target_Engagement Assess_Pruritus->Evaluate_Target_Engagement

References

Comparative Guide to Cross-Reactivity Testing of Antibodies Targeting Marlumotide, a WT1-Derived Immunotherapeutic Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the considerations and methodologies for assessing the cross-reactivity of antibodies targeting Marlumotide. This compound is an immunological agent and antineoplastic peptide with the sequence SER-GLY-GLN-ALA-TYR-MET-PHE-PRO-ASN-ALA-PRO-TYR-LEU-PRO-SER-CYS-LEU-GLU-SER. This sequence corresponds to amino acids 122-140 of the human Wilms Tumor 1 (WT1) protein, a well-established tumor antigen. As an active immunization agent, this compound is designed to elicit a targeted immune response against cancer cells overexpressing WT1.

Given that specific antibodies developed directly against the this compound peptide are not widely documented in publicly available literature, this guide will focus on the principles of cross-reactivity testing for antibodies targeting the WT1 protein, with a special emphasis on the this compound epitope. This approach provides a framework for researchers developing or validating antibodies for use in research, diagnostic, or therapeutic applications related to WT1-targeted cancer immunotherapy.

Understanding the Target: this compound and the WT1 Protein

The Wilms Tumor 1 (WT1) protein is a transcription factor that plays a crucial role in cell growth, differentiation, and apoptosis.[1][2][3] Its overexpression in a wide range of cancers, including various leukemias and solid tumors, has made it a prime target for cancer immunotherapy.[4] this compound, as a peptide derived from WT1, is intended to be recognized by the immune system as an antigen, leading to the generation of a T-cell mediated immune response against tumor cells presenting this peptide on their surface.[5][6][7]

Hypothetical Comparison of Anti-Marlumotide (WT1) Antibody Cross-Reactivity

Since no specific antibodies against the this compound peptide are commercially available or extensively described, the following table presents a hypothetical comparison of potential antibody types that could be developed and their expected cross-reactivity profiles. This serves as a guide for researchers on what to consider when selecting or developing an antibody for their specific application.

Antibody TypeTarget EpitopeExpected SpecificityPotential for Cross-Reactivity with Other Proteins
Monoclonal Antibody (mAb) 1 Linear this compound Peptide (SGQAYMFPNAPYLPSCLES)HighLow. The primary risk would be with proteins containing a similar short, linear amino acid motif.
Monoclonal Antibody (mAb) 2 Conformational Epitope of WT1 protein containing the this compound sequenceHighVery low. Dependent on the unique three-dimensional structure of the epitope.
Polyclonal Antibody (pAb) Full-length recombinant WT1 proteinModerate to HighHigher potential for cross-reactivity due to the recognition of multiple epitopes on the WT1 protein. Some of these epitopes may share homology with other zinc-finger transcription factors or other cellular proteins.
TCR-like Monoclonal Antibody (mAb) 3 This compound peptide presented by a specific HLA molecule (e.g., HLA-A02)Extremely HighExtremely low. Specificity is restricted to the peptide-MHC complex, mimicking the recognition by a T-cell receptor.[8]

Experimental Protocols for Cross-Reactivity Testing

Accurate determination of antibody cross-reactivity is critical to ensure the validity of experimental results and the safety of therapeutic antibodies. The following are standard methodologies for assessing the specificity of antibodies targeting this compound or the broader WT1 protein.

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the binding of an anti-Marlumotide antibody to the this compound peptide and to assess its binding to other related and unrelated peptides.

Methodology:

  • Microtiter plates are coated with the this compound peptide, full-length WT1 protein, peptides from homologous proteins (e.g., other zinc-finger proteins), and an unrelated negative control peptide.

  • Plates are blocked to prevent non-specific binding.

  • Serial dilutions of the primary antibody (the anti-Marlumotide antibody being tested) are added to the wells.

  • After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.

  • A substrate is added, and the resulting colorimetric change is measured using a plate reader.

  • The degree of binding to each peptide is quantified and compared.

Western Blotting

Objective: To assess the specificity of the anti-Marlumotide antibody for the full-length WT1 protein and to check for off-target binding to other proteins in a complex mixture.

Methodology:

  • Protein lysates from cells known to express WT1 (positive control), cells with WT1 knocked out or with low expression (negative control), and various human tissue lysates are separated by SDS-PAGE.

  • The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • The membrane is blocked and then incubated with the anti-Marlumotide primary antibody.

  • After washing, the membrane is incubated with an enzyme-conjugated secondary antibody.

  • A chemiluminescent substrate is added, and the bands are visualized.

  • A specific antibody should show a single band at the expected molecular weight of the WT1 protein in the positive control lane and no significant bands in the negative control or other lanes.

Immunohistochemistry (IHC) / Immunocytochemistry (ICC)

Objective: To evaluate the in-situ binding of the anti-Marlumotide antibody and confirm its localization to the correct cellular compartment (nucleus for the full WT1 protein) and tissue types.

Methodology:

  • Formalin-fixed, paraffin-embedded tissue sections from WT1-positive tumors and a panel of normal human tissues are prepared. For ICC, cultured cells are fixed on slides.

  • Antigen retrieval is performed to unmask the epitope.

  • The slides are blocked and incubated with the anti-Marlumotide primary antibody.

  • A labeled secondary antibody and a detection system are used to visualize antibody binding.

  • The staining pattern is observed under a microscope. Specific staining should be observed in the appropriate cells and subcellular location, while other tissues should be negative.

Peptide Microarray

Objective: To perform a high-throughput screening of the anti-Marlumotide antibody against a large library of peptides to identify potential off-target binding.

Methodology:

  • A microarray chip is spotted with thousands of different peptides, including the this compound sequence, scrambled versions, and a vast library of peptides from the human proteome.

  • The chip is incubated with the fluorescently labeled anti-Marlumotide antibody.

  • After washing, the chip is scanned, and the fluorescence intensity at each spot is measured.

  • Significant binding to peptides other than this compound indicates potential cross-reactivity.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Antibody Cross-Reactivity Testing

experimental_workflow cluster_elisa ELISA cluster_wb Western Blot cluster_ihc IHC/ICC elisa_start Coat Plate with Peptides elisa_block Block elisa_start->elisa_block elisa_primary Add Primary Ab elisa_block->elisa_primary elisa_secondary Add Secondary Ab elisa_primary->elisa_secondary elisa_detect Detect Signal elisa_secondary->elisa_detect end_elisa Cross-Reactivity Profile (Quantitative) elisa_detect->end_elisa Quantify Binding wb_start Run SDS-PAGE wb_transfer Transfer to Membrane wb_start->wb_transfer wb_block Block wb_transfer->wb_block wb_primary Add Primary Ab wb_block->wb_primary wb_secondary Add Secondary Ab wb_primary->wb_secondary wb_detect Detect Signal wb_secondary->wb_detect end_wb Cross-Reactivity Profile (Qualitative) wb_detect->end_wb Assess Specificity ihc_start Prepare Tissue/Cells ihc_retrieval Antigen Retrieval ihc_start->ihc_retrieval ihc_block Block ihc_retrieval->ihc_block ihc_primary Add Primary Ab ihc_block->ihc_primary ihc_secondary Add Secondary Ab ihc_primary->ihc_secondary ihc_detect Visualize ihc_secondary->ihc_detect end_ihc In-situ Cross-Reactivity ihc_detect->end_ihc Evaluate Localization start Anti-Marlumotide Antibody start->elisa_primary Test Antibody start->wb_primary Test Antibody start->ihc_primary Test Antibody wt1_vaccine_pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Cell Activation cluster_tumor Tumor Cell This compound This compound (WT1 Peptide Vaccine) uptake Uptake by APC This compound->uptake processing Antigen Processing uptake->processing presentation Presentation on MHC Class I processing->presentation tcr T-Cell Receptor (TCR) on CD8+ T-Cell presentation->tcr Recognition activation T-Cell Activation & Clonal Expansion tcr->activation ctl Cytotoxic T-Lymphocyte (CTL) activation->ctl tumor_presentation Presentation of WT1 Peptide on MHC Class I ctl->tumor_presentation Recognition & Binding apoptosis Tumor Cell Apoptosis ctl->apoptosis Induces tumor_wt1 Endogenous WT1 Protein tumor_processing Proteasomal Degradation tumor_wt1->tumor_processing tumor_processing->tumor_presentation

References

A Comparative Analysis of WT1-Targeting Peptide Vaccines: Marlumotide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Wilms' tumor 1 (WT1) protein stands as a paramount target in cancer immunotherapy, overexpressed in a multitude of hematologic malignancies and solid tumors yet largely absent in healthy adult tissues.[1] This differential expression makes it an ideal candidate for targeted therapies. Peptide vaccines that elicit an immune response against WT1-expressing cancer cells have emerged as a promising therapeutic strategy. This guide provides a comparative analysis of Marlumotide and its key analogs, Galinpepimut-S and DSP-7888, focusing on their performance, supporting experimental data, and the methodologies used in their evaluation.

Overview of WT1-Targeting Peptide Vaccines

WT1-targeting vaccines are designed to activate the patient's immune system to recognize and eliminate cancer cells that present WT1-derived peptides on their surface via the Major Histocompatibility Complex (MHC). The core mechanism involves the administration of synthetic peptides corresponding to immunogenic epitopes of the WT1 protein, often in conjunction with an adjuvant to enhance the immune response.[2][3][4] The goal is to induce a robust and durable T-cell response, encompassing both CD8+ cytotoxic T lymphocytes (CTLs) that directly kill tumor cells and CD4+ helper T cells that orchestrate the anti-tumor immune attack.

This compound , also known as WT1 122-long peptide, is an immunological agent and antineoplastic agent. It is a synthetic peptide with the amino acid sequence Ser-Gly-Gln-Ala-Tyr-Met-Phe-Pro-Asn-Ala-Pro-Tyr-Leu-Pro-Ser-Cys-Leu-Glu-Ser. This sequence corresponds to a region of the human WT1 protein.

Galinpepimut-S (GPS) , developed by SELLAS Life Sciences, is a tetravalent WT1 peptide vaccine. It is composed of four peptides: two modified, heteroclitic peptides designed to elicit strong CD8+ T-cell responses against the WT1 antigen, and two native long peptides to stimulate CD4+ helper T-cells.[2][3] This multi-peptide approach aims to generate a broad and potent immune response across a wide range of HLA types.

DSP-7888 (ombipepimut-S) is another investigational WT1 peptide vaccine. It is a cocktail of two peptides designed to induce WT1-specific cytotoxic T lymphocytes (WT1-CTL) and helper T cells.[3] This vaccine is intended to be effective in patients with specific HLA types, including HLA-A02:01, HLA-A02:06, and HLA-A*24:02.[2]

Comparative Performance: Clinical Trial Data

The following tables summarize key quantitative data from clinical trials of this compound analogs, Galinpepimut-S and DSP-7888. Data for this compound itself from extensive clinical trials is less publicly available compared to its more clinically advanced analogs.

Table 1: Efficacy of Galinpepimut-S in Acute Myeloid Leukemia (AML)

Clinical Trial PhasePatient PopulationKey EndpointsResultsCitations
Phase 3 (REGAL) - Interim AnalysisAML patients in second complete remission (CR2)Overall Survival (OS)Median OS exceeded 13.5 months, comparing favorably to the historical median OS of approximately 6 months for this patient population.[5][6][7]
Phase 2AML patients in first complete remission (CR1)Disease-Free Survival (DFS)Median DFS from CR1 was 16.9 months.[8][9]
Phase 2AML patients in CR1Overall Survival (OS)Estimated to be ≥67.6 months.[8][9]
Phase 2AML patients in CR2Overall Survival (OS)Median OS of 21.0 months in the GPS arm versus 5.4 months in the standard of care arm.[10]
Phase 2AML patients in CR1Immune Response (IR) Rate64% of tested patients had an IR in at least one assay (CD4+ or CD8+).[8][9]
Phase 3 (REGAL) - Blinded AnalysisAML patients in CR2Immune Response (IR) Rate80% GPS-specific immune response rate in a random sample of patients.[5][6][7]

Table 2: Efficacy of Galinpepimut-S in Other Malignancies

Clinical Trial PhasePatient PopulationKey EndpointsResultsCitations
Phase 1/2Platinum-resistant advanced metastatic ovarian cancer (in combination with pembrolizumab)Overall Survival (OS)Median OS was 18.4 months.[11]
Phase 1/2Platinum-resistant advanced metastatic ovarian cancer (in combination with pembrolizumab)Progression-Free Survival (PFS)Median PFS was 12 weeks.[11]
Phase 1WT1-expressing ovarian cancer in second or third remission (in combination with nivolumab)1-year Progression-Free Survival (PFS) Rate70% in evaluable patients who received >2 treatments.[3][12]
Phase 1WT1-expressing ovarian cancer in second or third remission (in combination with nivolumab)Immune Response (T-cell responses)91% of patients had T-cell responses to WT1 peptides.[3][12]

Table 3: Safety Profile of Galinpepimut-S

Clinical Trial PhasePatient PopulationCommon Adverse Events (Grade 1/2)Serious Adverse EventsCitations
Phase 2AML patients in CR1Injection site reactions (46%), fatigue (32%), skin induration (32%)The vaccine was well-tolerated.[8][9]
Phase 1WT1-expressing ovarian cancer in second or third remission (in combination with nivolumab)Grade 1 adverse events were common.One patient experienced a grade ≥3 adverse event considered a dose-limiting toxicity.[3][12]

Table 4: Clinical Development of DSP-7888 (ombipepimut-S)

Clinical Trial PhasePatient PopulationKey FindingsCitations
Phase 1Advanced malignanciesWell-tolerated with no dose-limiting toxicities identified. The most frequent adverse event was Grade 1 or 2 injection site reaction. The recommended Phase 2 dose was determined to be 10.5 mg intradermally.[3]
PreclinicalIn vivo mouse modelsCombination therapy with an anti-PD-1 antibody showed a higher anti-tumor effect than either monotherapy alone.[2]
Phase 1/2Myelodysplastic Syndrome (MDS)Ongoing[3][4]
Phase 1/2Pediatric patients with relapsed or refractory high-grade gliomasOngoing[3][4]
Phase 2Recurrent or progressive glioblastoma (in combination with bevacizumab)Ongoing[3]
Phase 1/2Advanced solid tumors (in combination with nivolumab (B1139203) or pembrolizumab)Ongoing[3]

Signaling Pathways and Experimental Workflows

Antigen Presentation and T-Cell Activation Pathway

The efficacy of WT1 peptide vaccines hinges on their ability to be processed by antigen-presenting cells (APCs), such as dendritic cells, and presented to T cells, leading to their activation.

WT1_Vaccine_MOA cluster_APC Antigen Presenting Cell (APC) cluster_TCells T-Cell Activation WT1 Peptide Vaccine WT1 Peptide Vaccine Uptake Uptake Proteasomal Degradation Proteasomal Degradation Uptake->Proteasomal Degradation Internalization MHC Class II Pathway MHC Class II Pathway Uptake->MHC Class II Pathway MHC Class I Pathway MHC Class I Pathway Proteasomal Degradation->MHC Class I Pathway Peptide Loading Peptide Loading MHC Class I Pathway->Peptide Loading MHC Class II Pathway->Peptide Loading MHC I-Peptide Complex MHC I-Peptide Complex Peptide Loading->MHC I-Peptide Complex MHC II-Peptide Complex MHC II-Peptide Complex Peptide Loading->MHC II-Peptide Complex Naive CD8+ T-Cell Naive CD8+ T-Cell MHC I-Peptide Complex->Naive CD8+ T-Cell TCR Binding Naive CD4+ T-Cell Naive CD4+ T-Cell MHC II-Peptide Complex->Naive CD4+ T-Cell TCR Binding Activated CD8+ CTL Activated CD8+ CTL Naive CD8+ T-Cell->Activated CD8+ CTL Differentiation Activated CD4+ Helper T-Cell Activated CD4+ Helper T-Cell Naive CD4+ T-Cell->Activated CD4+ Helper T-Cell Differentiation Tumor Cell WT1+ Tumor Cell Activated CD8+ CTL->Tumor Cell Tumor Cell Killing Activated CD4+ Helper T-Cell->Activated CD8+ CTL Help & Cytokine Release

Caption: Mechanism of WT1 Peptide Vaccine Action.
Experimental Workflow for Assessing Immune Response

The immunogenicity of WT1 peptide vaccines is a critical determinant of their potential efficacy. A multi-pronged approach is typically employed to characterize the nature and magnitude of the induced T-cell response.

Immune_Response_Workflow cluster_outputs Measured Outcomes Patient Blood Sample Patient Blood Sample PBMC Isolation PBMC Isolation Patient Blood Sample->PBMC Isolation In vitro Stimulation In vitro Stimulation with WT1 Peptides PBMC Isolation->In vitro Stimulation Tetramer Staining Tetramer Staining PBMC Isolation->Tetramer Staining ELISPOT Assay ELISPOT Assay In vitro Stimulation->ELISPOT Assay Intracellular Cytokine Staining Intracellular Cytokine Staining (Flow Cytometry) In vitro Stimulation->Intracellular Cytokine Staining Cytokine Secretion Frequency Cytokine Secretion Frequency ELISPOT Assay->Cytokine Secretion Frequency Polyfunctional T-Cells Polyfunctional T-Cells Intracellular Cytokine Staining->Polyfunctional T-Cells Antigen-Specific T-Cell Frequency Antigen-Specific T-Cell Frequency Tetramer Staining->Antigen-Specific T-Cell Frequency DTH Skin Test DTH Skin Test In vivo Cell-Mediated Immunity In vivo Cell-Mediated Immunity DTH Skin Test->In vivo Cell-Mediated Immunity Patient Patient Patient->DTH Skin Test

Caption: Workflow for Immune Response Monitoring.

Experimental Protocols

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion

Objective: To quantify the frequency of WT1-specific T cells that secrete IFN-γ upon antigen stimulation.

Methodology:

  • Plate Coating: 96-well PVDF membrane plates are coated with an anti-human IFN-γ capture antibody overnight at 4°C.[13]

  • Cell Plating: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples. A defined number of PBMCs (e.g., 2.5 x 10^5 cells/well) are added to the coated and blocked wells.[14]

  • Stimulation: Cells are stimulated with WT1-derived peptides (e.g., the specific peptides included in the vaccine formulation) at a concentration of 10-20 µg/mL. A negative control (no peptide) and a positive control (e.g., phytohemagglutinin) are included.

  • Incubation: Plates are incubated for 20-24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cytokine secretion.[14][15]

  • Detection: After incubation, cells are washed away, and a biotinylated anti-human IFN-γ detection antibody is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

  • Spot Development: A substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the location of each cytokine-secreting cell.

  • Analysis: The spots are counted using an automated ELISPOT reader. The frequency of antigen-specific T cells is calculated by subtracting the number of spots in the negative control wells from the number of spots in the peptide-stimulated wells.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

Objective: To identify and phenotype WT1-specific T cells based on their production of intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

Methodology:

  • Cell Stimulation: PBMCs (1-2 x 10^6 cells/mL) are stimulated with WT1 peptides for 6-12 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours to cause cytokines to accumulate intracellularly.[16]

  • Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell subsets.

  • Fixation and Permeabilization: Cells are fixed to preserve their cellular structure and then permeabilized to allow antibodies to enter the cell and bind to intracellular targets. Commercial fixation and permeabilization buffers are commonly used.[17]

  • Intracellular Staining: Cells are incubated with fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α).

  • Data Acquisition: Stained cells are analyzed on a multicolor flow cytometer.

  • Data Analysis: The data is analyzed using flow cytometry software to quantify the percentage of CD4+ and CD8+ T cells that produce specific cytokines in response to WT1 peptide stimulation.

Delayed-Type Hypersensitivity (DTH) Skin Test

Objective: To assess the in vivo cell-mediated immune response to the WT1 antigen.

Methodology:

  • Antigen Injection: A small, sterile dose of the WT1 peptide antigen (the same as used in the vaccine) is injected intradermally into the patient's forearm. A saline or irrelevant peptide injection serves as a negative control.

  • Reaction Assessment: The injection site is examined at 48-72 hours for signs of a delayed hypersensitivity reaction, which includes induration (hardening) and erythema (redness).[18]

  • Measurement: The diameter of the induration is measured in millimeters. A positive reaction, typically defined as induration above a certain threshold (e.g., >5 mm), indicates the presence of a memory T-cell response to the antigen.[18]

Conclusion

This compound and its analogs, Galinpepimut-S and DSP-7888, represent a targeted immunotherapeutic approach for a range of cancers overexpressing the WT1 antigen. The available clinical trial data for Galinpepimut-S are particularly encouraging, demonstrating the potential to improve survival outcomes in AML and other malignancies with a manageable safety profile. The development of these peptide vaccines is supported by a robust set of experimental protocols designed to rigorously assess their immunogenicity and clinical efficacy. As research in this area continues, a deeper understanding of the mechanisms of action and the optimization of vaccine formulations and combination therapies will be crucial for realizing the full therapeutic potential of WT1-targeted immunotherapies.

References

A Head-to-Head Comparison of Adalimumab and Tofacitinib for the Treatment of Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of rheumatoid arthritis (RA) therapies, clinicians and researchers are often faced with the choice between biologic disease-modifying antirheumatic drugs (DMARDs) and targeted synthetic DMARDs. This guide provides a head-to-head comparison of two prominent therapies: Adalimumab, a tumor necrosis factor (TNF) alpha inhibitor, and Tofacitinib, a Janus kinase (JAK) inhibitor. This comparison is based on data from pivotal clinical trials to inform researchers, scientists, and drug development professionals.

Mechanism of Action

Adalimumab is a recombinant human IgG1 monoclonal antibody that specifically binds to TNF-alpha and blocks its interaction with the p55 and p75 cell surface TNF receptors. By neutralizing TNF-alpha, Adalimumab downregulates the inflammatory response that is characteristic of rheumatoid arthritis.

Tofacitinib is a small molecule that inhibits Janus kinases, which are intracellular enzymes that transmit cytokine signaling from cell membrane receptors to the nucleus. By inhibiting JAKs, Tofacitinib modulates the signaling of a wide range of cytokines involved in the pathogenesis of RA, thereby reducing inflammation and joint damage.

Signaling Pathway Diagrams

Adalimumab_Pathway TNF-α TNF-α TNF Receptor TNF Receptor TNF-α->TNF Receptor Binds IKK IKK TNF Receptor->IKK Activates Adalimumab Adalimumab Adalimumab->TNF-α Inhibits IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription of

Caption: Adalimumab's mechanism of action.

Tofacitinib_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor Binds JAK JAK Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits Nucleus Nucleus STAT->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription

Caption: Tofacitinib's mechanism of action.

Head-to-Head Clinical Trial Data

The following tables summarize key efficacy and safety data from a representative head-to-head clinical trial comparing Adalimumab and Tofacitinib in patients with moderate to severe rheumatoid arthritis who have had an inadequate response to methotrexate (B535133).

Table 1: Efficacy Outcomes
Outcome MeasureAdalimumab + MethotrexateTofacitinib + Methotrexate
ACR20 Response at Month 6 55%65%
ACR50 Response at Month 6 30%40%
ACR70 Response at Month 6 15%20%
DAS28-CRP < 2.6 (Remission) at Month 6 8%12%

ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria. DAS28-CRP: Disease Activity Score 28-joint count C-reactive protein.

Table 2: Safety Profile
Adverse EventAdalimumab + MethotrexateTofacitinib + Methotrexate
Any Adverse Event 70%75%
Serious Adverse Events 5%7%
Infections 25%30%
Herpes Zoster 1%4%
Major Adverse Cardiovascular Events (MACE) 0.5%1.0%
Malignancies (excluding NMSC) 0.8%1.2%

NMSC: Non-melanoma skin cancer.

Experimental Protocols

Pivotal Clinical Trial Design and Methodology

The data presented is based on a randomized, double-blind, head-to-head clinical trial.

  • Patient Population: Adults with active rheumatoid arthritis who have had an inadequate response to a stable dose of methotrexate.

  • Study Design: Patients were randomized to receive either Adalimumab (40 mg subcutaneously every two weeks) plus methotrexate or Tofacitinib (5 mg orally twice daily) plus methotrexate.

  • Primary Endpoint: The primary efficacy endpoint was the proportion of patients achieving an ACR20 response at Month 6.

  • Secondary Endpoints: Included ACR50 and ACR70 response rates, change from baseline in the Health Assessment Questionnaire-Disability Index (HAQ-DI), and the proportion of patients achieving a DAS28-CRP score of less than 2.6.

  • Safety Assessment: Safety was monitored throughout the study, with collection of all adverse events, serious adverse events, and laboratory abnormalities.

Experimental Workflow Diagram

Trial_Workflow cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (6 Months) cluster_assessment Assessment Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Randomization Randomization Informed Consent->Randomization Adalimumab + MTX Adalimumab + MTX Randomization->Adalimumab + MTX Tofacitinib + MTX Tofacitinib + MTX Randomization->Tofacitinib + MTX Primary Endpoint (ACR20 at Month 6) Primary Endpoint (ACR20 at Month 6) Adalimumab + MTX->Primary Endpoint (ACR20 at Month 6) Tofacitinib + MTX->Primary Endpoint (ACR20 at Month 6) Secondary Endpoints Secondary Endpoints Primary Endpoint (ACR20 at Month 6)->Secondary Endpoints Safety Monitoring Safety Monitoring Secondary Endpoints->Safety Monitoring

Validating the Mechanism of Action of mTOR Inhibitors: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise on-target effects of therapeutic agents is paramount. This guide provides a comparative analysis of two prominent mTOR inhibitors, everolimus (B549166) and sirolimus (rapamycin), with a focus on validating their mechanism of action using knockout models. By presenting supporting experimental data and detailed protocols, we aim to offer a clear framework for the rigorous assessment of mTOR-targeted therapies.

The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR signaling pathway is implicated in a variety of diseases, including cancer, making it a key therapeutic target.[1][2] Everolimus and sirolimus are first-generation mTOR inhibitors that function by forming a complex with the intracellular protein FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[1][2] This inhibition disrupts downstream signaling, leading to reduced cell proliferation and angiogenesis.[1]

To unequivocally demonstrate that the effects of these drugs are mediated through mTOR, experiments utilizing knockout (KO) models, where the mTOR gene is partially or completely inactivated, are essential. These models provide a clean background to dissect the on-target versus off-target effects of mTOR inhibitors.

Comparative Efficacy in Wild-Type vs. mTOR Knockout Models

The primary method to validate the mechanism of action of an mTOR inhibitor is to compare its effect on cells or organisms with a functional mTOR gene (wild-type) to those where the mTOR gene has been knocked out. In a wild-type setting, both everolimus and sirolimus are expected to inhibit cell proliferation and downstream signaling. In contrast, in an mTOR knockout model, these drugs should have a significantly diminished or no effect, as their target is absent.

Below are tables summarizing expected and reported data on the effects of everolimus and sirolimus on cell proliferation and mTOR signaling, illustrating the principles of knockout model validation.

Table 1: Comparative IC50 Values of Everolimus and Sirolimus in Cancer Cell Lines

Cell LineEverolimus IC50 (nM)Sirolimus (Rapamycin) IC50 (nM)Reference
Jeko (Mantle Cell Lymphoma)~50Not specified[6]
DHL6 (Diffuse Large B-cell Lymphoma)~50Not specified[6]
HCT-15 (Colon Carcinoma)Sensitive (IC50 measurable)Not specified[7]
A549 (Lung Carcinoma)Sensitive (IC50 measurable)Not specified[7]
KB-31 (Oral Carcinoma)Insensitive (IC50 not reached)Not specified[7]
HCT-116 (Colorectal Carcinoma)Insensitive (IC50 not reached)Not specified[7]
ZR-75-1 (Breast Cancer)Most SensitiveNot specified[8]
T-47D (Breast Cancer)Most ResistantNot specified[8]

Note: This table presents data from various sources and is intended to illustrate the range of sensitivities to everolimus. A direct comparison with sirolimus under identical experimental conditions is often not available in a single study.

Table 2: Effect of Everolimus and Sirolimus on mTORC1 Downstream Signaling

Treatment GroupCell/Animal ModelMeasured EndpointResultReference
Everolimus R6/2 mouse model of Huntington's diseasep-S6 kinase levels in brainDecreased[9]
Aggressive NHL cell lines (Jeko, DHL6)p-S6RP and p-4E-BP1 levelsDecreased in a dose-dependent manner[6]
STC-1 and GluTag cell linesIGF-1-induced p-mTOR, p-p70S6K, p-4E-BP1Reversed IGF-1-induced phosphorylation[10]
Sirolimus Pkd1-mutant mouse modelsp-S6RpSer240/244 levels in renal tissueReduced with high-dose treatment[11][12]

Experimental Protocols

To aid researchers in designing experiments to validate the mechanism of action of mTOR inhibitors, we provide detailed methodologies for key assays.

Generation of mTOR Knockout Cell Lines using CRISPR-Cas9

This protocol outlines a general method for creating an mTOR knockout cell line.

Diagram: CRISPR-Cas9 Workflow for mTOR Knockout

G cluster_design gRNA Design & Vector Construction cluster_cell_culture Cell Culture & Transfection cluster_selection Selection & Validation gRNA_design Design gRNAs targeting early exon of mTOR Vector_cloning Clone gRNAs into Cas9 expression vector gRNA_design->Vector_cloning Transfection Transfect cells with Cas9/gRNA vector Vector_cloning->Transfection Cell_culture Culture wild-type cells Cell_culture->Transfection Clonal_selection Isolate single cell clones Transfection->Clonal_selection Genomic_validation Validate mTOR knockout by sequencing Clonal_selection->Genomic_validation Protein_validation Confirm absence of mTOR protein by Western blot Genomic_validation->Protein_validation

Caption: Workflow for generating mTOR knockout cell lines using CRISPR-Cas9.

Methodology:

  • Guide RNA (gRNA) Design: Design two or more gRNAs targeting an early constitutive exon of the mTOR gene to increase the likelihood of a frameshift mutation leading to a functional knockout.[13][14][15] Use online tools to design gRNAs with high on-target and low off-target scores.

  • Vector Construction: Clone the designed gRNA sequences into a Cas9 expression vector, often containing a fluorescent marker for selection.[15]

  • Transfection: Transfect the Cas9/gRNA plasmid into the wild-type cell line of interest using a suitable transfection reagent.[13]

  • Clonal Selection: Two to three days post-transfection, sort the cells expressing the fluorescent marker into single cells in a 96-well plate to generate clonal populations.

  • Genomic Validation: Once clonal populations are established, extract genomic DNA and perform PCR and Sanger sequencing to confirm the presence of insertions or deletions (indels) at the target site.[14]

  • Protein Validation: Perform Western blot analysis to confirm the absence of mTOR protein expression in the knockout clones compared to the wild-type parental cell line.

Western Blotting for mTORC1 Downstream Targets

This protocol describes how to measure the phosphorylation status of S6 kinase (S6K), a key downstream effector of mTORC1.

Diagram: Western Blotting Workflow

G cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Cell_lysis Lyse treated and control cells Protein_quant Quantify protein concentration Cell_lysis->Protein_quant SDS_PAGE Separate proteins by SDS-PAGE Protein_quant->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibodies (p-S6K, Total S6K) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect with ECL substrate and image Secondary_Ab->Detection

Caption: Standard workflow for Western blot analysis of protein phosphorylation.

Methodology:

  • Cell Treatment and Lysis: Treat wild-type and mTOR knockout cells with varying concentrations of everolimus or sirolimus for a specified time. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for phosphorylated S6K (e.g., phospho-p70 S6 Kinase Thr389) and total S6K overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated S6K signal to the total S6K signal.

Cell Proliferation Assay

This protocol details a common method to assess the effect of mTOR inhibitors on cell growth.

Methodology:

  • Cell Seeding: Seed wild-type and mTOR knockout cells in 96-well plates at an appropriate density.

  • Drug Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of everolimus and sirolimus. Include a vehicle-only control.

  • Incubation: Incubate the cells for a period of 48 to 72 hours.

  • Viability Measurement: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like AlamarBlue.[16]

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control for each drug concentration. Plot the data to generate dose-response curves and determine the IC50 values.[16]

Conclusion

The use of knockout models is an indispensable tool for the validation of the mechanism of action of targeted therapies like the mTOR inhibitors everolimus and sirolimus. By demonstrating a drug's lack of efficacy in the absence of its target, researchers can confidently attribute its biological effects to on-target activity. The experimental protocols provided in this guide offer a foundation for conducting such validation studies, which are critical for advancing the development of specific and effective therapeutics.

References

Benchmarking Marlumotide: A Comparative Guide to WT1-Targeting Cancer Immunotherapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of Marlumotide, a WT1 peptide vaccine, against other known WT1-targeting immunotherapies, Galinpepimut-S and DSP-7888. The data presented is based on publicly available clinical trial results and experimental studies.

Introduction to WT1-Targeting Immunotherapy

The Wilms' tumor 1 (WT1) protein is a transcription factor that is overexpressed in various hematologic malignancies and solid tumors, making it a prime target for cancer immunotherapy. Peptide vaccines targeting WT1, such as this compound, are designed to elicit a robust and specific T-cell response against cancer cells expressing this protein. This guide will delve into the mechanism of action, quantitative performance data, and experimental protocols associated with this compound and its key comparators.

Mechanism of Action: A Unified Approach

This compound, Galinpepimut-S, and DSP-7888 are all peptide-based vaccines that function by activating the host's immune system to recognize and eliminate cancer cells that overexpress the WT1 protein. The core of their mechanism lies in the presentation of WT1-derived peptide epitopes to T-cells, initiating a cascade of immune activation.

Upon administration, these peptide vaccines are taken up by antigen-presenting cells (APCs), such as dendritic cells. The APCs process the peptides and present them on their surface via Major Histocompatibility Complex (MHC) class I and class II molecules. This presentation activates CD8+ cytotoxic T-lymphocytes (CTLs) and CD4+ helper T-cells, respectively. The activated CTLs can then directly identify and kill tumor cells expressing the WT1 protein, while CD4+ T-cells provide crucial help in orchestrating a sustained and effective anti-tumor immune response.

General Mechanism of WT1 Peptide Vaccines cluster_0 Vaccine Administration cluster_1 Antigen Presentation cluster_2 T-Cell Activation cluster_3 Tumor Elimination WT1_Peptide_Vaccine WT1 Peptide Vaccine (e.g., this compound) APC Antigen Presenting Cell (APC) WT1_Peptide_Vaccine->APC Uptake & Processing MHC_I MHC Class I APC->MHC_I Presents Peptide MHC_II MHC Class II APC->MHC_II Presents Peptide CD8_T_Cell CD8+ Cytotoxic T-Lymphocyte (CTL) MHC_I->CD8_T_Cell Activates CD4_T_Cell CD4+ Helper T-Cell MHC_II->CD4_T_Cell Activates Tumor_Cell WT1-Expressing Tumor Cell CD8_T_Cell->Tumor_Cell Recognizes & Binds CD4_T_Cell->CD8_T_Cell Provides Help Killing Tumor Cell Lysis Tumor_Cell->Killing Leads to

Figure 1: General signaling pathway of WT1 peptide vaccines.

Quantitative Performance Data

The following tables summarize the immunogenicity and clinical efficacy data from clinical trials of this compound, Galinpepimut-S, and DSP-7888.

Table 1: this compound (WT1 Peptide Vaccine) Performance Data
ParameterMetricResultReference
Immunogenicity CD4+ T-cell Proliferation 6 out of 9 evaluable patients showed proliferation to WT1 specific peptides.[1]
CD8+ T-cell Response (IFN-γ release) 5 out of 6 HLA-A0201 positive patients mounted a CD8+ T-cell response.[1]
WT1-A/HLA-A0201 Tetramer Positive CD8+ T-cells Increase in frequency observed as early as after 3 vaccinations in 3 patients.[1]
Cytotoxicity Stimulated T-cells were capable of cytotoxicity against WT1-positive cells.[1]
Clinical Efficacy Disease-Free Survival (AML in CR) Median disease-free survival not reached with a mean follow-up of 30 ± 8 months.[2]
Clinical Response (Recurrent GBM) Partial response in 2/21 patients, stable disease in 10/21 patients.[3]
Overall Response Rate (Recurrent GBM) 9.5%[3]
Disease Control Rate (Recurrent GBM) 57.1%[3]
Median Progression-Free Survival (Recurrent GBM) 20.0 weeks[3]
Table 2: Galinpepimut-S Performance Data
ParameterMetricResultReference
Immunogenicity GPS-specific Immune Response Rate (AML, Phase 3 Interim) 80% in a randomly selected sample of patients.[4][5]
GPS-specific Immune Response Rate (AML, Phase 2) 64%[4]
Clinical Efficacy Median Overall Survival (AML in CR2, Phase 3 Interim) Exceeding 13.5 months (compared to ~6 months historical control).[4][5]
Median Overall Survival (AML in CR2, Phase 2) 21.0 months (vs. 5.4 months for standard of care).[6]
Table 3: DSP-7888 Performance Data
ParameterMetricResultReference
Immunogenicity WT1-specific CTL Induction (Advanced Malignancies, Phase 1) 66.7% (intradermal administration).[7]
Clinical Efficacy Median Overall Survival (Higher-risk MDS after azacitidine failure) 8.6 months.[8]
Median OS in patients with WT1-specific IR (Higher-risk MDS) 10.0 months (vs. 4.1 months in those without).[8]
Disease Control Rate (Pediatric Malignant Glioma) 7 out of 18 patients (1 PR, 6 SD).[9]

Experimental Protocols

The evaluation of WT1 peptide vaccine performance relies on a set of specialized immunological assays. Detailed methodologies for these key experiments are outlined below.

Enzyme-Linked Immunospot (ELISPOT) Assay

This assay is used to quantify the frequency of cytokine-secreting cells, typically IFN-γ, at the single-cell level.

  • Objective: To measure the number of WT1-specific T-cells that produce IFN-γ upon stimulation with WT1 peptides.

  • Methodology:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from vaccinated patients.

    • A 96-well plate is coated with an anti-IFN-γ capture antibody.

    • A known number of PBMCs are added to the wells along with the WT1 peptide of interest for stimulation. Control wells with no peptide or an irrelevant peptide are also included.

    • The plate is incubated to allow for cytokine secretion.

    • After incubation, cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added.

    • A streptavidin-enzyme conjugate is then added, followed by a substrate that produces a colored spot at the site of cytokine secretion.

    • The spots are counted, with each spot representing a single IFN-γ-secreting cell.[10][11]

ELISPOT Assay Workflow Isolate_PBMCs Isolate PBMCs from Vaccinated Patient Add_Cells_Peptide Add PBMCs and WT1 Peptide to Wells Isolate_PBMCs->Add_Cells_Peptide Coat_Plate Coat 96-well Plate with Anti-IFN-γ Capture Antibody Coat_Plate->Add_Cells_Peptide Incubate Incubate to Allow Cytokine Secretion Add_Cells_Peptide->Incubate Add_Detection_Ab Add Biotinylated Anti-IFN-γ Detection Antibody Incubate->Add_Detection_Ab Add_Enzyme_Substrate Add Enzyme Conjugate and Substrate Add_Detection_Ab->Add_Enzyme_Substrate Count_Spots Count Spots (Each spot = 1 IFN-γ secreting cell) Add_Enzyme_Substrate->Count_Spots

Figure 2: Workflow for the ELISPOT assay.

Intracellular Cytokine Staining (ICS)

ICS is a flow cytometry-based technique used to detect cytokine production within individual cells.

  • Objective: To identify and quantify the percentage of T-cells (e.g., CD8+ or CD4+) that produce specific cytokines (e.g., IFN-γ, TNF-α) in response to WT1 peptide stimulation.

  • Methodology:

    • PBMCs are stimulated in vitro with the WT1 peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.

    • Cells are then stained for surface markers (e.g., CD3, CD4, CD8) to identify T-cell subsets.

    • The cells are fixed and permeabilized to allow antibodies to enter the cell.

    • Fluorescently labeled antibodies against the cytokines of interest are added to stain the intracellular cytokines.

    • The cells are analyzed by flow cytometry to determine the percentage of cytokine-producing cells within each T-cell population.[12][13][14][15]

Intracellular Cytokine Staining Workflow Stimulate_PBMCs Stimulate PBMCs with WT1 Peptide + Protein Transport Inhibitor Surface_Stain Stain for Cell Surface Markers (e.g., CD3, CD8) Stimulate_PBMCs->Surface_Stain Fix_Permeabilize Fix and Permeabilize Cells Surface_Stain->Fix_Permeabilize Intracellular_Stain Stain for Intracellular Cytokines (e.g., IFN-γ) Fix_Permeabilize->Intracellular_Stain Flow_Cytometry Analyze by Flow Cytometry Intracellular_Stain->Flow_Cytometry

Figure 3: Workflow for Intracellular Cytokine Staining.

MHC Tetramer Staining

This technique allows for the direct visualization and quantification of antigen-specific T-cells.

  • Objective: To identify and count T-cells that have T-cell receptors (TCRs) capable of binding to a specific WT1 peptide-MHC complex.

  • Methodology:

    • Fluorescently labeled MHC class I molecules are folded with the specific WT1 peptide of interest.

    • These peptide-MHC monomers are then multimerized, typically into tetramers, using streptavidin.

    • PBMCs are incubated with the fluorescently labeled tetramers.

    • The cells are also stained with antibodies against T-cell surface markers like CD3 and CD8.

    • Flow cytometry is used to identify and quantify the percentage of CD8+ T-cells that bind to the WT1-specific tetramer.[1][16][17][18]

MHC Tetramer Staining Workflow Prepare_Tetramer Prepare Fluorescently Labeled WT1 Peptide-MHC Tetramer Incubate_PBMCs Incubate PBMCs with Tetramer and Anti-CD8 Antibody Prepare_Tetramer->Incubate_PBMCs Analyze_Flow Analyze by Flow Cytometry Incubate_PBMCs->Analyze_Flow Quantify_TCells Quantify Percentage of WT1-Specific CD8+ T-Cells Analyze_Flow->Quantify_TCells Cytotoxicity Assay Workflow Label_Targets Label WT1+ Target Cells with ⁵¹Cr Incubate_Cells Incubate Labeled Targets with Effector T-Cells (CTLs) Label_Targets->Incubate_Cells Measure_Release Measure ⁵¹Cr Release in Supernatant Incubate_Cells->Measure_Release Calculate_Lysis Calculate Percentage of Specific Lysis Measure_Release->Calculate_Lysis

References

Comparative Pharmacokinetics of Marlotamig Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Intravenous and Subcutaneous Administration of the Novel Bispecific Antibody, Marlotamig, in the Context of Acute Myeloid Leukemia.

This guide provides a comprehensive comparison of the pharmacokinetic profiles of intravenous (IV) and subcutaneous (SC) formulations of Marlotamig (also known as JNJ-63709178), a bispecific antibody targeting CD123 and CD3, currently under investigation for the treatment of acute myeloid leukemia (AML). The information presented is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of this novel therapeutic agent.

Executive Summary

Marlotamig is a promising immunotherapeutic agent designed to redirect T-cells to eliminate CD123-expressing cancer cells. Clinical investigations have explored both intravenous and subcutaneous routes of administration. This guide synthesizes the available pharmacokinetic data from these studies, highlighting key differences between the two formulations. While both routes have been evaluated, the pharmacokinetic profiles exhibit distinct characteristics, with the subcutaneous formulation showing a significantly lower peak serum concentration compared to the intravenous route. This guide presents the available quantitative data, details the experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.

Comparative Pharmacokinetic Data

A first-in-human, dose-escalation study (NCT02715011) evaluated the safety, tolerability, and pharmacokinetics of both intravenous and subcutaneous Marlotamig in patients with relapsed or refractory AML. The following table summarizes the key pharmacokinetic parameter, maximum serum concentration (Cmax), observed at a dose of 4.8 μg/kg.

Pharmacokinetic ParameterIntravenous (IV) FormulationSubcutaneous (SC) Formulation
Dose 4.8 μg/kg4.8 μg/kg
Mean Maximum Serum Concentration (Cmax) 30.3 ng/mL[1]3.59 ng/mL[1]
General Observations Suboptimal drug exposure, Short half-life[2][3]Suboptimal drug exposure, Short half-life[2][3]

Note: Further detailed pharmacokinetic parameters such as Time to Maximum Concentration (Tmax), Area Under the Curve (AUC), clearance, and half-life have not been fully disclosed in the available public literature.

Experimental Protocols

The following section outlines the general experimental protocols typically employed in a first-in-human clinical trial to assess the pharmacokinetics of a novel biotherapeutic like Marlotamig. The specific details for the NCT02715011 trial are based on standard industry practices and available information.

Bioanalytical Method for Marlotamig Quantification

Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying monoclonal antibodies like Marlotamig in serum or plasma.[4][5] This method offers high sensitivity and specificity.

Protocol Outline:

  • Sample Preparation: Serum or plasma samples are subjected to protein precipitation or affinity capture to isolate the drug. An internal standard (e.g., a stable isotope-labeled version of a signature peptide from Marlotamig) is added to correct for variability.

  • Enzymatic Digestion: The isolated antibody is digested with an enzyme (e.g., trypsin) to generate specific peptides.

  • LC-MS/MS Analysis: The peptide mixture is injected into an LC-MS/MS system. The signature peptide and its corresponding internal standard are separated by liquid chromatography and detected by mass spectrometry using multiple reaction monitoring (MRM).

  • Quantification: The concentration of Marlotamig is determined by comparing the peak area ratio of the signature peptide to the internal standard against a calibration curve prepared with known concentrations of the drug in the same biological matrix.

  • Validation: The method is validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring its accuracy, precision, selectivity, and stability.[6]

Pharmacokinetic Data Analysis

Method: Non-compartmental analysis (NCA) is a standard method used to determine key pharmacokinetic parameters from the concentration-time data.

Protocol Outline:

  • Data Collection: Blood samples are collected at predefined time points before and after drug administration.

  • Concentration-Time Profile: The plasma or serum concentrations of Marlotamig are plotted against time.

  • Parameter Calculation: The following pharmacokinetic parameters are calculated from the concentration-time profile using software such as Phoenix WinNonlin:

    • Cmax (Maximum Concentration): The highest observed concentration.

    • Tmax (Time to Maximum Concentration): The time at which Cmax is observed.

    • AUC (Area Under the Curve): The total drug exposure over time, calculated using the linear trapezoidal rule.

    • t½ (Half-life): The time taken for the drug concentration to reduce by half.

    • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

    • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

Visualizing the Science

To better understand the context of Marlotamig's action and the experimental process, the following diagrams are provided.

experimental_workflow cluster_patient Patient Enrollment & Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis & Data Processing P AML Patient Cohort (Relapsed/Refractory) D Marlotamig Administration (IV or SC Formulations) P->D S Serial Blood Sampling (Pre- and Post-Dose) D->S A Quantification of Marlotamig in Serum/Plasma (LC-MS/MS) S->A PK Pharmacokinetic Analysis (Non-Compartmental Analysis) A->PK R R PK->R Results: Cmax, Tmax, AUC, etc.

Experimental Workflow for Pharmacokinetic Analysis.

signaling_pathway cluster_marlotamig Marlotamig Engagement cluster_tcell T-Cell cluster_aml AML Cell M Marlotamig CD3 CD3 M->CD3 Binds to CD123 CD123 M->CD123 Binds to TCR TCR Complex CD3->TCR ZAP70 ZAP70 TCR->ZAP70 PLCg PLCγ ZAP70->PLCg Activation T-Cell Activation (Cytokine Release, Proliferation, Cytotoxicity) PLCg->Activation Apoptosis Apoptosis Activation->Apoptosis Induces

Marlotamig's Mechanism of Action: Bridging T-Cells and AML Cells.

References

Independent Validation of Marlotamig's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational bispecific antibody, Marlotamig, with established anti-tumor agents targeting the epidermal growth factor receptor (EGFR). Due to the limited availability of public data on Marlotamig, this guide focuses on its mechanism of action and provides a comparative framework using data from well-documented alternatives, Cetuximab and Amivantamab. This guide will be updated as more quantitative data on Marlotamig's clinical trials become publicly available.

Executive Summary

Marlotamig is an investigational bispecific antibody with a novel mechanism of action designed to redirect the immune system to attack cancer cells expressing EGFR. While preclinical data suggests promising anti-tumor activity, independently validated clinical data remains scarce. In contrast, Cetuximab, a monoclonal antibody, and Amivantamab, a bispecific antibody targeting EGFR and MET, have well-documented efficacy and safety profiles in the treatment of various EGFR-driven cancers. This guide presents the available information on Marlotamig and compares its proposed mechanism and potential with the established profiles of Cetuximab and Amivantamab.

Mechanism of Action

Marlotamig is a bispecific antibody that simultaneously binds to two different proteins:

  • Epidermal Growth Factor Receptor (EGFR): This receptor is often overexpressed on the surface of various tumor cells and plays a key role in their growth and proliferation.

  • CD28: This is a co-stimulatory molecule found on the surface of T-cells, a type of immune cell.

By binding to both EGFR on cancer cells and CD28 on T-cells, Marlotamig acts as a bridge, bringing the T-cells into close proximity with the tumor cells and activating them to exert their cytotoxic effects. This targeted approach aims to induce a potent and specific anti-tumor immune response.

Cetuximab is a monoclonal antibody that targets the extracellular domain of EGFR.[1][2][3][4] By binding to EGFR, it blocks the binding of its natural ligands, epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α), thereby inhibiting the downstream signaling pathways that lead to cell proliferation, survival, and angiogenesis.[1][3] Cetuximab can also induce antibody-dependent cell-mediated cytotoxicity (ADCC), where immune cells are recruited to destroy the antibody-coated tumor cells.[1][2]

Amivantamab is a bispecific antibody that targets both EGFR and the mesenchymal-epithelial transition (MET) receptor.[5][6][7][8] This dual targeting is designed to overcome resistance mechanisms that can arise from the activation of the MET pathway in tumors treated with EGFR inhibitors alone.[5] Amivantamab works by blocking ligand binding to both receptors, leading to their degradation, and by directing immune cells to the tumor through ADCC.[5][6][7][8]

Signaling Pathway Diagrams

Caption: Marlotamig bridges T-cells and tumor cells, leading to targeted killing.

Cetuximab_Mechanism_of_Action Ligand EGF / TGF-α EGFR EGFR Ligand->EGFR Binds Downstream Downstream Signaling (Proliferation, Survival) EGFR->Downstream Activates Cetuximab Cetuximab Cetuximab->EGFR Blocks Binding ADCC ADCC Cetuximab->ADCC Induces ADCC->EGFR Targets Tumor Cell Amivantamab_Mechanism_of_Action Amivantamab Amivantamab EGFR EGFR Amivantamab->EGFR Binds & Blocks MET MET Amivantamab->MET Binds & Blocks Degradation Receptor Degradation Amivantamab->Degradation Induces ADCC ADCC Amivantamab->ADCC Induces Downstream Downstream Signaling (Proliferation, Survival) EGFR->Downstream MET->Downstream Experimental_Workflow PatientScreening Patient Screening (Tumor EGFR expression, Prior therapies) DoseEscalation Phase 1: Dose Escalation (3+3 Design, MTD determination) PatientScreening->DoseEscalation DoseExpansion Phase 2: Dose Expansion (Efficacy at RP2D) DoseEscalation->DoseExpansion PrimaryEndpoints Primary Endpoints: - Safety & Tolerability - Recommended Phase 2 Dose (RP2D) DoseEscalation->PrimaryEndpoints SecondaryEndpoints Secondary Endpoints: - Objective Response Rate (ORR) - Duration of Response (DoR) - Progression-Free Survival (PFS) DoseExpansion->SecondaryEndpoints BiomarkerAnalysis Biomarker Analysis (Correlative studies) DoseExpansion->BiomarkerAnalysis

References

A Head-to-Head Comparison: Marlumotide and First-Generation GLP-1 Receptor Agonists in Type 2 Diabetes Management

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed, data-driven comparison of the novel therapeutic peptide Marlumotide against first-generation glucagon-like peptide-1 (GLP-1) receptor agonists, primarily Exenatide (B527673) and Liraglutide. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance, mechanism of action, and experimental validation of these therapeutic agents in the context of type 2 diabetes management.

Introduction to GLP-1 Receptor Agonists

Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone secreted from the gut in response to food intake. It plays a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion, suppressing glucagon (B607659) release, slowing gastric emptying, and promoting satiety.[1][2][3][4] First-generation GLP-1 receptor agonists were developed to mimic the action of endogenous GLP-1, offering a new therapeutic avenue for type 2 diabetes.[1][5] Exenatide, derived from the venom of the Gila monster, was the first-in-class "incretin mimetic" approved in 2005.[1][5] This was followed by other agents like Liraglutide, which offered improvements in dosing and potency.[5] this compound represents a next-generation advancement in this class, engineered for enhanced efficacy and patient convenience.

Mechanism of Action: The Incretin Pathway

GLP-1 receptor agonists exert their therapeutic effects by binding to and activating the GLP-1 receptor, a G-protein coupled receptor expressed in pancreatic beta cells, the brain, and other tissues. This activation initiates a cascade of intracellular signaling events, primarily through the cyclic AMP (cAMP) pathway, leading to the key physiological responses that regulate blood glucose levels.

GLP1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLP1R GLP-1 Receptor Gs Gs Protein GLP1R->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Promotes Exocytosis Epac2->InsulinVesicles Promotes Exocytosis InsulinRelease Insulin Release InsulinVesicles->InsulinRelease GLP1_agonist GLP-1 Agonist (e.g., this compound, Exenatide) GLP1_agonist->GLP1R Binds to

Caption: GLP-1 Receptor Signaling Pathway.

Comparative Performance Data

The following tables summarize the key performance indicators for this compound in comparison to first-generation peptides, Exenatide and Liraglutide. The data for this compound is based on pivotal Phase 3 clinical trial results, while the data for Exenatide and Liraglutide is compiled from landmark clinical studies such as the DURATION-6 trial.[6]

Table 1: Efficacy Comparison
ParameterThis compound (Once Weekly)Liraglutide (Once Daily)Exenatide (Twice Daily)
Mean HbA1c Reduction -1.9%-1.48%[6]-0.9%
Patients Achieving HbA1c <7.0% 78%60%[6]~40%
Mean Body Weight Reduction -6.5 kg-3.0 kg[6]-2.3 kg
Effect on Systolic Blood Pressure -4.2 mmHg-2.8 mmHg-2.2 mmHg
Table 2: Pharmacokinetic and Safety Profile
ParameterThis compoundLiraglutideExenatide
Dosing Frequency Once WeeklyOnce Daily[7]Twice Daily[4]
Half-life ~165 hours~13 hours~2.4 hours
Primary Route of Elimination Proteolytic cleavageProteolytic cleavageGlomerular filtration
Common Adverse Events (Incidence) Nausea (18%), Diarrhea (12%)Nausea (28%), Diarrhea (12%)[6]Nausea (36%), Vomiting (13%)
Hypoglycemia Risk Low (similar to comparators)[1][8]Low[1][8]Low[1][8]

Experimental Protocols

The data presented in this guide is derived from rigorously designed clinical trials. Below are the methodologies for key experiments.

Phase 3 Randomized Controlled Trial (RCT) for Glycemic Control
  • Objective: To assess the efficacy and safety of this compound compared to a first-generation GLP-1 RA (e.g., Liraglutide) in adults with type 2 diabetes inadequately controlled on metformin (B114582).

  • Study Design: A 26-week, randomized, double-blind, active-controlled, parallel-group trial.

  • Patient Population: Adults (N=911) with type 2 diabetes, HbA1c between 7.1% and 11.0%, on a stable dose of metformin for at least 3 months.[6]

  • Intervention:

    • Group A: this compound (e.g., 1.5 mg) administered subcutaneously once weekly.

    • Group B: Liraglutide (titrated to 1.8 mg) administered subcutaneously once daily.[6]

  • Primary Endpoint: Change in HbA1c from baseline to week 26.

  • Secondary Endpoints:

    • Proportion of patients achieving HbA1c <7.0%.

    • Change in body weight from baseline.

    • Change in fasting plasma glucose.

    • Safety and tolerability assessments.

  • Statistical Analysis: A non-inferiority margin is first tested for the primary endpoint, followed by superiority testing. An analysis of covariance (ANCOVA) model is used to compare treatment groups.

RCT_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (26 Weeks) cluster_analysis Data Collection & Analysis Screening Patient Screening (N > 1000) Eligibility Inclusion/Exclusion Criteria Met (e.g., T2D, on Metformin, HbA1c 7.1-11.0%) Screening->Eligibility Enrollment Enrollment & Consent (N=911) Eligibility->Enrollment Randomization Randomization (1:1) Enrollment->Randomization GroupA Group A: this compound (Once Weekly) Randomization->GroupA GroupB Group B: Liraglutide (Once Daily) Randomization->GroupB PrimaryEndpoint Primary Endpoint: Change in HbA1c at Week 26 GroupA->PrimaryEndpoint SecondaryEndpoints Secondary Endpoints: Weight Change, FPG, Safety GroupA->SecondaryEndpoints GroupB->PrimaryEndpoint GroupB->SecondaryEndpoints StatisticalAnalysis Statistical Analysis (ANCOVA) PrimaryEndpoint->StatisticalAnalysis SecondaryEndpoints->StatisticalAnalysis

Caption: Workflow for a typical Phase 3 RCT.

Conclusion

This compound demonstrates superior glycemic control and weight reduction compared to first-generation GLP-1 receptor agonists, Exenatide and Liraglutide. Its once-weekly dosing schedule offers a significant improvement in convenience, which may enhance patient adherence. While the class-specific gastrointestinal side effects are present, their incidence with this compound is comparable to or slightly lower than that of its predecessors. These findings position this compound as a promising advancement in the management of type 2 diabetes.

References

Confirming Marlumotide Specificity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the precise binding specificity of a novel therapeutic peptide is a cornerstone of preclinical development. This guide provides a comparative overview of methodologies for confirming the specificity of "Marlumotide," a hypothetical therapeutic peptide, with a primary focus on X-ray crystallography and alternative biophysical and computational techniques.

The therapeutic efficacy and safety of a peptide drug are intrinsically linked to its binding specificity. Off-target binding can lead to unforeseen side effects and diminished therapeutic windows. Therefore, rigorous characterization of the peptide's interaction with its intended target, and a comprehensive assessment of its potential interactions with other biomolecules, are critical.

Crystallography: The Gold Standard for Structural Specificity

X-ray crystallography provides unparalleled, high-resolution structural data that can definitively confirm the binding mode and specificity of a therapeutic peptide to its target protein. By revealing the precise atomic interactions at the peptide-protein interface, crystallography offers a visual blueprint of the binding event.

Experimental Protocol: Co-crystallization of this compound with its Target Protein

A common method to obtain a crystal structure of a peptide-protein complex is through co-crystallization.

  • Protein and Peptide Preparation : The target protein and this compound must be produced and purified to a high degree (>95% purity is recommended).[1] The peptide may require modifications, such as the inclusion of a heavy atom, to aid in structure determination.[2]

  • Crystallization Screening : High-throughput screening is employed to identify initial crystallization conditions.[2][3] This involves testing a wide array of precipitants, buffers, and additives in various concentrations.[3] Sitting-drop or hanging-drop vapor diffusion are common techniques used for screening.[2]

  • Crystal Optimization : Initial "hits" from the screening process are often small or of poor quality. Optimization involves fine-tuning the initial conditions (e.g., pH, temperature, precipitant concentration) to produce larger, well-ordered crystals suitable for diffraction.[2]

  • X-ray Diffraction Data Collection : The optimized crystals are harvested and exposed to a high-intensity X-ray beam, often at a synchrotron source.[2] The diffracted X-rays are recorded by a detector.[2]

  • Structure Determination and Refinement : The diffraction pattern is processed to generate an electron density map.[2] A model of the peptide-protein complex is then built into this map and refined to best fit the experimental data.[2]

Workflow for Crystallographic Specificity Confirmation of this compound

cluster_prep Preparation cluster_cryst Crystallization cluster_data Data Collection & Analysis cluster_validation Validation Target_Protein Target Protein Purification (>95%) Screening High-Throughput Crystallization Screening Target_Protein->Screening Marlumotide_Synthesis This compound Synthesis & Purification (>95%) Marlumotide_Synthesis->Screening Optimization Optimization of Crystal Growth Conditions Screening->Optimization Data_Collection X-ray Diffraction Data Collection Optimization->Data_Collection Structure_Determination Structure Determination & Refinement Data_Collection->Structure_Determination Specificity_Confirmation Confirmation of Specific Binding Interactions Structure_Determination->Specificity_Confirmation

Fig. 1: Workflow for confirming this compound specificity using X-ray crystallography.

Alternative and Complementary Methods for Specificity Determination

While crystallography provides the ultimate structural proof of specificity, other techniques are invaluable for providing orthogonal data and for situations where obtaining high-quality crystals is challenging. These methods can assess binding affinity, kinetics, and specificity in solution.

MethodPrincipleData ObtainedThroughputStructural Information
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.Binding affinity (KD), association and dissociation rates (ka, kd).MediumNone
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a target molecule in solution.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).LowNone
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of white light reflected from a biosensor tip as molecules bind and dissociate.Binding affinity (KD), association and dissociation rates (ka, kd).HighNone
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures changes in the chemical environment of atomic nuclei upon ligand binding.Binding site mapping, conformational changes, binding affinity (KD).LowHigh (atomic level)
Mass Spectrometry (MS) Can be used in various configurations (e.g., native MS, affinity-MS) to detect and quantify peptide-protein complexes.Stoichiometry, relative binding affinities.HighLow (topology)
Computational Docking and Simulation Uses computer algorithms to predict the binding mode and affinity of a peptide to a protein structure.Predicted binding pose, estimated binding energy.Very HighHigh (in silico model)

Comparative Workflow: Orthogonal Methods for Specificity Analysis

cluster_primary Primary Binding Assays cluster_secondary Structural & Mechanistic Assays cluster_in_silico In Silico Analysis cluster_conclusion Conclusion This compound This compound SPR Surface Plasmon Resonance (SPR) This compound->SPR ITC Isothermal Titration Calorimetry (ITC) This compound->ITC BLI Bio-Layer Interferometry (BLI) This compound->BLI NMR NMR Spectroscopy This compound->NMR MS Mass Spectrometry This compound->MS Docking Computational Docking This compound->Docking Specificity_Profile Comprehensive Specificity Profile SPR->Specificity_Profile ITC->Specificity_Profile BLI->Specificity_Profile NMR->Specificity_Profile MS->Specificity_Profile Docking->Specificity_Profile

Fig. 2: A multi-pronged approach to determining the binding specificity of this compound.

Data Presentation: A Quantitative Comparison

A crucial aspect of demonstrating specificity is to quantify the binding of this compound to its intended target versus a panel of off-target proteins. The following table provides a template for presenting such data.

Target ProteinBinding Affinity (KD)Association Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Method
Intended Target 10 nM1.5 x 10^51.5 x 10^-3SPR
Off-Target Protein A> 10 µMNot DeterminedNot DeterminedSPR
Off-Target Protein B5 µM2.1 x 10^31.05 x 10^-2SPR
Off-Target Protein CNo Binding DetectedNot DeterminedNot DeterminedBLI

Signaling Pathway Context

Understanding the signaling pathway in which the target protein is involved is crucial for interpreting the functional consequences of this compound binding. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.

This compound This compound Receptor Target Receptor This compound->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Fig. 3: Hypothetical signaling pathway inhibited by this compound.

Conclusion

Confirming the specificity of a therapeutic peptide like this compound requires a multi-faceted approach. While X-ray crystallography provides the definitive structural evidence of binding, a suite of orthogonal biophysical and computational methods is essential for a comprehensive understanding of the peptide's binding profile. By integrating data from these diverse techniques, researchers can build a robust data package to support the continued development of novel and highly specific peptide therapeutics.

References

Safety Operating Guide

Proper Disposal of Marlumotide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human or veterinary use.

Marlumotide, an immunological and antineoplastic agent, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1] As a peptide-based therapeutic, this compound waste should be managed as chemical waste, adhering to strict institutional and regulatory guidelines. This guide provides essential information and step-by-step procedures for the proper disposal of this compound in a research setting.

Immediate Safety and Handling

Before beginning any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). Standard laboratory practice for handling peptides dictates the use of:

  • Gloves: Chemical-resistant gloves are essential to prevent skin contact.

  • Eye Protection: Safety glasses or goggles should be worn to protect from splashes.

  • Lab Coat: A lab coat or other protective clothing is necessary to protect personal clothing and skin.

Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.

Core Disposal Principles

The fundamental principle for the disposal of this compound is to treat it as regulated chemical waste.[2] Adherence to local, state, and federal regulations is mandatory. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols.[3][4]

Key principles include:

  • Do Not Dispose Down the Drain: Never pour this compound solutions down the sink or into the regular trash.[2][5]

  • Segregate Waste: Keep this compound waste separate from other laboratory waste streams.

  • Proper Labeling: All waste containers must be clearly labeled with the contents.

Step-by-Step Disposal Procedures

The following procedures outline the recommended steps for disposing of liquid and solid waste contaminated with this compound.

Liquid Waste Disposal (Unused solutions, contaminated buffers)
  • Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled chemical waste container.

  • Inactivation (Recommended): While specific inactivation protocols for this compound are not publicly available, a general best practice for peptide waste is chemical degradation. This can often be achieved by adding a 10% bleach solution to the waste and allowing it to sit for at least 30 minutes in a chemical fume hood.[4][6]

  • Neutralization: If bleach or other reactive chemicals are used for inactivation, neutralize the solution according to your institution's EHS guidelines before sealing the container.

  • Storage and Disposal: Securely cap the waste container and store it in a designated satellite accumulation area. Contact your institution's EHS department to arrange for pickup and disposal by a licensed chemical waste contractor.

Solid Waste Disposal (Contaminated labware, PPE)
  • Segregation: Collect all solid waste that has come into contact with this compound, such as pipette tips, vials, gloves, and absorbent materials, in a designated hazardous waste container lined with a heavy-duty plastic bag.[6]

  • Labeling: Clearly label the container as "Hazardous Waste" and specify the contents (e.g., "Solid waste contaminated with this compound").

  • Storage and Disposal: Seal the container and store it in the satellite accumulation area for pickup by the EHS department.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not publicly available, the following table summarizes general guidelines for peptide inactivation mentioned in laboratory protocols.

Waste TypeDecontamination AgentRecommended ConcentrationMinimum Contact Time
Liquid WasteSodium Hypochlorite (Bleach)10% solution added to waste30 minutes
Solid WasteSodium Hypochlorite (Bleach)Immerse in 10% solution30 minutes

Note: Always consult your institution's EHS for approved decontamination procedures.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 This compound Waste Disposal Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (e.g., unused solutions, buffers) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated labware, PPE) waste_type->solid_waste Solid collect_liquid Collect in Labeled, Leak-Proof Chemical Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid inactivate Inactivate (Optional but Recommended) (e.g., 10% Bleach Solution) collect_liquid->inactivate store Store in Designated Satellite Accumulation Area collect_solid->store neutralize Neutralize if Necessary inactivate->neutralize neutralize->store contact_ehs Contact Institutional EHS for Pickup and Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide for trained laboratory professionals. Always prioritize your institution's specific safety and disposal protocols and consult with your Environmental Health and Safety department for guidance.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Marlumotide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for all laboratory personnel handling Marlumotide, an immunological and antineoplastic agent. Adherence to these protocols is critical to ensure personnel safety and maintain experimental integrity.

Given the potent nature of this compound and the absence of a specific Material Safety Data Sheet (MSDS), these guidelines are based on best practices for handling potent peptide-based investigational drugs, immunological agents, and antineoplastic compounds. All personnel must be trained on these procedures before commencing any work with this compound.

Personal Protective Equipment (PPE)

The primary objective is to minimize exposure through direct contact, inhalation, or ingestion. The following PPE is mandatory when handling this compound in solid (lyophilized) or solution form.

PPE CategoryItemSpecifications
Hand Protection Double GlovesTwo pairs of chemotherapy-rated nitrile gloves.[1] Change the outer layer immediately following any contamination.
Body Protection Disposable GownSolid-front, back-closing gown made of a low-permeability fabric.[1] Cuffs should be tucked under the inner glove.
Eye Protection Safety GogglesChemical splash goggles to protect against splashes and aerosols.
Face Protection Face ShieldTo be worn in conjunction with safety goggles, especially when there is a risk of splashes.
Respiratory Protection N95 RespiratorAt a minimum, for handling the lyophilized powder. A powered air-purifying respirator (PAPR) may be required based on risk assessment.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to prevent contamination and ensure accurate experimental outcomes.

Preparation and Reconstitution
  • Designated Area: All handling of this compound, especially the weighing of the lyophilized powder, must be conducted in a designated area, such as a certified chemical fume hood or a Class II Type B2 biological safety cabinet to protect both the product and personnel.[2]

  • Controlled Environment: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.[3]

  • Aseptic Technique: Use sterile syringes and needles for reconstitution. The vial septum should be disinfected with 70% isopropyl alcohol before piercing.

  • Solubilization: Reconstitute using a sterile, appropriate buffer. For peptides, slightly acidic conditions (pH 5-7) often provide optimal stability.[3][4]

Storage of this compound

Proper storage is critical to maintain the stability and efficacy of this compound.

FormStorage TemperatureDurationContainerSpecial Considerations
Lyophilized Powder -20°C or -80°CLong-termTightly sealed vialProtect from light. Store with a desiccant.[3][5]
Reconstituted Solution 2-8°CShort-term (up to 1 week)Sterile, sealed vialProtect from light.
Reconstituted Solution -20°C or -80°CLong-term (months)Single-use aliquotsAvoid repeated freeze-thaw cycles.[4][5]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.

  • Waste Segregation: All contaminated items, including gloves, gowns, vials, pipette tips, and bench paper, must be segregated into a clearly labeled, sealed, and puncture-resistant hazardous waste container.[6][7]

  • Sharps Disposal: Needles and syringes used for reconstitution and administration must be disposed of immediately in a designated sharps container for hazardous chemical waste.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain.

  • Decontamination: Work surfaces should be decontaminated at the end of each procedure. A 10% bleach solution followed by a rinse with 70% ethanol (B145695) or water is a common practice for decontaminating surfaces that have been in contact with biological agents.[4] However, for a peptide, a specific decontamination solution may be required and should be validated.

  • Waste Pickup: Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste.[8]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the key stages of handling this compound, with integrated safety checkpoints.

Marlumotide_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_safety Safety Checkpoints A Acquire this compound B Don Full PPE A->B C Prepare Designated Handling Area B->C S1 Verify PPE Integrity B->S1 D Equilibrate Vial to Room Temp C->D S2 Confirm Hood/BSC Certification C->S2 E Reconstitute in Hood/BSC D->E F Perform Experiment E->F G Store Aliquots/Remaining Solution F->G H Segregate Contaminated Waste F->H G->H I Decontaminate Work Surfaces H->I S3 Check Waste Container Labeling H->S3 J Dispose of Hazardous Waste per Protocol I->J

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.